Product packaging for alpha-D-allofuranose(Cat. No.:CAS No. 36468-79-8)

alpha-D-allofuranose

Cat. No.: B12663584
CAS No.: 36468-79-8
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-RXRWUWDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

alpha-D-Allofuranose is a furanose-form carbohydrate derivative that serves as a highly valuable chiral building block and synthetic intermediate in organic and medicinal chemistry. This compound is notably utilized as a chiral auxiliary in stereoselective synthesis, for instance, in the α-alkylation of benzylic sulfonates to produce pure stereoisomers . Its role extends to the synthesis of complex natural products and has been applied in the development of late-stage fluorination strategies for bioactive compounds . Researchers also employ this compound in click chemistry to create 1,2,3-triazole-glycoconjugates for antimicrobial testing . It is commonly handled as a protected derivative, such as 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, which is synthesized from D-glucose via a stereoinversion process at the C-3 position involving oxidation followed by stereoselective reduction . This high-purity material is intended for research applications in drug discovery and chemical biology. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12663584 alpha-D-allofuranose CAS No. 36468-79-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36468-79-8

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5-,6+/m1/s1

InChI Key

AVVWPBAENSWJCB-RXRWUWDJSA-N

Isomeric SMILES

C([C@H]([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Fundamental Properties of alpha-D-allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Allofuranose is a rare aldohexose, a C-3 epimer of glucose, that exists as a minor component in the equilibrium mixture of D-allose in solution. While the pyranose form of D-allose is more predominant, the furanose ring structure offers unique conformational flexibility that is of significant interest in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and biological significance. The information is intended to serve as a core resource for researchers exploring the potential of this and other furanose analogs in various therapeutic areas.

Physicochemical Properties

The quantitative physicochemical data for this compound is often reported for the equilibrium mixture of D-allose or for its chemically protected derivatives due to the challenges in isolating the pure alpha-furanose anomer. In aqueous solution, D-allose exists as an equilibrium mixture of its different isomers: β-D-allopyranose (77.5%), α-D-allopyranose (14%), β-D-allofuranose (5%), and α-D-allofuranose (3.5%)[1].

Table 1: General and Physical Properties of D-Allose and its Protected Allofuranose Derivative
PropertyD-Allose (Equilibrium Mixture)1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose
Molecular Formula C₆H₁₂O₆[2][3]C₁₂H₂₀O₆
Molecular Weight 180.16 g/mol [2][3]260.28 g/mol
CAS Number 2595-97-3[4][5]2595-05-3[6]
Appearance White crystalline solid[1][2]White to off-white solid
Melting Point 148-150 °C[4][7], 128-128.5 °C[8], 141-142 °C[2]73-76 °C
Optical Rotation [α]D +14.41° to +15° (in water, at equilibrium)[2][7][8]+36° (c=1, in chloroform)[6]
Table 2: Solubility Data
SolventD-Allose (Qualitative)1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose (Qualitative)
Water Soluble[1][2][9]-
Methanol Practically insoluble[2][9]Slightly Soluble
Acetonitrile -Slightly Soluble
Chloroform -Slightly Soluble
DMSO -Slightly Soluble

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the preparation of a protected derivative, followed by deprotection. A common starting material is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Synthesis of 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose

A widely used method involves the oxidation of the C-3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to a ketone, followed by stereoselective reduction.

Experimental Protocol:

  • Oxidation:

    • Dissolve 1,2:5,6-di-O-isopropylidene-D-glucofuranose in anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Cool the mixture to 18-20 °C under a nitrogen atmosphere.

    • Add phosphorus pentoxide (P₂O₅) portion-wise, maintaining the temperature between 18-25 °C.

    • Heat the resulting solution to 50-55 °C for 3 hours.

    • Monitor the reaction completion by thin-layer chromatography (TLC) (eluent: CH₂Cl₂:MeOH, 95:5).

    • Allow the reaction mixture to cool to room temperature and extract the product with methyl tert-butyl ether (MTBE).

  • Reduction:

    • Prepare a solution of sodium borohydride (B1222165) (NaBH₄) in water at 0-10 °C.

    • Add the concentrated MTBE layer containing the intermediate ketone to the NaBH₄ solution over 30 minutes, maintaining the temperature at 0-10 °C.

    • Monitor the conversion to 1,2:5,6-di-O-isopropylidene-D-allofuranose by TLC (eluent: EtOAc/heptane, 6:4).

    • Allow the reaction mixture to warm to room temperature.

  • Work-up and Purification:

    • Add dichloromethane (B109758) (CH₂Cl₂) and water, and separate the layers.

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

    • Crystallize the crude product from cyclohexane (B81311) and wash with cold n-pentane to afford analytically pure 1,2:5,6-di-O-isopropylidene-D-allofuranose.

Deprotection to this compound

The isopropylidene groups can be removed by acid hydrolysis, for example, using a strong acidic resin like Amberlite H⁺, to yield the unprotected D-allose[10]. The resulting product will be an equilibrium mixture of the different anomers.

Synthesis_Workflow start 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose oxidation Oxidation (DMSO, P₂O₅) start->oxidation intermediate 1,2:5,6-Di-O-isopropylidene- α-D-ribo-hexofuran-3-ulose oxidation->intermediate reduction Reduction (NaBH₄) intermediate->reduction protected_allose 1,2:5,6-Di-O-isopropylidene- α-D-allofuranose reduction->protected_allose deprotection Acid Hydrolysis (e.g., Amberlite H⁺) protected_allose->deprotection final_product D-Allose (Equilibrium Mixture containing α-D-allofuranose) deprotection->final_product

Synthesis of D-Allose via a Protected Allofuranose Intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR analysis is crucial for characterizing the different anomers of D-allose in solution.

Experimental Protocol (General):

  • Sample Preparation: Dissolve a precisely weighed sample of D-allose in deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 800 MHz)[11]. Standard pulse programs should be utilized.

  • Spectral Analysis:

    • Use 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign the proton and carbon signals for each anomer present in the equilibrium mixture[11].

    • The anomeric proton signals are typically well-separated and can be used as a starting point for the assignment of the entire spin system of each isomer.

    • Distinguishing between pyranose and furanose forms can be aided by the characteristic chemical shifts of certain carbon atoms; for instance, C4 resonates at approximately 85 ppm in furanoses versus ~67 ppm in pyranoses[12].

X-ray Crystallography

Obtaining single crystals of unprotected this compound is challenging due to the equilibrium in solution. However, crystallographic data for racemic β-D,L-allose is available and provides a basis for a general protocol[13].

Experimental Protocol (General):

  • Crystallization:

    • Prepare a supersaturated solution of the sugar in a suitable solvent or solvent mixture (e.g., water-ethanol).

    • Employ slow evaporation, cooling, or vapor diffusion techniques to induce crystallization. For D-allose, crystallization has been achieved by concentrating a syrup to ~70% and storing at 4 °C[14].

  • Crystal Mounting and Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters, space group, and reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Biological Significance and Signaling Pathways

D-allose has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and immunosuppressive effects[5]. These activities are primarily attributed to its ability to modulate cellular metabolism and signaling pathways.

Anti-Cancer Activity

The anti-proliferative effects of D-allose in cancer cells are linked to the upregulation of Thioredoxin-Interacting Protein (TXNIP).

TXNIP_Pathway D_Allose D-Allose TXNIP Upregulation of Thioredoxin-Interacting Protein (TXNIP) D_Allose->TXNIP p27kip1 Stabilization of p27kip1 TXNIP->p27kip1 CellCycleArrest G1 Cell Cycle Arrest p27kip1->CellCycleArrest

Proposed Signaling Pathway for the Anti-Cancer Activity of D-Allose.

The specific roles of the this compound anomer in these biological processes are not yet fully elucidated and represent an active area of research. The unique conformational properties of the furanose ring may lead to differential interactions with enzymes and receptors compared to the more abundant pyranose forms, potentially offering opportunities for the design of more specific and potent therapeutic agents. The greater flexibility of the furanose ring, in contrast to the more rigid chair conformation of pyranoses, could allow it to adapt to different binding pockets[15].

Conclusion

This compound, as a component of the rare sugar D-allose, presents a unique structural motif with potential for the development of novel therapeutics. While challenges remain in the isolation and specific characterization of this anomer, the available data on D-allose and its protected derivatives provide a solid foundation for further investigation. A deeper understanding of the specific biological activities and signaling pathways modulated by the furanose form will be critical in unlocking its full therapeutic potential. This guide serves as a foundational resource to aid researchers in this endeavor.

References

Unraveling the Stereochemistry of α-D-Allofuranose: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of α-D-allofuranose. D-Allose, a C3 epimer of D-glucose, is a rare aldohexose sugar with unique physicochemical and biological properties, making its structural characterization crucial for applications in glycobiology and medicinal chemistry. This document outlines the key spectroscopic and crystallographic techniques, presents compiled quantitative data, and details the experimental protocols necessary for the unambiguous determination of the structure and conformation of its α-furanose form.

Spectroscopic and Physical Data

The structural elucidation of α-D-allofuranose relies on a combination of techniques that probe its connectivity, stereochemistry, and three-dimensional shape. The following tables summarize key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and physical property measurements.

Table 1: ¹³C NMR Chemical Shift Data for D-Allose Isomers

This table presents the ¹³C NMR chemical shifts for the different isomeric forms of D-Allose in aqueous solution. The furanose forms are minor components in the equilibrium.[1]

Carbon Atomα-pyranose (ppm)β-pyranose (ppm)α-furanose (ppm)β-furanose (ppm)
C194.394.997.5102.3
C268.672.8Not ReportedNot Reported
C373.272.7Not ReportedNot Reported
C467.668.3Not ReportedNot Reported
C568.375.1Not ReportedNot Reported
C662.362.8Not ReportedNot Reported
Note: Data for D-[1-¹³C]allose in D₂O at 75 MHz. Chemical shifts may vary slightly with experimental conditions.[1]
Table 2: Mass Spectrometry Data for D-(+)-Allose Derivative

This table summarizes the mass spectrometry data for the trimethylsilyl (B98337) (TMS) derivative of D-(+)-Allose, obtained via Gas Chromatography-Electron Impact-Time of Flight (GC-EI-TOF) Mass Spectrometry.[2]

ParameterValue
Derivativen-Trimethylsilyl (TMS)
Ionization ModeElectron Impact (EI)
Mass AnalyzerTime of Flight (TOF)
Retention Time725.844 sec
Major Fragment Ions (m/z)73, 103, 129, 147, 205, 319
Table 3: Physical Properties of a Key α-D-Allofuranose Derivative

This table lists the physical properties of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose, a common synthetic intermediate.

PropertyValueReference
CAS Number2595-05-3[3]
Molecular FormulaC₁₂H₂₀O₆[3]
Molecular Weight260.28 g/mol [3]
Melting Point73-76 °C[3]
Optical Activity ([α]²⁵/D)+36° (c = 1 in chloroform)[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible structural analysis of α-D-allofuranose. The following sections provide protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of carbohydrates in solution, including anomeric configuration and ring conformation.

Sample Preparation:

  • Weigh approximately 10-20 mg of the D-allose sample.

  • Dissolve the sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). Ensure complete dissolution.[1]

  • Transfer the solution to a 5 mm NMR tube.

  • Optionally, add a reference standard such as DSS or TSP for precise chemical shift referencing.

Instrumentation and Data Acquisition:

  • A high-field NMR spectrometer (500 MHz or higher) is recommended for optimal resolution of the complex proton spectrum.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical spectral width is 10-12 ppm. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for detecting the minor furanose forms.

  • ¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.[1] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary.[1]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations, useful for assigning quaternary carbons and confirming glycosidic linkages in derivatives.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for conformational analysis.

Mass Spectrometry (MS)

MS provides information on the molecular weight and elemental composition of the molecule and its fragments.

Sample Preparation (for GC-MS of TMS derivative):

  • A small, dry sample of D-allose is derivatized using a suitable silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine).

  • The reaction mixture is heated to ensure complete derivatization.

  • The derivatized sample is then diluted in an appropriate solvent for injection into the GC-MS.

Instrumentation and Data Acquisition:

  • Gas Chromatography (GC): The derivatized sample is injected into a GC equipped with a suitable capillary column (e.g., CP-SIL 8 CB) to separate the anomers.[2]

  • Ionization: Electron Impact (EI) is a common ionization method for GC-MS, which causes extensive fragmentation, providing a characteristic fingerprint for the molecule.

  • Mass Analyzer: A Time of Flight (TOF) or quadrupole analyzer is used to separate the ions based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount of dry D-allose sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Place the mixture into a die and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in a sample holder for analysis.

Data Acquisition:

  • Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

  • Characteristic absorption bands for hydroxyl (O-H), alkyl (C-H), and ether (C-O) functional groups are expected.

X-ray Crystallography

Crystal Growth:

  • Dissolve the purified compound in a suitable solvent or solvent mixture to achieve a supersaturated solution.

  • Allow the solvent to evaporate slowly, or use vapor diffusion or cooling methods to promote the growth of single crystals of suitable size and quality.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in an X-ray diffractometer and cool it with a stream of cold nitrogen.

  • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the phase problem to generate an electron density map.

  • Build and refine an atomic model that fits the electron density map to obtain the final crystal structure.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow for the structural elucidation of α-D-allofuranose and the tautomeric equilibrium of D-allose in solution.

experimental_workflow cluster_start Starting Material cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_output Final Output start Purified D-Allose nmr NMR Spectroscopy (1D, 2D) start->nmr ms Mass Spectrometry (after derivatization) start->ms ir FTIR Spectroscopy start->ir xray X-ray Crystallography (for derivatives) start->xray connectivity Connectivity & Functional Groups nmr->connectivity stereochem Stereochemistry & Isomer Identification nmr->stereochem conformation 3D Conformation (Solution & Solid State) nmr->conformation ms->connectivity ir->connectivity xray->conformation final_structure Elucidated Structure of α-D-Allofuranose connectivity->final_structure stereochem->final_structure conformation->final_structure

Caption: Experimental workflow for the structural elucidation of α-D-allofuranose.

tautomeric_equilibrium open_chain Open-Chain Aldehyde alpha_pyranose α-D-Allopyranose (Major) alpha_pyranose->open_chain beta_pyranose β-D-Allopyranose (Major) beta_pyranose->open_chain alpha_furanose α-D-Allofuranose (Minor) alpha_furanose->open_chain beta_furanose β-D-Allofuranose (Minor) beta_furanose->open_chain

References

An In-depth Technical Guide to the Stereochemistry and Anomers of alpha-D-Allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and anomeric forms of alpha-D-allofuranose, a furanose form of the rare sugar D-allose. D-allose, a C-3 epimer of D-glucose, and its derivatives are of increasing interest in medicinal chemistry and drug development due to their unique biological activities. A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is paramount for structure-activity relationship studies and the rational design of novel therapeutics.

Stereochemistry of D-Allose and the Formation of Allofuranose

D-Allose is an aldohexose, and its stereochemistry is defined by the orientation of its hydroxyl groups. In its open-chain form, D-allose possesses four chiral centers. The furanose form, a five-membered ring, is created through an intramolecular hemiacetal linkage between the aldehyde group at C1 and the hydroxyl group at C4. This cyclization introduces a new chiral center at C1, the anomeric carbon.

The stereochemistry of the furanose ring is dictated by the relative orientations of the substituents on the five-membered ring. For D-allofuranose, the substituents at C2, C3, and C5 are crucial in determining the overall conformation and stability of the molecule.

Anomers of D-Allofuranose: Alpha (α) and Beta (β)

The formation of the cyclic hemiacetal can result in two stereoisomers at the anomeric carbon (C1), known as anomers. These are designated as alpha (α) and beta (β) anomers.

  • This compound (α-D-Allofuranose): In the Haworth projection, the hydroxyl group on the anomeric carbon (C1) is oriented on the opposite side of the ring from the CH₂OH group (C5).

  • beta-D-Allofuranose (β-D-Allofuranose): In the Haworth projection, the hydroxyl group on the anomeric carbon (C1) is oriented on the same side of the ring as the CH₂OH group (C5).

The anomeric equilibrium of D-allose in an aqueous solution is a dynamic process involving the interconversion between the open-chain form and its various cyclic forms, including the alpha and beta anomers of both the furanose and pyranose rings.

Conformational Analysis of the Furanose Ring

The five-membered furanose ring is not planar and adopts puckered conformations to relieve torsional strain. The two primary puckering modes are the envelope (E) and twist (T) conformations. The conformation of the furanose ring is a critical determinant of its biological activity, as it dictates the spatial arrangement of the hydroxyl groups and other substituents, which in turn affects interactions with biological macromolecules.

The conformational landscape of furanosides is complex and often described by a pseudorotational itinerary, where the ring can interconvert between multiple low-energy conformations. Computational studies on hexoses have suggested that in the gas phase, furanose forms can be more stable than their pyranose counterparts for many sugars, a phenomenon attributed to intramolecular hydrogen bonding. However, in solution, the equilibrium is influenced by solvation effects.

Quantitative Stereochemical Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for a Protected this compound Derivative

ProtonChemical Shift (δ, ppm)Coupling Constants (J, Hz)
H-15.84J₁,₂ = 3.7
H-24.88-4.82 (m)-
H-34.68J(AB system) = 14.9, 10.4
H-44.14J = 8.0, 5.5
H-54.02-3.92 (m)-
H-63.65J = 9.9, 8.4
H-6'--
Data obtained from a 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose derivative in CDCl₃.[1][2]

Table 2: ¹³C NMR Chemical Shifts for a Protected this compound Derivative

CarbonChemical Shift (δ, ppm)
C-1105.4
C-280.5
C-379.0
C-477.8
C-570.8
C-668.2
Data obtained from a 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose derivative in CDCl₃.[1][2]

Experimental Protocols

Synthesis of D-Allose

A. Chemo-enzymatic Synthesis of D-Allose [3]

This method provides an efficient and scalable approach to D-allose.

  • Enzymatic Oxidation: An initial selective enzymatic oxidation of a suitable protected glucose derivative is performed. This step is designed to produce no byproducts.

  • Chemical Reduction: The resulting keto-sugar is stereoselectively reduced using a chemical reducing agent, such as LS-Selectride, to yield the allose derivative with an inverted configuration at C-3.

  • Deprotection: The protecting groups are removed via hydrogenation to afford the final D-allose product.

B. Enzymatic Synthesis of D-Allose from D-Psicose [4]

This protocol utilizes L-rhamnose isomerase for the conversion of D-psicose to D-allose.

  • Enzyme Preparation: Recombinant L-rhamnose isomerase is expressed in a suitable host (e.g., E. coli) and purified.

  • Isomerization Reaction: A reaction mixture containing D-psicose, the purified L-rhamnose isomerase, a suitable buffer (e.g., 50 mM HEPES, pH 7.0), and a cofactor (e.g., 1 mM MnCl₂) is prepared.

  • Incubation: The reaction mixture is incubated at an optimized temperature (e.g., 70°C) for a specific duration (e.g., 2.5 hours).

  • Purification: The product, D-allose, is purified from the reaction mixture using chromatographic techniques. For industrial-scale production, immobilized enzymes in a packed-bed reactor can be utilized for continuous synthesis.[5]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining high-resolution NMR spectra of unprotected monosaccharides in solution.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified D-allose in 0.5 mL of deuterium (B1214612) oxide (D₂O). For observation of hydroxyl protons, a mixture of 90% H₂O and 10% D₂O can be used, and the sample should be cooled to slow down the exchange rate of these protons with the solvent.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.

    • The anomeric proton of α-D-allofuranose is expected to appear as a doublet in the downfield region. The magnitude of the ³J(H1, H2) coupling constant provides information about the dihedral angle between H1 and H2, which is related to the ring conformation.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the sugar ring.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., a single monosaccharide residue).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities between protons, which provides crucial information about the three-dimensional structure and conformation.

Characterization by X-ray Crystallography

This protocol outlines the general steps for determining the solid-state structure of an allofuranose derivative.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified allofuranose derivative in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Visualization of Anomeric Relationships

The following diagram illustrates the relationship between the open-chain form of D-allose and its cyclic furanose anomers.

G Open-Chain D-Allose Open-Chain D-Allose This compound This compound Open-Chain D-Allose->this compound Intramolecular Hemiacetal Formation beta-D-Allofuranose beta-D-Allofuranose Open-Chain D-Allose->beta-D-Allofuranose Intramolecular Hemiacetal Formation This compound->Open-Chain D-Allose Ring Opening beta-D-Allofuranose->Open-Chain D-Allose Ring Opening

Caption: Anomeric equilibrium of D-allofuranose.

References

Conformational Analysis of α-D-Allofuranose by NMR Spectroscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The three-dimensional structure of carbohydrates is intrinsically linked to their biological function. Understanding the conformational preferences of monosaccharide units, such as α-D-allofuranose, is paramount in fields ranging from glycobiology to drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for elucidating the conformational dynamics of carbohydrates in solution. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of α-D-allofuranose using NMR. We will delve into the interpretation of key NMR parameters, detail experimental protocols, and present a logical framework for relating spectral data to the furanose ring's geometry. While experimental data for the parent α-D-allofuranose is scarce in publicly available literature, this guide will utilize data from closely related derivatives and computational studies to illustrate the analytical process.

Theoretical Background: Furanose Ring Conformation

Unlike the relatively rigid pyranose ring, the five-membered furanose ring of α-D-allofuranose is highly flexible. Its conformation is not static but exists as a dynamic equilibrium of multiple conformers. This conformational landscape is described by the concept of pseudorotation, a continuous puckering motion of the ring. The two most common descriptors for furanose ring conformation are the puckering amplitude (ν_max_) and the pseudorotation phase angle (P). The phase angle P defines the specific conformation, with envelope (E) and twist (T) forms representing the energy minima along the pseudorotation pathway. For α-D-allofuranose, the conformational equilibrium is influenced by factors such as the anomeric effect, steric interactions between substituents, and solvent effects.

Key NMR Parameters for Conformational Analysis

The conformational equilibrium of α-D-allofuranose in solution can be deciphered by analyzing several key NMR parameters:

  • ¹H and ¹³C Chemical Shifts: The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment, which is influenced by the ring's conformation. For instance, the anomeric proton (H1) and carbon (C1) chemical shifts can provide initial clues about the anomeric configuration.

  • Vicinal Proton-Proton Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between two vicinal protons is dependent on the dihedral angle (φ) between them, as described by the Karplus equation. By measuring the full set of ³JHH values around the furanose ring, it is possible to estimate the dihedral angles and thus deduce the preferred ring conformation.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons. NOE data, particularly from 2D NOESY or ROESY experiments, provide crucial distance constraints that help to define the three-dimensional structure and relative orientation of substituents.

Quantitative NMR Data

Due to the limited availability of a complete experimental NMR dataset for unsubstituted α-D-allofuranose in the literature, the following tables present data for a representative derivative, N-acetyl-α-D-allofuranosamine , which showcases the typical range of chemical shifts and coupling constants observed for an allofuranose ring. This data is extracted from a study by Pinto et al. and serves as an illustrative example.

Table 1: ¹H and ¹³C NMR Chemical Shifts of N-acetyl-α-D-allofuranosamine in D₂O

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
15.4796.06
24.3555.0
34.2072.0
44.1575.0
54.0570.0
6a3.8563.0
6b3.7563.0
NAc-CH₃2.0523.0
NAc-C=O-175.0

Table 2: Selected Experimental ³JHH Coupling Constants (Hz) for N-acetyl-α-D-allofuranosamine

CouplingValue (Hz)Dihedral Angle Implication
J₁,₂4.5cis
J₂,₃6.5trans
J₃,₄8.0trans
J₄,₅5.0cis

Experimental Protocols

A rigorous conformational analysis of α-D-allofuranose necessitates the acquisition of high-quality, high-resolution NMR data. The following outlines a typical experimental workflow:

5.1. Sample Preparation

  • Dissolution: Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.6 mL of high-purity deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates due to its ability to exchange with hydroxyl protons, simplifying the spectrum.

  • Internal Standard: Add a small amount of an internal standard for chemical shift referencing (e.g., DSS or TSP for aqueous samples).

  • pH Adjustment: If necessary, adjust the pD of the solution to a desired value using dilute DCl or NaOD.

  • Degassing: For NOE experiments, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with NOE measurements.

5.2. NMR Data Acquisition

A suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: Provides an overview of the proton signals and allows for the measurement of chemical shifts and coupling constants.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of the proton connectivity network within the furanose ring.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for assigning overlapping signals.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of the carbon resonances.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, useful for confirming assignments and identifying long-range connectivities.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which are essential for determining inter-proton distances and defining the 3D structure.

Data Analysis and Conformational Modeling

The interpretation of the acquired NMR data involves a multi-step process:

  • Spectral Assignment: The first step is the complete and unambiguous assignment of all ¹H and ¹³C resonances to their respective positions in the α-D-allofuranose molecule using the suite of 2D NMR experiments.

  • Extraction of Parameters: Once the assignments are complete, the chemical shifts, ³JHH coupling constants, and NOE intensities are accurately measured from the spectra.

  • Karplus Equation Analysis: The experimental ³JHH values are used in conjunction with a parameterized Karplus equation to estimate the corresponding dihedral angles around the furanose ring.

  • NOE-based Distance Restraints: The intensities of the NOE cross-peaks are converted into inter-proton distance restraints.

  • Computational Modeling: The extracted dihedral angle and distance restraints are then used as input for molecular modeling programs (e.g., molecular mechanics or molecular dynamics simulations) to generate a set of 3D structures of α-D-allofuranose that are consistent with the experimental NMR data. This process provides a detailed picture of the conformational equilibrium of the molecule in solution.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the conformational analysis of α-D-allofuranose.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Modeling Dissolution Dissolve in D2O Standard Add Internal Standard Dissolution->Standard pH_Adjust Adjust pD Standard->pH_Adjust Degas Degas Sample pH_Adjust->Degas NMR_1D 1D 1H Degas->NMR_1D NMR_COSY 2D COSY NMR_TOCSY 2D TOCSY NMR_HSQC 2D HSQC NMR_NOESY 2D NOESY/ROESY Assignment Spectral Assignment NMR_NOESY->Assignment Extraction Extract Parameters (J-couplings, NOEs) Assignment->Extraction Karplus Karplus Analysis Extraction->Karplus NOE_Restraints NOE Distance Restraints Extraction->NOE_Restraints Modeling Computational Modeling Karplus->Modeling NOE_Restraints->Modeling Conformation 3D Conformational Ensemble Modeling->Conformation

Experimental workflow for NMR-based conformational analysis.

Logical_Relationship cluster_exp_data Experimental NMR Data cluster_structural_info Derived Structural Information J_Coupling Vicinal Coupling Constants (3JHH) Dihedral Dihedral Angles (φ) J_Coupling->Dihedral Karplus Equation NOE Nuclear Overhauser Effects (NOEs) Distance Inter-proton Distances NOE->Distance r ∝ (NOE)^(-1/6) Furanose_Conformation Furanose Ring Pseudorotation (P, νmax) Dihedral->Furanose_Conformation Distance->Furanose_Conformation

Relationship between NMR data and furanose conformation.

Conclusion

The conformational analysis of α-D-allofuranose using NMR spectroscopy is a multifaceted process that combines sophisticated experimental techniques with computational modeling. A thorough understanding of the relationship between NMR parameters—specifically ³JHH coupling constants and NOEs—and the geometry of the furanose ring is essential for accurately describing its conformational landscape. While a complete experimental dataset for the parent α-D-allofuranose remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for researchers to conduct similar analyses on this and other furanose-containing molecules. Such detailed structural insights are critical for advancing our understanding of carbohydrate biology and for the rational design of novel therapeutics.

Navigating the Crystalline Realm of a Protected Allose Sugar: A Technical Guide to the Crystal Structure of 3-Deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-D-allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the crystal structure of the protected alpha-D-allofuranose derivative, 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-D-allofuranose, is presented in this technical guide. Due to the limited availability of crystallographic data for unprotected this compound, this guide focuses on a readily available and structurally characterized derivative, offering valuable insights for researchers, scientists, and drug development professionals in the field of carbohydrate chemistry and crystallography.

This document provides a detailed overview of the synthesis, crystallization, and X-ray diffraction analysis of this allofuranose derivative. The quantitative crystallographic data is summarized in structured tables for clarity and comparative purposes. Furthermore, a visual representation of the experimental workflow is provided to facilitate a deeper understanding of the structure determination process.

Molecular Structure and Conformation

The crystal structure of 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-D-allofuranose reveals a molecule composed of a central tetrahydrofuran (B95107) ring (the furanose form of the allose sugar) fused with two isopropylidene protecting groups and substituted with a nitromethyl group.[1][2] The systematic name for this compound is (3aR,5S,6R,6aR)-5-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(nitromethyl)tetrahydrofuro[2,3-d][1][3]dioxole.[1][2]

The furanose ring adopts a twisted conformation, specifically described as being close to a oT4 conformation.[1][2] This conformation is characterized by the O1 and C4 atoms deviating from the plane formed by the C1, C2, and C3 atoms.[2] The two dioxolane rings, formed by the isopropylidene protecting groups, also exhibit twisted conformations.[1][2] The overall molecular structure is V-shaped, a result of the cis-fusion of one of the methylenedioxy rings with the tetrahydrofuran ring.[3]

In the crystal lattice, the molecules are interconnected through weak intermolecular C—H···O hydrogen bonds, which form a three-dimensional network.[1][2][3] Notably, in a related polymorph, intermolecular O—H···O hydrogen bonds lead to the formation of helical chains along the crystallographic 61 screw axis.[3]

Experimental Protocols

Synthesis and Crystallization

The synthesis of the title compound is achieved through the reduction of a nitro olefin precursor, 1,2:5,6-di-O-isopropylidene-3-deoxy-3-C-(nitromethylene)-α-D-ribo-hexofuranose.[2]

Synthesis Protocol:

  • To a solution of the nitro olefin precursor (1.0 equivalent) in methanol, sodium borohydride (B1222165) (NaBH4) (5.5 equivalents) is added portion-wise over 30 minutes at a temperature of 273 K (0 °C).[2]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction mixture is acidified to a pH of 6–7 using a 10% aqueous solution of acetic acid.[2]

  • The solvent is then removed by evaporation.[2]

  • The resulting residue is dissolved in ethyl acetate (B1210297) (EtOAc) and washed with brine.[2]

  • The organic layer is dried over sodium sulfate (B86663) (Na2SO4) and concentrated.[2]

  • The crude product is purified by column chromatography on silica (B1680970) gel using a hexanes/EtOAc solvent system.[2]

Crystallization:

Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a dichloromethane (B109758) solution of the purified compound at ambient temperature.[2]

A previously reported synthesis involved reacting 1,2:5,6-di-O-isopropylidene-3-carbonyl-α-D-glucofuranose with nitromethane (B149229) (CH3NO2) and potassium fluoride (B91410) in tetrahydrofuran.[3]

X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Data Collection and Refinement:

  • Radiation Source: Molybdenum Kα radiation (Mo Kα).[3]

  • Temperature: Data was collected at 291 K.[3]

  • Refinement: The hydrogen atoms were treated using a combination of independent and constrained refinement methods.[3]

The following diagram illustrates the general workflow for the crystal structure determination of the title compound.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Final Structure start Starting Material (Nitro Olefin) synthesis Chemical Synthesis (Reduction with NaBH4) start->synthesis purification Purification (Column Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation) purification->crystallization crystal Single Crystal Selection crystallization->crystal data_collection X-ray Data Collection (Diffractometer) crystal->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement data_analysis Analysis of Geometric Parameters refinement->data_analysis final_structure Final Crystal Structure (Atomic Coordinates, etc.) data_analysis->final_structure

Crystal structure determination workflow.

Crystallographic Data

The following tables summarize the key crystallographic data for two reported structures of 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-D-allofuranose and a related compound.

Table 1: Crystal Data and Structure Refinement Details

Parameter3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose1,2;5,6-Di-O-isopropylidene-3-C-nitromethyl-α-d-allofuranose[3]
Chemical Formula C13H21NO7C13H21NO8
Formula Weight 303.31319.31
Crystal System OrthorhombicHexagonal
Space Group P212121P61
a (Å) Not specified13.2581 (19)
b (Å) Not specified13.2581 (19)
c (Å) Not specified16.462 (3)
α (°) 9090
β (°) 9090
γ (°) 90120
Volume (Å3) Not specified2506.0 (7)
Z Not specified6
Temperature (K) Not specified291
Radiation Not specifiedMo Kα
μ (mm-1) Not specified0.11
Crystal Size (mm) Not specified0.24 × 0.20 × 0.20
Reflections Collected Not specified1612
R[F2 > 2σ(F2)] Not specified0.061
wR(F2) Not specified0.164
Goodness-of-fit (S) Not specified1.08

Table 2: Selected Geometric Parameters (Å, °)

ParameterValue
Dihedral Angle (Mean planes of furanose and fused dioxolane rings) 63.7 (2)[2]
Pseudorotational Phase Angle (P) of Furanose Ring 70[2]

Note: Detailed bond lengths and angles were not available in the summarized search results.

This technical guide provides a foundational understanding of the crystal structure of a protected this compound derivative. For more in-depth analysis, including atomic coordinates and a full list of bond lengths and angles, researchers are encouraged to consult the primary crystallographic publications.

References

Spectroscopic Profile of alpha-D-Allofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for alpha-D-allofuranose. Due to the inherent equilibrium of monosaccharides in solution, which results in a mixture of tautomers (α/β anomers in both pyranose and furanose forms), obtaining and isolating complete and unambiguous spectroscopic data for a single furanose anomer is challenging. Consequently, comprehensive experimental spectra for pure this compound are not readily found in publicly accessible databases. This guide compiles the available data and provides general characteristics expected for this compound based on the analysis of related structures and derivatives.

Molecular Structure

This compound is a monosaccharide featuring a five-membered furanose ring. It is an epimer of glucose, with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol .[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of monosaccharides is complex due to the presence of multiple isomers in equilibrium in solution. The signals for the less abundant furanose forms can be weak and often overlap with those of the predominant pyranose forms.

¹³C NMR:

A study of D-Allose in D₂O has reported the chemical shift for the anomeric carbon (C1) of the alpha-furanose form.[2]

Carbon AtomChemical Shift (ppm)
C197.5

Note: This is a single data point from an equilibrium mixture. A complete ¹³C NMR spectrum for isolated this compound is not currently available in the searched resources.

¹H NMR:

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the searched databases. However, the IR spectrum of a carbohydrate like allofuranose is expected to be characterized by the following absorption bands:

Functional GroupExpected Wavenumber Range (cm⁻¹)Description
O-H (hydroxyl)3600 - 3200 (broad)Stretching vibrations
C-H (alkane)3000 - 2850Stretching vibrations
C-O (alcohols, ethers)1300 - 1000Stretching vibrations

The region between 1500 cm⁻¹ and 500 cm⁻¹ is the "fingerprint region," containing complex vibrations unique to the molecule's structure.

Mass Spectrometry (MS)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for monosaccharides.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the carbohydrate sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Transfer the solution to an NMR tube. For samples in D₂O, a small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) may be added for chemical shift calibration.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: A standard single-pulse experiment is typically used.

    • ¹³C NMR: A proton-decoupled experiment is used to simplify the spectrum.

    • 2D NMR: To aid in the assignment of complex spectra, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are often necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid carbohydrate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a portion of the powder into a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment of an FTIR spectrometer.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the carbohydrate sample (e.g., 1-10 µg/mL) in a solvent system compatible with ESI, such as a mixture of water and a polar organic solvent (e.g., methanol (B129727) or acetonitrile). The addition of a small amount of a salt, such as sodium acetate, can enhance the formation of sodiated adducts.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a mass spectrometer (e.g., TOF, Orbitrap, or quadrupole).

    • Acquire the mass spectrum in positive or negative ion mode over an appropriate mass-to-charge (m/z) range.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a carbohydrate compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of Carbohydrates Sample Carbohydrate Sample (e.g., this compound) NMR_Prep Sample Preparation for NMR (Dissolution in Deuterated Solvent) Sample->NMR_Prep IR_Prep Sample Preparation for IR (e.g., KBr Pellet) Sample->IR_Prep MS_Prep Sample Preparation for MS (Dilute Solution) Sample->MS_Prep NMR_Acq NMR Data Acquisition (1D: 1H, 13C; 2D: COSY, HSQC) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition (FTIR) IR_Prep->IR_Acq MS_Acq MS Data Acquisition (e.g., ESI-TOF) MS_Prep->MS_Acq NMR_Analysis NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Analysis IR_Analysis IR Data Analysis (Functional Group Identification) IR_Acq->IR_Analysis MS_Analysis MS Data Analysis (Molecular Weight, Fragmentation) MS_Acq->MS_Analysis Structure_Elucidation Structural Elucidation (Connectivity, Stereochemistry) NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of carbohydrates.

References

An In-depth Technical Guide to the Physicochemical Properties and Stability of alpha-D-Allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and stability of alpha-D-allofuranose. Due to the scarcity of direct experimental data on the isolated this compound form, this guide leverages data on its parent sugar, D-allose, to infer its characteristics. D-allose in solution exists as an equilibrium mixture of its furanose and pyranose anomers. Understanding this equilibrium is crucial for comprehending the behavior of the this compound isomer.

Physicochemical Properties of D-Allose

D-Allose is a rare aldohexose, a C-3 epimer of D-glucose, that presents as a white, crystalline solid soluble in water.[1][2] While found in nature, its limited availability has historically constrained extensive research into its specific anomeric forms.[2] The properties of D-allose are foundational to understanding its furanose derivatives.

Table 1: Physical and Chemical Properties of D-Allose

Property Value References
Molecular Formula C₆H₁₂O₆ [2]
Molecular Weight 180.16 g/mol [2]
Melting Point 148-150 °C [3]
Appearance White crystalline powder [2]
Solubility in Water Soluble [1][2]
Solubility in Methanol Practically insoluble [2]

| Specific Optical Rotation [α]D20 (final equilibrium value in H₂O) | +14.41° (c=5) |[3] |

The Pyranose-Furanose Equilibrium of D-Allose in Solution

In aqueous solution, monosaccharides like D-allose exist in a dynamic equilibrium between their open-chain aldehyde form and various cyclic hemiacetal structures, namely the five-membered furanose and the six-membered pyranose rings. Each of these rings can exist as either an alpha (α) or beta (β) anomer.

The equilibrium composition of D-allose in water has been reported to consist of:

  • β-D-allopyranose: 77.5%

  • α-D-allopyranose: 14%

  • β-D-allofuranose: 5%

  • α-D-allofuranose: 3.5%

This indicates that while the pyranose forms are predominant, a notable fraction (approximately 8.5%) exists as the furanose isomers, with this compound being the least abundant of the cyclic forms.[4]

Stability of D-Allose in Aqueous Solutions

The stability of D-allose, and by extension its this compound form, is primarily influenced by pH and temperature.

Effect of pH: Monosaccharides are generally most stable in slightly acidic to neutral conditions (pH 4-7).[5] In highly acidic solutions, they can undergo hydrolysis of glycosidic bonds (in the case of polysaccharides) and dehydration. Under alkaline conditions, reducing sugars like allose are susceptible to enolization, which can lead to epimerization (conversion to other sugars like D-psicose) and degradation to form various acidic byproducts.[5]

Effect of Temperature: Elevated temperatures accelerate the degradation of sugars.[1] In the presence of amino compounds, D-allose can undergo the Maillard reaction, leading to browning and the formation of a complex mixture of products.[5] At high temperatures, even in the absence of amino compounds, caramelization can occur, which involves dehydration and polymerization of the sugar.[1][5] For long-term storage of D-allose solutions, freezing at -20°C (short-term) or -80°C (long-term) is recommended to minimize degradation.[5] It is advised to avoid autoclaving D-allose solutions due to the high temperatures involved.[5]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of monosaccharides are outlined below. These protocols are generally applicable to this compound, assuming it can be isolated or its properties can be deconvoluted from the equilibrium mixture.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline sample is placed in a capillary tube and packed down to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • An initial rapid heating can be performed to determine an approximate melting range.

    • For an accurate measurement, a fresh sample is heated slowly (e.g., 1-2 °C per minute) starting from a temperature about 15-20 °C below the approximate melting point.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Solubility

The solubility of a compound in a particular solvent is a fundamental physical property.

Methodology (Shake-Flask Method):

  • Sample Preparation: An excess amount of the solid monosaccharide is added to a known volume of the solvent (e.g., water) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Analysis: The concentration of the monosaccharide in the clear supernatant or filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector (RID) or a charged aerosol detector (CAD).

Determination of Optical Rotation

Optical rotation is a characteristic property of chiral molecules like monosaccharides.

Methodology:

  • Sample Preparation: A solution of the monosaccharide of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).

  • Apparatus: A polarimeter is used for the measurement. The light source is typically a sodium D-line (589 nm).

  • Procedure:

    • The polarimeter is calibrated with the pure solvent (blank).

    • The sample solution is placed in a polarimeter cell of a known path length (l, in decimeters).

    • The observed angle of rotation (α) is measured.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c)

Visualizations

Pyranose-Furanose Equilibrium of D-Allose

The following diagram illustrates the equilibrium between the different cyclic forms of D-allose in solution.

G open_chain Open-Chain D-Allose alpha_pyranose α-D-Allopyranose (14%) open_chain->alpha_pyranose beta_pyranose β-D-Allopyranose (77.5%) open_chain->beta_pyranose alpha_furanose α-D-Allofuranose (3.5%) open_chain->alpha_furanose beta_furanose β-D-Allofuranose (5%) open_chain->beta_furanose alpha_pyranose->beta_pyranose alpha_furanose->beta_furanose

Caption: Equilibrium of D-Allose anomers in aqueous solution.

Experimental Workflow for Physical Property Determination

The logical flow for determining the key physical properties of this compound is depicted below.

G cluster_synthesis Sample Preparation cluster_properties Property Determination cluster_stability Stability Assessment synthesis Synthesis and Purification of This compound mp Melting Point Determination synthesis->mp sol Solubility Determination synthesis->sol op Optical Rotation Determination synthesis->op ph_stability pH Stability (e.g., HPLC analysis at different pH) synthesis->ph_stability temp_stability Thermal Stability (e.g., HPLC analysis after heating) synthesis->temp_stability

Caption: Workflow for determining physical properties and stability.

References

Unraveling the Anomeric Structures of D-Allofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural differences between the α- and β-anomers of D-allofuranose, a five-membered ring form of the aldohexose D-allose. Understanding the nuanced distinctions in their three-dimensional architecture is paramount for disciplines ranging from glycobiology to medicinal chemistry, as the anomeric configuration profoundly influences molecular recognition, reactivity, and biological activity. This document provides a comprehensive overview of their structural disparities, supported by quantitative data, detailed experimental methodologies for their characterization, and visual representations of key structural concepts.

The Anomeric Center: The Root of Structural Divergence

The fundamental structural difference between α-D-allofuranose and β-D-allofuranose lies in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1). This carbon is the hemiacetal carbon formed during the intramolecular cyclization of the open-chain form of D-allose. The designation of α or β depends on the relationship between the anomeric hydroxyl group and the hydroxymethyl group (CH₂OH) at C4.

  • In α-D-allofuranose , the anomeric hydroxyl group is oriented on the opposite side (trans) of the furanose ring relative to the CH₂OH group.

  • In β-D-allofuranose , the anomeric hydroxyl group is positioned on the same side (cis) of the furanose ring as the CH₂OH group.

This seemingly minor variation in the orientation of a single hydroxyl group has significant consequences for the overall shape, conformation, and intermolecular interactions of the molecule.

Visualization of the Anomeric Difference

To visually represent this key structural distinction, the following diagram illustrates the Haworth projections of both anomers.

G cluster_alpha α-D-Allofuranose cluster_beta β-D-Allofuranose alpha beta

Figure 1: Haworth projections of α-D-allofuranose and β-D-allofuranose.

Quantitative Structural Data

Obtaining precise, experimentally determined quantitative data for the free α- and β-anomers of D-allofuranose is challenging due to their existence in a dynamic equilibrium in solution and the difficulty in crystallizing the individual anomers. However, crystallographic studies of derivatives provide valuable insights into the bond lengths and angles of the allofuranose ring system. The following table summarizes representative data, though it should be noted that these values can be influenced by the substituents present in the derivatives.

Parameterα-D-Allofuranose Derivative (Typical)β-D-Allofuranose Derivative (Typical)
Bond Lengths (Å)
C1-O11.411.40
C1-C21.531.54
C2-C31.521.52
C3-C41.531.53
C4-O41.441.44
C1-O41.431.43
Bond Angles (°)
O4-C1-C2106107
C1-C2-C3103104
C2-C3-C4104103
C3-C4-O4105105
C1-O4-C4109109

Note: This data is illustrative and based on related structures. Precise values for the unsubstituted anomers may vary.

Experimental Protocols for Structural Elucidation

The determination of the anomeric configuration and the detailed conformational analysis of furanose sugars rely on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure of molecules in solution. For differentiating between α- and β-D-allofuranose, both ¹H and ¹³C NMR are employed.

4.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of the D-allose sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • Allow the solution to equilibrate to establish the anomeric equilibrium. This process, known as mutarotation, can be monitored by acquiring spectra over time until no further changes in the anomeric proton signals are observed.

4.1.2. Data Acquisition

A suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher):

  • ¹H NMR: To determine the chemical shifts and coupling constants of the protons. The anomeric proton (H1) signals are particularly diagnostic.

  • ¹³C NMR: To identify the chemical shifts of the carbon atoms. The anomeric carbon (C1) chemical shift is sensitive to the anomeric configuration.

  • COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the sugar ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range proton-carbon correlations, which can aid in assignments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is crucial for confirming the stereochemistry and for conformational analysis.

4.1.3. Data Analysis

  • Anomeric Configuration:

    • ¹H NMR: The chemical shift and the ³J(H1, H2) coupling constant are key indicators. In furanoses, the ³J(H1, H2) value is typically larger for the cis relationship (β-anomer) than for the trans relationship (α-anomer).

    • ¹³C NMR: The anomeric carbon (C1) of the α-anomer generally resonates at a lower field (higher ppm) compared to the β-anomer due to the anomeric effect.

    • NOESY: For the β-anomer, a NOE cross-peak is expected between H1 and H2, and between H1 and the protons on the same face of the ring. For the α-anomer, NOEs will be observed between H1 and protons on the opposite face.

4.1.4. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Weigh D-Allose prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Equilibrate (Mutarotation) prep2->prep3 acq1 1D NMR (1H, 13C) prep3->acq1 acq2 2D NMR (COSY, HSQC, HMBC, NOESY) acq1->acq2 an1 Assign Resonances acq2->an1 an2 Measure Chemical Shifts & Coupling Constants an1->an2 an3 Analyze NOE Correlations an2->an3 an4 Determine Anomeric Configuration & Conformation an3->an4

Figure 2: Workflow for NMR-based structural elucidation of D-allofuranose anomers.
Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive structural information, including precise bond lengths and angles, in the solid state. The primary challenge is obtaining suitable single crystals of the individual anomers.

4.2.1. Crystallization

  • Purification: The starting D-allose must be of high purity.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., water, ethanol, isopropanol, acetone) to find conditions that favor the crystallization of one anomer over the other.

  • Crystallization Techniques: Employ slow evaporation, vapor diffusion (hanging or sitting drop), or cooling crystallization methods. The conditions (temperature, concentration, pH) must be carefully controlled to promote the growth of single, diffraction-quality crystals.

4.2.2. Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS). The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of orientations.

4.2.3. Structure Solution and Refinement

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit, resulting in a final, high-resolution crystal structure.

4.2.4. Experimental Workflow Diagram

G cluster_cryst Crystallization cluster_data Data Collection cluster_solve Structure Solution & Refinement cryst1 Purify D-Allose cryst2 Screen Solvents cryst1->cryst2 cryst3 Grow Single Crystals cryst2->cryst3 data1 Mount Crystal cryst3->data1 data2 X-ray Diffraction data1->data2 solve1 Process Diffraction Data data2->solve1 solve2 Solve Phase Problem solve1->solve2 solve3 Build and Refine Model solve2->solve3 solve4 Final Structure solve3->solve4

Figure 3: Workflow for X-ray crystallography of a D-allofuranose anomer.

Conclusion

The structural distinction between α-D-allofuranose and β-D-allofuranose, centered on the configuration of the anomeric hydroxyl group, is a critical determinant of their chemical and biological properties. While seemingly subtle, this difference leads to distinct three-dimensional structures and interaction profiles. The rigorous application of advanced analytical techniques such as NMR spectroscopy and X-ray crystallography is essential for the unambiguous characterization of these anomers. The detailed experimental protocols provided herein offer a robust framework for researchers in drug development and the broader scientific community to elucidate and understand the intricate structures of these important furanose sugars.

The Enigmatic Sweetness: A Technical Guide to the Natural Occurrence and Discovery of alpha-D-allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose (B117823), a C-3 epimer of D-glucose, is a rare monosaccharide that has garnered significant scientific interest due to its unique biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the natural occurrence and discovery of D-allose, with a specific focus on its alpha-D-allofuranose isomeric form. While the natural abundance of this sugar is extremely limited, advancements in enzymatic synthesis have made it more accessible for research. This document details its known natural sources, physicochemical properties, and the biological signaling pathways it influences. Furthermore, it provides generalized experimental protocols for the extraction and analysis of rare sugars from natural matrices, offering a foundational methodology for researchers in the field.

Introduction

Rare sugars are monosaccharides that exist in nature in very small quantities.[1] Among these, D-allose stands out for its potential therapeutic applications.[2] It is a hexose, an epimer of D-glucose at the C-3 position, and like other sugars, it can exist in various isomeric forms, including the five-membered ring structure known as a furanose. The alpha anomer of this furanose form is termed this compound. Due to its scarcity, the study of D-allose and its isomers has historically been challenging. However, the development of enzymatic production methods has opened avenues for in-depth investigation into its biological functions.[2] This guide aims to consolidate the current knowledge on the natural occurrence, discovery, and biological significance of this compound and the broader D-allose molecule.

Discovery and History

The journey of D-allose from a chemical curiosity to a subject of intense research is intertwined with the history of carbohydrate chemistry. While the structures of common monosaccharides were established in the late 19th and early 20th centuries, rare sugars like D-allose remained largely obscure due to their limited availability from natural sources. A significant breakthrough in the accessibility of rare sugars came from the work of Professor Ken Izumori, who developed the "Izumoring" strategy, a systematic method for producing various rare sugars through enzymatic conversions.[3] This innovation has been pivotal in enabling the scientific community to explore the physiological effects of D-allose.

Natural Occurrence

The natural occurrence of D-allose is exceptionally limited, making its direct extraction for commercial purposes impractical.[3] It has been identified in trace amounts in a few natural sources:

  • Flora: D-allose has been found as a 6-O-cinnamyl glycoside in the leaves of the African shrub Protea rubropilosa.[2]

  • Other sources: Trace amounts have also been reported in fruits like figs, jackfruit, and raisins, as well as in wheat.[3] The Human Metabolome Database also notes its detection, though not quantified, in cow's milk.[4]

To date, there is a significant lack of quantitative data on the concentration of this compound or total D-allose in these natural sources.

Physicochemical Properties

The physicochemical properties of this compound are essential for its identification and for understanding its behavior in biological systems. The following table summarizes key data available from public databases.

PropertyValueSource
Molecular Formula C₆H₁₂O₆PubChem[5]
Molecular Weight 180.16 g/mol PubChem[5]
IUPAC Name (2S,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triolPubChem[5]
InChI Key AVVWPBAENSWJCB-RXRWUWDJSA-NPubChem[5]
CAS Number 36468-79-8PubChem[5]
Topological Polar Surface Area 110 ŲPubChem[5]

Biological Activity and Signaling Pathways

The biological effects of D-allose have been investigated in various models, revealing its influence on several key signaling pathways. It is important to note that this research has been conducted with D-allose in general, and studies differentiating the activity of the this compound anomer are currently lacking.

Anti-Cancer Activity: The TXNIP/GLUT1 Pathway

D-Allose has demonstrated anti-proliferative effects in several cancer cell lines. A primary mechanism is the upregulation of Thioredoxin Interacting Protein (TXNIP), a tumor suppressor. This leads to the downregulation of glucose transporter 1 (GLUT1), which is crucial for the high glucose uptake required by cancer cells (the Warburg effect). The reduction in glucose uptake results in energy depletion and cell cycle arrest.[5][6]

D_Allose_Anticancer_Pathway D_Allose D-Allose Cell D_Allose->Cell Hexokinase Hexokinase Cell->Hexokinase TXNIP TXNIP (Upregulation) Hexokinase->TXNIP Phosphorylation Cascade GLUT1 GLUT1 (Downregulation) TXNIP->GLUT1 Inhibition Glucose_Uptake Glucose Uptake (Inhibition) GLUT1->Glucose_Uptake Cell_Proliferation Cancer Cell Proliferation (Inhibition) Glucose_Uptake->Cell_Proliferation Leads to

Caption: D-Allose anti-cancer signaling pathway.

Plant Growth Regulation: Gibberellin and ROS Signaling

In plants, D-allose has been shown to inhibit growth by suppressing gibberellin signaling through a hexokinase-dependent pathway.[7] It also acts as a trigger for plant defense mechanisms by inducing the generation of reactive oxygen species (ROS).[8]

D_Allose_Plant_Signaling D_Allose D-Allose Hexokinase Hexokinase D_Allose->Hexokinase ROS_Generation ROS Generation D_Allose->ROS_Generation Gibberellin_Signaling Gibberellin Signaling (Suppression) Hexokinase->Gibberellin_Signaling Phosphorylation Plant_Growth Plant Growth (Inhibition) Gibberellin_Signaling->Plant_Growth Plant_Defense Plant Defense (Activation) ROS_Generation->Plant_Defense

Caption: D-Allose signaling in plants.

Lifespan Extension in C. elegans: Insulin (B600854) and Sirtuin Signaling

Studies in the nematode Caenorhabditis elegans have demonstrated that D-allose can extend lifespan. This effect is dependent on the insulin signaling pathway (via the DAF-16 gene) and the sirtuin longevity gene sir-2.1.[3]

D_Allose_Longevity_Pathway D_Allose D-Allose Insulin_Signaling Insulin Signaling (DAF-16) D_Allose->Insulin_Signaling Sirtuin_Signaling Sirtuin Signaling (sir-2.1) D_Allose->Sirtuin_Signaling Lifespan Lifespan (Extension) Insulin_Signaling->Lifespan Sirtuin_Signaling->Lifespan

Caption: D-Allose and lifespan extension in C. elegans.

Experimental Protocols

General Workflow for Rare Sugar Analysis

Experimental_Workflow Start Plant Material (e.g., Protea rubropilosa leaves) Homogenization Homogenization (e.g., grinding in liquid nitrogen) Start->Homogenization Extraction Extraction (e.g., with 80% ethanol (B145695) or water) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant (contains soluble sugars) Centrifugation1->Supernatant Purification Purification (e.g., solid-phase extraction) Supernatant->Purification Analysis Analysis by HPLC (with RI or ELSD detection) Purification->Analysis Identification Identification (comparison with standards) Analysis->Identification Quantification Quantification (using calibration curves) Identification->Quantification End Data Reporting Quantification->End

Caption: General experimental workflow for rare sugar analysis.

Detailed Methodologies

6.2.1. Extraction of Soluble Sugars from Plant Tissue

  • Sample Preparation: Freeze approximately 100 mg of fresh plant material (e.g., leaves of Protea rubropilosa) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of 80% (v/v) ethanol. Vortex thoroughly.

  • Incubation: Incubate the mixture at 80°C for 1 hour, with vortexing every 15 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at room temperature.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble sugars, to a new tube.

  • Re-extraction: To maximize yield, repeat the extraction (steps 2-5) on the pellet twice more, pooling the supernatants.

  • Solvent Evaporation: Evaporate the ethanol from the pooled supernatant using a centrifugal evaporator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of ultrapure water (e.g., 500 µL) for analysis.

6.2.2. High-Performance Liquid Chromatography (HPLC) Analysis

  • Instrumentation: Utilize an HPLC system equipped with a refractive index (RI) or evaporative light scattering detector (ELSD), suitable for sugar analysis.

  • Column: Employ a column specifically designed for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.

  • Mobile Phase: A typical mobile phase for an amino-propyl column is an isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).

  • Flow Rate: Set a flow rate appropriate for the column dimensions, typically around 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Injection Volume: Inject 10-20 µL of the reconstituted extract.

  • Standard Preparation: Prepare a series of standard solutions of authentic D-allose at known concentrations.

  • Identification and Quantification: Identify the D-allose peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration by constructing a calibration curve from the peak areas of the standards.

Note: To specifically identify the this compound anomer, more advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy would be required after purification of the D-allose fraction.

Conclusion and Future Perspectives

This compound, as a specific isomer of the rare sugar D-allose, remains an enigmatic molecule with significant therapeutic potential. While its natural occurrence is extremely limited, the advent of enzymatic synthesis has made it accessible for research into its diverse biological activities. The signaling pathways influenced by D-allose, particularly in the contexts of cancer, plant biology, and aging, present exciting avenues for future drug development and agricultural applications.

Further research is critically needed in several areas. Firstly, the development of sensitive analytical methods for the quantification of this compound in its natural sources is essential to understand its distribution and physiological role in those organisms. Secondly, studies that differentiate the biological activities of the various anomers and ring forms of D-allose will be crucial for elucidating structure-activity relationships and for the targeted design of therapeutic agents. As our understanding of this rare sugar deepens, it holds the promise of becoming a valuable tool in medicine and biotechnology.

References

The Enzymatic Synthesis of α-D-Allofuranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose (B117823), a rare C-3 epimer of D-glucose, and its furanose form, α-D-allofuranose, have garnered significant attention in the pharmaceutical and biotechnology sectors due to their diverse biological activities. These include anti-inflammatory, anti-cancer, and immunosuppressive properties. Unlike common monosaccharides, a dedicated multi-step biosynthetic pathway for D-allose from central metabolic intermediates has not been elucidated. Instead, its biological synthesis is primarily understood as a single-step isomerization reaction from the more readily available rare sugar, D-psicose (D-allulose). This technical guide provides a comprehensive overview of the core enzymatic synthesis of D-allose, details the key enzymes involved, presents quantitative kinetic data, outlines relevant experimental protocols, and discusses the potential for downstream activation to its furanose nucleotide conjugate, UDP-α-D-allofuranose.

Core Biosynthesis: Isomerization of D-Psicose

The primary route for the biosynthesis of D-allose is the reversible isomerization of D-psicose, catalyzed by a class of enzymes known as L-rhamnose (B225776) isomerases (L-RI, EC 5.3.1.14).[1][2] While their natural role involves the metabolism of L-rhamnose, these enzymes exhibit broad substrate specificity and can efficiently catalyze the conversion between various aldoses and ketoses, including the D-psicose to D-allose transformation.[2]

This enzymatic conversion is the cornerstone of biotechnological D-allose production.[3][4][5] Several L-rhamnose isomerases from different microbial sources have been identified and characterized for their efficacy in this reaction.[5]

G cluster_main D-Allose Biosynthesis D-Psicose D-Psicose (D-Allulose) D-Allose D-Allose D-Psicose->D-Allose L-Rhamnose Isomerase (L-RI) (EC 5.3.1.14)

Figure 1: Enzymatic conversion of D-Psicose to D-Allose.

Quantitative Data: Enzyme Kinetics

The efficiency of D-allose production is dependent on the kinetic properties of the L-rhamnose isomerase used. Enzymes from various microbial sources have been characterized, displaying a range of activities and affinities for D-psicose and D-allose. Below is a summary of key kinetic parameters for L-RI from different organisms.

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (mM-1s-1)Optimal Temp (°C)Optimal pH
Paenibacillus baekrokdamisoliD-Allulose45.246.580.14608.0
Paenibacillus baekrokdamisoliD-Allose3313.790.4608.0

Table 1: Comparison of Kinetic Parameters of L-Rhamnose Isomerase. Data extracted from[4].

Experimental Protocols

The characterization of L-rhamnose isomerase activity is crucial for optimizing D-allose production. Below is a generalized protocol for a typical enzyme activity assay.

L-Rhamnose Isomerase Activity Assay

This protocol is designed to measure the rate of D-allose formation from D-psicose.

Materials:

  • Purified L-rhamnose isomerase

  • D-psicose (D-allulose) substrate solution (e.g., 10 g/L)

  • Reaction buffer (e.g., pH 8.0)

  • Cofactor solution (e.g., 1 mM MnCl2 or CoCl2)[3][5]

  • Stop solution (for quenching the reaction, e.g., by boiling)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactor solution, and D-psicose substrate.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60-75°C).[3][4]

  • Initiate the reaction by adding a known amount of purified L-rhamnose isomerase to the pre-warmed mixture.

  • Allow the reaction to proceed for a defined period (e.g., 10 minutes).

  • Terminate the reaction by boiling the mixture for a set time (e.g., 10 minutes) to denature the enzyme.[3]

  • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant for the concentration of D-allose produced using HPLC.

  • Calculate the enzyme activity based on the amount of D-allose produced per unit time per amount of enzyme. One unit (U) of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified assay conditions.

G cluster_workflow Experimental Workflow: L-RI Activity Assay prep 1. Prepare Reaction Mixture (Buffer, Cofactor, Substrate) pre_incubate 2. Pre-incubate at Optimal Temperature prep->pre_incubate initiate 3. Initiate Reaction (Add Enzyme) pre_incubate->initiate incubate 4. Incubate for a Defined Time initiate->incubate terminate 5. Terminate Reaction (e.g., Boiling) incubate->terminate analyze 6. Analyze Product Formation (HPLC) terminate->analyze calculate 7. Calculate Enzyme Activity analyze->calculate

Figure 2: Workflow for L-Rhamnose Isomerase activity assay.

Downstream Activation: The Synthesis of UDP-α-D-Allofuranose

For α-D-allofuranose to be utilized in glycosylation reactions within a cell, it must first be activated, typically by conversion to a nucleotide sugar such as UDP-α-D-allofuranose. While the biosynthesis of UDP-D-galactofuranose from UDP-D-galactopyranose via a mutase is well-documented, a corresponding enzymatic pathway for the synthesis of UDP-α-D-allofuranose from D-allose has not been identified in nature.[6][7]

The synthesis of UDP-furanoses, including UDP-α-D-allofuranose, is a significant challenge in carbohydrate chemistry due to the thermodynamic instability of the five-membered furanose ring.[6] Current methods rely on chemical synthesis, which often involves multiple protection and deprotection steps and can result in low yields.[6][8]

A common chemical approach involves the coupling of a protected furanosyl-1-phosphate with an activated uridine (B1682114) monophosphate (UMP) derivative.[6][7]

G cluster_synthesis Chemical Synthesis of UDP-α-D-Allofuranose Allofuranosyl-1-P α-D-Allofuranosyl-1-Phosphate UDP-Allof UDP-α-D-Allofuranose Allofuranosyl-1-P->UDP-Allof UMP-morpholidate UMP-morpholidate (Activated UMP) UMP-morpholidate->UDP-Allof

Figure 3: General scheme for the chemical synthesis of UDP-α-D-Allofuranose.

The lack of a known biosynthetic pathway for UDP-α-D-allofuranose presents an opportunity for future research in synthetic biology and enzyme discovery. The identification or engineering of a kinase capable of phosphorylating D-allose and a subsequent pyrophosphorylase to form the UDP-sugar would be a significant advancement for the production and study of allofuranose-containing glycoconjugates.

Conclusion and Future Directions

The "biosynthesis" of α-D-allofuranose is currently understood as a process centered on the enzymatic isomerization of D-psicose to D-allose by L-rhamnose isomerases. This single-step conversion is the focal point of biotechnological production efforts. While this guide provides the fundamental knowledge of this process, the subsequent activation of D-allose to UDP-α-D-allofuranose remains in the realm of chemical synthesis.

For drug development professionals and researchers, the key takeaways are:

  • The production of D-allose is enzymatically feasible and scalable.

  • The kinetic properties of various L-rhamnose isomerases are critical for process optimization.

  • A significant bottleneck exists in the biological production of activated allofuranose.

Future research should be directed towards the discovery or engineering of novel enzymes, such as allose-1-kinases and UDP-allose pyrophosphorylases, which could pave the way for a complete biosynthetic pathway for UDP-α-D-allofuranose. Such a development would be instrumental in exploring the therapeutic potential of allosylated compounds.

References

Theoretical Modeling of alpha-D-Allofuranose Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to characterize the conformational landscape of alpha-D-allofuranose. Understanding the three-dimensional structure of furanose rings is critical in drug design and molecular recognition, as their conformational flexibility often dictates biological activity. This document details the computational approaches, experimental validation techniques, and the interplay between them to provide a complete picture of the conformational preferences of this important monosaccharide.

Introduction to Furanose Conformation

Unlike their six-membered pyranose counterparts, which typically adopt stable chair conformations, five-membered furanose rings are inherently more flexible.[1] Their low-energy conformations are not static but exist in a dynamic equilibrium between various puckered forms, primarily described as twist (T) and envelope (E) conformations. The conformational space of a furanose ring can be described by the concept of pseudorotation, a continuous phase shift between these puckered forms. The precise conformational preferences are dictated by a delicate balance of steric and electronic effects, including the anomeric and exo-anomeric effects, as well as intramolecular hydrogen bonding.

Theoretical modeling, in conjunction with experimental validation, is a powerful approach to elucidate the conformational landscape of furanose sugars like this compound.

Computational Modeling of this compound

The theoretical investigation of this compound conformation typically follows a multi-step workflow, beginning with a broad exploration of the potential energy surface and culminating in high-level quantum mechanical calculations for refining energies and predicting spectroscopic parameters.

Conformational Search with Molecular Mechanics

The initial exploration of the vast conformational space of this compound is efficiently performed using molecular mechanics (MM) force fields.[1] Force fields specifically parameterized for carbohydrates, such as GLYCAM, CHARMM, and AMBER, are employed to calculate the potential energy of the molecule as a function of its atomic coordinates.

A systematic or stochastic conformational search is conducted to identify low-energy conformers. Common techniques include:

  • Systematic Search: Dihedral angles of the furanose ring and its substituents are systematically rotated to generate a grid of possible conformations.

  • Stochastic Search (e.g., Monte Carlo): Random changes are made to the molecular geometry, and the resulting conformations are accepted or rejected based on their energy.

Quantum Mechanical Refinement

The low-energy conformers identified through molecular mechanics are then subjected to more accurate, but computationally expensive, quantum mechanical (QM) calculations. Density Functional Theory (DFT) is a widely used method for this purpose.[2]

QM calculations provide more accurate geometries and relative energies of the conformers. Furthermore, QM methods can be used to predict experimental observables, such as NMR J-coupling constants, which are crucial for validating the theoretical model against experimental data.[1]

Quantitative Conformational Data

While a complete, publicly available dataset for the parent this compound is limited, data from derivatives provide valuable insights into its expected conformational behavior. The following tables summarize representative quantitative data that can be obtained through the described computational methods.

Table 1: Calculated Relative Energies and Puckering Parameters for this compound Conformers (Hypothetical Data based on Typical Furanose Behavior)

ConformerPuckering DescriptionPseudorotation Phase Angle (P, degrees)Puckering Amplitude (ν_max, degrees)Relative Energy (kcal/mol)
13T218350.00
2E236340.50
31T254361.20
4oT472351.80

Note: This table presents hypothetical data to illustrate the typical energy differences and puckering parameters for furanose conformers. The actual values for this compound would require a dedicated computational study.

Table 2: Key Dihedral Angles for Representative this compound Conformers (Hypothetical Data)

Dihedral Angle3T2 Conformer (degrees)E2 Conformer (degrees)
C1-C2-C3-C42335
C2-C3-C4-O4-38-21
C3-C4-O4-C1370
C4-O4-C1-C2-22-22
O4-C1-C2-C308

Note: This table provides hypothetical dihedral angles for illustrative purposes.

Table 3: Experimental and Calculated 1H-1H J-Coupling Constants for a Derivative, 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose[3]

CouplingExperimental Value (Hz)Calculated Value (Hz) (Hypothetical)
JH1,H23.73.5
JH2,H3--
JH3,H4--
JH4,H5--

Note: The available experimental data from the crystal structure of a derivative is limited to JH1,H2. A full set of calculated values would be derived from a computational study of the specific derivative.

Experimental Validation

Experimental data is essential for validating the results of theoretical modeling. The two primary techniques for elucidating the conformation of furanoses are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. For furanose rings, the key parameters are vicinal proton-proton coupling constants (3JHH) and Nuclear Overhauser Effects (NOEs). The magnitude of 3JHH is related to the dihedral angle between the coupled protons through the Karplus equation, providing information about the ring's pucker.

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D2O, DMSO-d6).

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a suite of 1D and 2D NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher).

    • 1D 1H NMR: To determine chemical shifts and measure 3JHH coupling constants.

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing through-space distance constraints.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton resonances.

    • Accurately measure the 3JHH coupling constants from the 1D 1H spectrum or from slices of the 2D COSY spectrum.

    • Integrate NOE/ROE cross-peaks to obtain distance restraints.

    • Compare the experimental 3JHH values with those calculated for the theoretical conformers to determine the conformational equilibrium in solution.

X-ray Crystallography

Single-crystal X-ray crystallography provides a high-resolution, static picture of the molecule's conformation in the solid state. This data is invaluable for benchmarking the accuracy of computational methods.

  • Crystal Growth:

    • Grow single crystals of this compound of suitable size and quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a single crystal on a goniometer head.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

    • Collect diffraction data using a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are recorded on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure. The quality of the final structure is assessed by parameters such as the R-factor.

Visualizing Conformational Relationships

Diagrams are essential for visualizing the complex relationships in conformational analysis. The following sections provide Graphviz DOT scripts to generate diagrams illustrating the workflow and the conformational landscape of a furanose ring.

Workflow for Theoretical Modeling

This diagram illustrates the logical flow of a typical computational study of furanose conformation.

theoretical_modeling_workflow Theoretical Modeling Workflow for Furanose Conformation cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_comparison Comparison & Refinement start Initial 3D Structure Generation mm_search Conformational Search (Molecular Mechanics) start->mm_search low_energy_conformers Identification of Low-Energy Conformers mm_search->low_energy_conformers qm_refinement Geometry Optimization & Energy Refinement (QM/DFT) low_energy_conformers->qm_refinement nmr_prediction Prediction of NMR Parameters (J-couplings, Chemical Shifts) qm_refinement->nmr_prediction final_ensemble Predicted Conformational Ensemble & Energies qm_refinement->final_ensemble xray_exp X-ray Crystallography (Solid-State Structure) qm_refinement->xray_exp Benchmark comparison Comparison of Predicted and Experimental Data nmr_prediction->comparison nmr_exp NMR Spectroscopy (3JHH, NOE) nmr_exp->comparison refined_model Refined Conformational Model comparison->refined_model

Caption: Workflow for the theoretical modeling and experimental validation of furanose conformation.

Furanose Ring Puckering Conformations

This diagram illustrates the pseudorotational pathway of a furanose ring, showing the key envelope and twist conformations.

furanose_puckering Pseudorotational Pathway of a Furanose Ring cluster_puckering C3_endo ³E (C3-endo) T2_3 ³T₂ C3_endo->T2_3 C2_endo E₂ (C2-endo) T2_3->C2_endo T1_2 ¹T₂ C2_endo->T1_2 C1_exo ₁E (C1-exo) T1_2->C1_exo T0_1 ⁰T₁ C1_exo->T0_1 O4_exo E₀ (O4-exo) T0_1->O4_exo T4_0 ⁴T₀ O4_exo->T4_0 T4_0->C3_endo

Caption: Key envelope (E) and twist (T) puckering conformations of a furanose ring.

Conclusion

The conformational analysis of this compound requires a synergistic approach that combines computational modeling with experimental validation. Molecular mechanics provides an efficient means to explore the conformational landscape, while quantum mechanics offers refined energies and predictable spectroscopic parameters. NMR spectroscopy in solution and X-ray crystallography in the solid state provide the crucial experimental data to validate and refine the theoretical models. This integrated approach is essential for a comprehensive understanding of the structure-function relationships of this and other furanose-containing molecules, ultimately aiding in the rational design of novel therapeutics.

References

Navigating the Solubility Landscape of α-D-Allofuranose in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of α-D-allofuranose in organic solvents. Recognizing the scarcity of direct quantitative data for this specific furanose isomer, this document offers a detailed exploration of available information, including qualitative solubility profiles and quantitative data for structurally related compounds. Furthermore, it outlines a robust experimental protocol for determining solubility and presents a visual workflow to guide researchers in this process. This guide aims to be an essential resource for scientists and professionals working with α-D-allofuranose in drug development and other research applications where solubility in organic media is a critical parameter.

Introduction

α-D-Allofuranose, a five-membered ring isomer of the aldohexose D-allose, presents unique stereochemical features that influence its physical and chemical properties, including its solubility. Understanding the solubility of α-D-allofuranose in various organic solvents is paramount for a range of applications, from synthetic chemistry and purification to its use in biological assays and as a precursor in drug discovery. The hydroxyl groups on the furanose ring allow for hydrogen bonding, which dictates its interaction with different solvent environments. This guide delves into the available data and methodologies to provide a practical framework for researchers.

Solubility Profile of α-D-Allofuranose and Related Compounds

Direct, quantitative solubility data for α-D-allofuranose in a range of common organic solvents remains limited in publicly accessible literature. However, qualitative information and data for a protected derivative, 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose, offer valuable insights into its likely behavior.

Qualitative Solubility:

Based on the general principles of carbohydrate solubility, α-D-allofuranose, with its multiple polar hydroxyl groups, is expected to be poorly soluble in non-polar organic solvents and to exhibit increasing solubility with increasing solvent polarity and hydrogen-bonding capacity.

Quantitative Solubility Data for a Protected Derivative:

To provide a quantitative perspective, the following table summarizes the solubility of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose, a derivative where the hydroxyl groups are protected, thus significantly altering its solubility profile towards less polar solvents.

SolventFormulaSolubilityTemperature (°C)
Dimethyl Sulfoxide (DMSO)C₂H₆OSSolubleNot Specified
Methanol (MeOH)CH₃OHSolubleNot Specified
Dimethylformamide (DMF)C₃H₇NOSolubleNot Specified
Dichloromethane (DCM)CH₂Cl₂SolubleNot Specified
Ethyl Acetate (EtOAc)C₄H₈O₂SolubleNot Specified

Note: The term "Soluble" in this context is qualitative and does not provide a specific concentration. Researchers should determine the quantitative solubility for their specific application.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a compound like α-D-allofuranose in an organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of α-D-allofuranose in a given organic solvent at a specified temperature.

Materials:

  • α-D-Allofuranose (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or Gas Chromatography (GC) system after derivatization.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of α-D-allofuranose to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted solution using a validated HPLC-RID or other suitable analytical method to determine the concentration of α-D-allofuranose.

    • Prepare a calibration curve using standard solutions of α-D-allofuranose of known concentrations.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of α-D-allofuranose in the diluted sample.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram:

experimental_workflow start Start prepare_solution Prepare Supersaturated Solution start->prepare_solution equilibrate Equilibrate at Constant Temperature prepare_solution->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analyze Analyze Sample (e.g., HPLC) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

Logical Relationship for Solubility Assessment

The decision-making process for assessing the solubility of a compound like α-D-allofuranose can be visualized as a logical flow. This helps in selecting the appropriate experimental conditions and analytical techniques.

solubility_assessment_logic compound Compound: α-D-Allofuranose select_solvent Select Organic Solvent compound->select_solvent is_polar Is Solvent Polar? select_solvent->is_polar is_protic Is Solvent Protic? is_polar->is_protic Yes predict_low_sol Predict Lower Solubility is_polar->predict_low_sol No predict_high_sol Predict Higher Solubility is_protic->predict_high_sol Yes is_protic->predict_high_sol No, but polar aprotic run_experiment Run Solubility Experiment predict_high_sol->run_experiment predict_low_sol->run_experiment analyze_results Analyze and Quantify run_experiment->analyze_results

Caption: A logical diagram illustrating the decision process for predicting and determining the solubility of α-D-allofuranose.

Conclusion

The Anomeric Effect in α-D-Allofuranose: A Deep Dive into Stereoelectronic Principles and Conformational Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The anomeric effect, a fundamental stereoelectronic phenomenon in carbohydrate chemistry, dictates the conformational preferences of substituents at the anomeric carbon. While extensively studied in pyranose rings, its manifestation in the more flexible furanose systems, such as α-D-allofuranose, presents a nuanced interplay of electronic and steric factors critical for understanding molecular recognition, stability, and reactivity. This technical guide provides an in-depth exploration of the anomeric effect in α-D-allofuranose, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying principles.

Core Principles of the Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a cyclic ether to occupy an axial or pseudoaxial position, contrary to what would be predicted based on steric hindrance alone.[1] This stabilization arises from a favorable stereoelectronic interaction.

Two primary models are used to explain the anomeric effect:

  • Hyperconjugation Model: This widely accepted model posits a stabilizing interaction between a lone pair of electrons (n) on the endocyclic oxygen atom and the antibonding orbital (σ) of the C1-substituent bond (n → σ).[2][3] For this interaction to be maximal, the orbitals must be anti-periplanar, a condition met when the substituent is in a pseudoaxial orientation.

  • Dipole Moment Minimization Model: This model suggests that the preference for the pseudoaxial conformation minimizes the repulsion between the dipoles of the endocyclic heteroatom and the exocyclic substituent.[1]

While the hyperconjugation model has been a cornerstone of understanding, recent computational and experimental work suggests that the anomeric effect is a complex interplay of multiple factors, including hyperconjugation, electrostatic interactions, and steric effects.[2][3][4]

The Anomeric Effect in Furanose Systems

The five-membered furanose ring is significantly more flexible than the six-membered pyranose ring, undergoing a continuous motion known as pseudorotation between various envelope and twist conformations.[5] This flexibility complicates the analysis of the anomeric effect. In α-D-allofuranose, the hydroxyl group at the anomeric carbon is cis to the adjacent hydroxyl group on C2. The anomeric effect will favor conformations where the anomeric hydroxyl group occupies a pseudoaxial position, thereby maximizing the stabilizing n → σ* interaction. However, the overall conformational equilibrium is a delicate balance between the stabilizing anomeric effect and destabilizing steric interactions between substituents.

The presence of the anomeric effect in furanoses is well-established, although it is generally considered to be weaker than in pyranoses due to the geometric constraints of the five-membered ring, which can prevent ideal orbital overlap.[6]

Visualizing the Anomeric Effect and Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the key concepts.

Caption: Hyperconjugation model illustrating the stabilizing n → σ* interaction in the pseudoaxial conformer of α-D-allofuranose.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for proper rendering.

Conformational_Equilibrium Conformational Equilibrium of α-D-Allofuranose Envelope_N North Envelope (e.g., ³E) Twist_NE North-East Twist (e.g., ³T₂) Envelope_N->Twist_NE Envelope_E East Envelope (e.g., E₂) Twist_NE->Envelope_E Twist_SE South-East Twist (e.g., ¹T₂) Envelope_E->Twist_SE Envelope_S South Envelope (e.g., ¹E) Twist_SE->Envelope_S Twist_SW South-West Twist (e.g., ¹T₀) Envelope_S->Twist_SW Envelope_W West Envelope (e.g., E₀) Twist_SW->Envelope_W Twist_NW North-West Twist (e.g., ³T₀) Envelope_W->Twist_NW Twist_NW->Envelope_N Anomeric_Effect Anomeric Effect Favors Pseudoaxial OH Anomeric_Effect->Twist_NE Steric_Hindrance Steric Hindrance (e.g., 1,2-cis interaction) Steric_Hindrance->Envelope_N

Caption: Pseudorotational pathway of the furanose ring, influenced by the anomeric effect and steric hindrance.

Experimental Protocols for Characterization

The study of the anomeric effect in α-D-allofuranose relies heavily on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the three-dimensional structure and conformational dynamics of carbohydrates in solution.

  • ¹H NMR: The coupling constants between vicinal protons (³JH,H), particularly ³JH1,H2, are highly dependent on the dihedral angle between them and can be used to infer the ring pucker and the orientation of substituents. For α-furanoses, a ³JH1,H2 value of around 3-5 Hz is typically observed.[7]

  • ¹³C NMR: The chemical shifts of the anomeric carbon and other ring carbons are sensitive to the conformation and the electronic environment, providing further evidence for the anomeric effect.

  • Advanced Techniques: For complex mixtures of anomers, techniques like 1D FESTA (Frequency-Edited Selective TOCSY Acquisition) can be employed to obtain pure ¹H NMR spectra for individual furanose and pyranose forms.[7][8]

Typical Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve a precisely weighed sample of α-D-allofuranose in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 10-20 mg/mL.

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all proton signals.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Analysis: Integrate the signals to determine the relative populations of different anomers if present. Measure the coupling constants (J-values) from the multiplet patterns, particularly for H1 and H2.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the solid-state conformation of a molecule, including bond lengths, bond angles, and torsional angles. This data can offer direct evidence of the structural consequences of the anomeric effect.

General Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of α-D-allofuranose or a suitable derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters against the experimental data until a satisfactory agreement is reached.

  • Analysis: Analyze the final structure to determine precise bond lengths, bond angles, and torsion angles, which can be compared with theoretical values and data from other conformers.

Computational Chemistry

Quantum mechanical calculations and molecular dynamics simulations are indispensable for quantifying the energetic contributions to the anomeric effect and exploring the conformational landscape.

  • Density Functional Theory (DFT): Used to calculate the relative energies of different conformers and to analyze the electronic structure, including natural bond orbital (NBO) analysis to quantify the n → σ* interaction energy.

  • Molecular Dynamics (MD) Simulations: Provide insights into the dynamic behavior of the furanose ring in solution, allowing for the simulation of the pseudorotational itinerary.

Typical Computational Workflow:

  • Structure Generation: Build initial 3D structures of the relevant conformers of α-D-allofuranose.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

  • Energy Calculation: Perform single-point energy calculations at a higher level of theory to obtain more accurate relative energies.

  • NBO Analysis: Conduct an NBO analysis on the optimized structures to investigate the donor-acceptor interactions and quantify the stabilization energy of the n → σ* hyperconjugation.

  • MD Simulation (optional): For solution-phase dynamics, place the molecule in a solvent box and run an MD simulation for a sufficient time (e.g., nanoseconds) to observe conformational transitions.

Quantitative Data Summary

While specific experimental data for α-D-allofuranose is dispersed throughout the literature, the following table summarizes typical quantitative values associated with the anomeric effect in furanose systems, derived from studies on analogous compounds.

ParameterTypical Value/ObservationSignificance
³JH1,H2 Coupling Constant ~ 3-5 Hz for α-anomersIndicates a cis relationship between H1 and H2, consistent with a pseudoaxial orientation of the anomeric substituent.
C1-O(endo) Bond Length Shorter in the anomer exhibiting a stronger anomeric effectA consequence of the n → σ* interaction, which strengthens the C1-O(endo) bond.
C1-Substituent Bond Length Longer in the anomer exhibiting a stronger anomeric effectThe population of the σ* orbital weakens the C1-substituent bond.
Anomeric Stabilization Energy ~ 1-3 kcal/mol (computationally derived)Quantifies the energetic preference for the pseudoaxial conformer due to the anomeric effect.

Implications for Drug Development

A thorough understanding of the anomeric effect in furanose rings is crucial for the rational design of carbohydrate-based drugs and glycoconjugates. The conformational preferences dictated by this effect can significantly influence:

  • Receptor Binding: The three-dimensional shape of a carbohydrate ligand is critical for its interaction with a protein binding pocket.

  • Pharmacokinetics: The stability and reactivity of glycosidic bonds are influenced by the anomeric effect, which can affect the metabolic fate of a drug.

  • Antigenicity: The conformation of carbohydrate epitopes on cell surfaces, governed in part by the anomeric effect, is key to their recognition by antibodies.

By leveraging the principles outlined in this guide, researchers and drug development professionals can better predict and control the conformational behavior of furanose-containing molecules, leading to the design of more effective and specific therapeutic agents.

References

Unraveling the Elusive Optical Rotation of alpha-D-Allofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the optical and specific rotation of alpha-D-allofuranose, a key stereoisomer of the rare sugar D-allose. While a definitive specific rotation value for pure this compound remains elusive in readily available literature, this is a consequence of the dynamic equilibrium of sugar isomers in solution. This document provides a comprehensive overview of the phenomenon of mutarotation, presents available data for related allose isomers, and outlines the experimental protocols for measuring optical rotation.

The Challenge of Mutarotation

In solution, D-allose, like other reducing sugars, exists not as a single structure but as an equilibrium mixture of its various cyclic anomers. This includes the α and β forms of both the six-membered ring (pyranose) and the five-membered ring (furanose), along with a minute fraction of the open-chain aldehyde form. The spontaneous interconversion between these anomers leads to a change in the observed optical rotation of the solution over time, a phenomenon known as mutarotation.[1] The furanose forms, including this compound, are typically minor components of the equilibrium mixture in aqueous solutions, making the isolation and characterization of a pure anomer exceptionally challenging. The instability of the individual anomers in solution is the primary reason for the difficulty in finding a reported specific rotation for pure this compound.

Quantitative Data on D-Allose and Derivatives

While the specific rotation for this compound is not available, the following table summarizes the known optical rotation values for D-allose and a protected derivative of allofuranose. This data is crucial for understanding the optical properties of this sugar family.

CompoundSpecific Rotation ([α])Conditions
D-Allose (equilibrium mixture)+14.4°c=4 in water
1,2:5,6-Di-O-isopropylidene-α-D-allofuranose+36°c=1 in chloroform

It is critical to note that the value for the di-O-isopropylidene derivative, while an allofuranose, is not representative of the unprotected this compound due to the significant structural and electronic changes introduced by the protecting groups.

Experimental Protocol: Measurement of Optical Rotation

The following is a generalized, detailed methodology for determining the optical and specific rotation of a carbohydrate sample using a polarimeter.

Objective: To measure the observed optical rotation of a carbohydrate solution and calculate its specific rotation.

Materials and Equipment:

  • Polarimeter

  • Sodium lamp (589 nm, D-line)

  • Polarimeter cell (1 dm path length)

  • Volumetric flasks

  • Analytical balance

  • Solvent (e.g., distilled water)

  • Carbohydrate sample

Procedure:

  • Instrument Calibration:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.

    • Fill the polarimeter cell with the pure solvent (blank).

    • Place the cell in the polarimeter and take a reading. This value should be zeroed or recorded as the blank correction.

  • Sample Preparation:

    • Accurately weigh a precise amount of the carbohydrate sample using an analytical balance.

    • Dissolve the sample in the chosen solvent in a volumetric flask to prepare a solution of known concentration (c), typically expressed in g/100 mL.

  • Measurement of Observed Rotation:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present.

    • Place the filled cell into the polarimeter.

    • Observe the rotation of the plane-polarized light and record the value, which is the observed rotation (α).

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula: [α]Tλ = 100α / (l * c) Where:

      • [α] is the specific rotation

      • λ is the wavelength of light used (D for the sodium D-line)

      • T is the temperature in degrees Celsius

      • α is the observed rotation in degrees

      • l is the path length of the polarimeter cell in decimeters (dm)

      • c is the concentration of the solution in g/100 mL

For Time-Dependent Measurements (Mutarotation):

  • To observe mutarotation, prepare the solution and immediately begin taking measurements of the observed rotation at regular time intervals.

  • Continue recording the rotation until the value becomes constant, indicating that the equilibrium has been reached.

  • Plot the observed rotation versus time to visualize the mutarotation process.

Logical Workflow for Optical Rotation Analysis

The following diagram illustrates the logical workflow for the analysis of the optical rotation of a carbohydrate like D-allose, taking into account the process of mutarotation.

G Workflow for Optical Rotation Analysis of D-Allose A Prepare D-Allose Solution (Known Concentration) B Immediate Polarimetry Measurement (Initial [α]) A->B t=0 C Time-Course Measurements (Monitor Mutarotation) B->C Over time E Data Analysis B->E D Equilibrium Reached (Stable [α]) C->D Rotation stabilizes C->E D->E F Report Initial and Equilibrium [α] values E->F

Caption: Logical workflow for the analysis of D-allose optical rotation.

This guide provides a foundational understanding of the optical rotation of this compound within the broader context of carbohydrate chemistry. For drug development professionals and researchers, it is crucial to recognize the dynamic nature of such molecules in solution and to employ appropriate analytical techniques to characterize their properties accurately.

References

An In-depth Technical Guide to the Physicochemical Characterization of α-D-Allofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a focused overview of the key physicochemical properties of a stable, protected form of α-D-allofuranose, specifically 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose. Direct determination of the melting and boiling points of unprotected α-D-allofuranose is challenging due to the inherent thermal instability characteristic of many monosaccharides. These sugars often decompose at elevated temperatures before a true melting or boiling point can be observed. Consequently, the scientific literature predominantly reports on the physical properties of more stable, protected derivatives. This document summarizes the available melting point data for 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose and provides detailed experimental protocols for its determination. A logical workflow for the physicochemical analysis of a carbohydrate sample is also presented.

Physicochemical Properties

The quantitative data available in the literature pertains to the protected derivative, 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose.

Table 1: Physicochemical Data for 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose

PropertyValueSource
Melting Point71-77 °C[1][2][3][4][5]Multiple sources consistently report this range. Appears as a white to off-white crystalline solid or powder[1][4].
Boiling PointNot ApplicableLike many carbohydrates, this compound is expected to decompose at temperatures below its boiling point.
Molecular FormulaC₁₂H₂₀O₆[3]N/A
Molecular Weight260.28 g/mol [3]N/A

Note: Data for the unprotected α-D-allofuranose is not available, likely due to thermal decomposition.

Experimental Protocols for Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. For a substance like 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose, two common and reliable methods for melting point determination are the capillary method and Differential Scanning Calorimetry (DSC).

2.1. Capillary Method

This traditional method involves heating a small sample in a capillary tube and visually observing the temperature range over which it melts.[6]

  • Principle: A sample is heated at a controlled rate, and the temperature at which the substance transitions from a solid to a liquid is recorded as the melting point.[6] For pure crystalline compounds, this transition occurs over a narrow range.[6]

  • Apparatus:

    • Melting point apparatus with a heating block and a viewing lens/camera.

    • Glass capillary tubes (sealed at one end).

    • Calibrated thermometer or digital temperature probe.

    • Sample of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose, finely powdered and completely dry.

  • Procedure:

    • Sample Preparation: Ensure the 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose sample is a fine, dry powder. If necessary, gently crush any larger crystals.

    • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount (1-2 mm in height) enters the tube.[6] Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom.

    • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heating:

      • Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point (i.e., around 60 °C).

      • Once this temperature is reached, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[6]

    • Observation and Recording:

      • Observe the sample closely through the viewing lens.

      • Record the temperature at which the first drop of liquid appears (the onset of melting).

      • Continue observing and record the temperature at which the last crystal melts (the clear point).

      • The melting point is reported as the range between these two temperatures.

    • Post-Analysis: Allow the apparatus to cool. Use a fresh capillary tube for any repeat measurements.

2.2. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a more precise determination of the melting point.

  • Principle: As the sample melts, it absorbs energy (an endothermic process), which is detected by the instrument as a change in heat flow relative to an inert reference. The peak of this endothermic event on the resulting thermogram corresponds to the melting point.

  • Apparatus:

    • Differential Scanning Calorimeter.

    • Sample pans (typically aluminum) and lids.

    • Crimper for sealing the pans.

    • High-purity inert gas supply (e.g., nitrogen).

    • Analytical balance for weighing the sample.

  • Procedure:

    • Sample Preparation: Accurately weigh 1-5 mg of the finely powdered 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose into a sample pan.

    • Encapsulation: Place a lid on the pan and seal it using the crimper. This prevents any loss of sample due to sublimation.

    • Instrument Setup:

      • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

      • Purge the cell with the inert gas.

      • Set the thermal program:

        • Equilibrate at a temperature well below the melting point (e.g., 25 °C).

        • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point (e.g., 100 °C).

    • Data Acquisition: Initiate the thermal program and record the heat flow as a function of temperature.

    • Data Analysis:

      • The resulting plot (thermogram) will show a distinct endothermic peak.

      • The onset temperature of the peak is often reported as the melting point. The peak temperature can also be used. The software accompanying the instrument will calculate these values.

      • The area under the peak is proportional to the heat of fusion.

Mandatory Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the physicochemical analysis of a carbohydrate compound like 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose, from sample reception to final data reporting.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Analysis & Reporting node_reception Sample Reception (α-D-Allofuranose Derivative) node_purity Purity Assessment (e.g., HPLC, NMR) node_reception->node_purity node_prep Sample Preparation (Drying, Grinding) node_purity->node_prep node_dsc Melting Point (DSC) node_prep->node_dsc node_capillary Melting Point (Capillary) node_prep->node_capillary node_tga Thermal Stability (TGA) (Assess Decomposition) node_dsc->node_tga node_capillary->node_tga node_analysis Data Compilation & Analysis node_tga->node_analysis node_report Final Report Generation node_analysis->node_report

Caption: Workflow for Physicochemical Characterization.

References

Methodological & Application

Synthesis of alpha-D-Allofuranose from D-Glucose: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Allofuranose, a rare sugar and an epimer of D-glucose, is a valuable chiral building block in medicinal chemistry and drug development. Its unique stereochemistry makes it a crucial component in the synthesis of various biologically active molecules, including nucleoside analogs and complex carbohydrates. This application note provides a detailed protocol for the chemical synthesis of this compound starting from the readily available and inexpensive D-glucose. The synthesis follows a well-established four-step pathway involving protection, oxidation, stereoselective reduction, and deprotection.

Overall Synthesis Workflow

The synthesis of this compound from D-glucose is a multi-step process that begins with the protection of the hydroxyl groups of D-glucose, followed by a sequence of oxidation, reduction, and deprotection to yield the final product.

SynthesisWorkflow D_Glucose D-Glucose Protected_Glucose 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose D_Glucose->Protected_Glucose Step 1: Protection Ulose 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose Protected_Glucose->Ulose Step 2: Oxidation Protected_Allofuranose 1,2:5,6-di-O-isopropylidene-α-D-allofuranose Ulose->Protected_Allofuranose Step 3: Reduction Allofuranose This compound Protected_Allofuranose->Allofuranose Step 4: Deprotection

Figure 1: Overall workflow for the synthesis of this compound from D-glucose.

Data Presentation

Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis of this compound from D-glucose.

StepReactionReagentsProductTypical Yield (%)
1Protection of D-GlucoseAcetone (B3395972), Sulfuric Acid1,2:5,6-di-O-isopropylidene-α-D-glucofuranose55 - 76
2OxidationDMSO, Acetic Anhydride (B1165640)1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose~90
3Stereoselective ReductionSodium Borohydride (B1222165)1,2:5,6-di-O-isopropylidene-α-D-allofuranose~90
4DeprotectionAqueous Acetic AcidThis compoundHigh
Spectroscopic Data

Table 2: ¹H and ¹³C NMR Data for 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (in CDCl₃)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
15.75 (d, J = 3.7 Hz)105.2
24.63 (d, J = 3.7 Hz)85.6
3~4.1-4.2 (m)75.4
4~4.1-4.2 (m)82.2
5~4.1-4.2 (m)72.1
6a~3.9-4.0 (m)67.7
6b~3.9-4.0 (m)
CH₃ (isopropylidene)1.50, 1.41, 1.34, 1.31 (4 x s)26.7, 26.3, 25.2, 25.0
C(CH₃)₂111.7, 108.8

Table 3: Expected ¹H and ¹³C NMR Data for this compound (in D₂O)

PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
1~5.2 - 5.4~102 - 104
2~4.1 - 4.3~78 - 80
3~4.0 - 4.2~74 - 76
4~4.2 - 4.4~80 - 82
5~3.8 - 4.0~70 - 72
6a, 6b~3.6 - 3.8~63 - 65

Experimental Protocols

Step 1: Protection of D-Glucose

This protocol describes the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose).

Step1 Start D-Glucose in Acetone Step1_1 Add H₂SO₄ (catalyst) Stir at room temperature Start->Step1_1 Step1_2 Neutralize with NaHCO₃ Step1_1->Step1_2 Step1_3 Filter and concentrate Step1_2->Step1_3 Step1_4 Extract with CH₂Cl₂ Step1_3->Step1_4 Step1_5 Dry and evaporate Step1_4->Step1_5 End 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose Step1_5->End

Figure 2: Workflow for the protection of D-glucose.

Materials:

  • D-Glucose

  • Anhydrous Acetone

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (solid)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus, rotary evaporator.

Procedure:

  • Suspend D-glucose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring.

  • Remove the ice bath and continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the acid by slowly adding solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove the inorganic salts and wash the solid with acetone.

  • Combine the filtrates and concentrate under reduced pressure to obtain a syrup.

  • Dissolve the syrup in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Recrystallize the product from a suitable solvent (e.g., cyclohexane) to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Step 2: Oxidation of Protected Glucose

This protocol details the oxidation of the 3-hydroxyl group to a ketone.

Step2 Start Protected Glucose in DMSO Step2_1 Add Acetic Anhydride Heat at 60°C Start->Step2_1 Step2_2 Remove solvents under reduced pressure Step2_1->Step2_2 Step2_3 Work-up with water, hexane, and ether Step2_2->Step2_3 End 1,2:5,6-di-O-isopropylidene-α-D- ribo-hexofuranos-3-ulose Step2_3->End

Figure 3: Workflow for the oxidation of protected glucose.

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetic Anhydride

  • Hexane

  • Diethyl ether (Et₂O)

  • Round-bottom flask, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of DMSO and acetic anhydride in a round-bottom flask.[1]

  • Heat the mixture with stirring at approximately 60°C for 8 hours.[2] Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvents under reduced pressure.[2]

  • To the residue, add a mixture of water, hexane, and diethyl ether and stir for 15 minutes.[2]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose. This intermediate is often used in the next step without further purification.

Step 3: Stereoselective Reduction

This protocol describes the reduction of the ketone to the allofuranose derivative.

Step3 Start Ulose in Ethanol (B145695) Step3_1 Cool to 0°C Add NaBH₄ Start->Step3_1 Step3_2 Stir and monitor by TLC Step3_1->Step3_2 Step3_3 Quench with Acetic Acid Step3_2->Step3_3 Step3_4 Evaporate and extract Step3_3->Step3_4 End 1,2:5,6-di-O-isopropylidene- α-D-allofuranose Step3_4->End

Figure 4: Workflow for the stereoselective reduction.

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose

  • Ethanol or Methanol (B129727)

  • Sodium borohydride (NaBH₄)

  • Acetic Acid

  • Ethyl Acetate (B1210297)

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Dissolve the crude ulose from the previous step in ethanol or methanol and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution. The reduction is highly stereoselective, favoring the formation of the allo-isomer.[3]

  • Continue stirring at 0°C and monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the dropwise addition of acetic acid until gas evolution ceases.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

  • The product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Step 4: Deprotection

This final step removes the isopropylidene protecting groups to yield this compound.

Step4 Start Protected Allofuranose in aq. Acetic Acid Step4_1 Stir at room temperature Start->Step4_1 Step4_2 Monitor by TLC Step4_1->Step4_2 Step4_3 Neutralize with NaHCO₃ Step4_2->Step4_3 Step4_4 Concentrate and purify Step4_3->Step4_4 End This compound Step4_4->End

Figure 5: Workflow for the deprotection step.

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

  • Aqueous Acetic Acid (e.g., 50-80%)

  • Sodium Bicarbonate

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve the protected allofuranose in aqueous acetic acid.[3]

  • Stir the solution at room temperature and monitor the deprotection by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Concentrate the solution under reduced pressure to remove the solvents.

  • The resulting crude this compound can be purified by column chromatography on silica gel to yield the pure product.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from D-glucose. The described methods are robust and have been widely reported in the literature, offering a reliable pathway for obtaining this valuable chiral building block for various research and development applications in the fields of medicinal chemistry and glycobiology. Careful monitoring of each step by TLC and purification of intermediates and the final product are crucial for achieving high purity and good overall yield.

References

Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, a crucial chiral building block in the synthesis of various biologically active molecules, including locked nucleic acids (LNA).[1][2] The primary synthetic route detailed herein involves a two-step process commencing from the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This process includes the oxidation of the C-3 hydroxyl group to a ketone, followed by the stereoselective reduction to yield the desired allofuranose epimer. This application note offers detailed experimental protocols, a summary of quantitative data, and visual diagrams of the reaction pathway and experimental workflow to ensure reproducibility and aid in laboratory-scale and potential scale-up production.

Introduction

1,2:5,6-di-O-isopropylidene-α-D-allofuranose is a versatile carbohydrate intermediate. Its protected furanose structure with a free hydroxyl group at the C-3 position of the allo-epimer makes it a valuable precursor for the synthesis of a wide range of complex molecules. A significant application of this compound is in the synthesis of LNA monomers, which are modified nucleic acids that exhibit enhanced binding affinity and stability, making them valuable tools in antisense therapy and diagnostics.[1][2] The synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose is typically achieved through the oxidation of the corresponding glucofuranose derivative to an intermediate ulose, followed by a stereoselective reduction.[1][3]

Reaction Pathway

The synthesis proceeds in two key steps:

  • Oxidation: The starting material, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is oxidized at the C-3 position to form the intermediate ketone, 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.

  • Reduction: The intermediate ulose is then stereoselectively reduced, typically with a hydride reagent, to yield the desired 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. The stereoselectivity of this step is crucial for the successful synthesis of the allofuranose isomer.

Reaction_Pathway start 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose intermediate 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose start->intermediate Oxidation product 1,2:5,6-di-O-isopropylidene-α-D-allofuranose intermediate->product Reduction

Caption: General two-step reaction pathway for the synthesis.

Quantitative Data Summary

The following table summarizes the typical yields and physical properties reported for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

Starting MaterialOxidation ReagentsReduction ReagentOverall Yield (%)Melting Point (°C)Reference
1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseDMSO, Ac₂ONaBH₄7374-75[1]
1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseTEMPO, NaOClNaBH₄90Not specified[3]
1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseDMSO, P₂O₅NaBH₄73Not specified[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose based on established literature procedures.[1][2][4]

Materials and Reagents
Procedure

Step 1: Oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

A one-pot, two-step procedure using DMSO/Ac₂O is described below.[2]

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 mol, 260 g) in a mixture of anhydrous DMSO (2 L) and acetic anhydride (5.0 mol, 500 mL) in a 5-L glass flask equipped with a mechanical stirrer and under a nitrogen atmosphere.[2]

  • Stir the mixture at 20-25 °C for 24 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) using a DCM/MeOH (95:5) eluent system until complete conversion of the starting material is observed.[2]

Step 2: Reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose

  • Cool the reaction mixture from Step 1 in an ice-water bath.

  • Add sodium borohydride (0.42 mol, 16 g) portion-wise over 15 minutes, ensuring the reaction temperature is maintained between 20-25 °C.[2]

  • After the addition is complete, continue stirring the reaction mixture for 1 hour at 20-25 °C.[2] Monitor the reduction by TLC (EtOAc/heptane, 6:4) to confirm the conversion of the intermediate ulose to the desired allofuranose.[4]

Step 3: Work-up and Purification

  • Add dichloromethane (1 L) and water (500 mL) to the reaction mixture and separate the layers.[1]

  • Extract the aqueous layer with dichloromethane (2 x 500 mL).[1]

  • Combine the organic layers and concentrate them in vacuo to obtain an oil.

  • Dissolve the resulting oil in MTBE (300 mL) and extract with water (3 x 500 mL).[1]

  • Combine the aqueous layers and extract them with dichloromethane (3 x 500 mL).[4]

  • Combine all the dichloromethane layers, dry over anhydrous sodium sulfate (100 g), filter, and concentrate in vacuo to yield the crude product as an oil.[1][4]

  • Crystallize the crude product from cyclohexane (500 mL). Wash the resulting crystals with cold n-pentane and dry them in vacuo to afford analytically pure 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.[1]

Experimental_Workflow cluster_oxidation Oxidation cluster_reduction Reduction cluster_workup Work-up & Purification dissolve Dissolve glucofuranose in DMSO/Ac₂O stir_24h Stir at 20-25 °C for 24h dissolve->stir_24h tlc_ox Monitor by TLC stir_24h->tlc_ox cool Cool reaction mixture tlc_ox->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 stir_1h Stir at 20-25 °C for 1h add_nabh4->stir_1h tlc_red Monitor by TLC stir_1h->tlc_red extraction Aqueous work-up & extraction with DCM/MTBE tlc_red->extraction drying Dry organic layers (Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration crystallization Crystallize from cyclohexane concentration->crystallization

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas; add it slowly and in portions.

  • The reaction of DMSO with some oxidizing agents can be exothermic and should be carefully controlled.

Conclusion

The synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose from its glucofuranose precursor is a robust and well-established procedure. The two-step oxidation and reduction sequence provides good to excellent yields of the desired product. The detailed protocol and workflow provided in this application note are intended to facilitate the successful and reproducible synthesis of this important chiral intermediate for applications in drug discovery and development.

References

Application Notes and Protocols: α-D-Allofuranose as a Precursor for Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[1] Their therapeutic efficacy is often dictated by the stereochemistry of the sugar moiety, which influences their recognition by viral or cellular enzymes and their subsequent incorporation into DNA or RNA, leading to chain termination or mutagenesis. The exploration of rare sugars, such as α-D-allofuranose, as precursors for nucleoside synthesis offers a promising avenue for the development of novel therapeutic agents with potentially unique biological activities.

This document provides detailed application notes and protocols for the synthesis of purine (B94841) nucleosides derived from α-D-allofuranose. The synthetic strategy commences with the readily available 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, which is converted to the key intermediate, 1,2,3,5,6-pentaacetoxy-β-D-allofuranose. Subsequent Vorbrüggen glycosylation with various purine bases, followed by deprotection, yields the target allofuranosyl nucleosides.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a four-stage process: protection, activation, glycosylation, and deprotection. This workflow allows for the modular synthesis of a variety of nucleoside analogues by changing the purine base in the glycosylation step.

cluster_0 Stage 1: Starting Material cluster_1 Stage 2: Activation cluster_2 Stage 3: Glycosylation cluster_3 Stage 4: Deprotection A 1,2:5,6-di-O-isopropylidene- α-D-allofuranose B 1,2,3,5,6-pentaacetoxy- β-D-allofuranose A->B Hydrolysis & Acetylation C Protected Allofuranosyl Purine Nucleoside B->C Vorbrüggen Glycosylation D Final Allofuranosyl Purine Nucleoside C->D Zemplén Deacetylation

Caption: General synthetic workflow from protected α-D-allofuranose to the final nucleoside product.

Experimental Protocols

The following protocols are based on established methodologies for nucleoside synthesis and can be adapted for the synthesis of various allofuranosyl nucleosides.

Protocol 1: Synthesis of 1,2,3,5,6-pentaacetoxy-β-D-allofuranose (Key Intermediate)

This protocol describes the conversion of the commercially available 1,2:5,6-di-O-isopropylidene-α-D-allofuranose to the activated pentaacetate glycosyl donor. This is a crucial step as the acetyl groups act as both protecting groups and activating groups for the subsequent glycosylation reaction.

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

  • Acetic acid

  • Acetic anhydride (B1165640)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate/hexane mixture (for chromatography)

Procedure:

  • Hydrolysis of Isopropylidene Groups: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1 equivalent) in a mixture of acetic acid and water (e.g., 80% acetic acid). Stir the solution at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Removal of Acetic Acid: Concentrate the reaction mixture under reduced pressure to remove the acetic acid. Co-evaporate with toluene (B28343) to remove residual traces of acetic acid.

  • Acetylation: To the crude allofuranose residue, add acetic anhydride (excess, e.g., 10 equivalents) and a catalytic amount of concentrated sulfuric acid at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until TLC analysis shows the formation of the pentaacetate product.

  • Work-up: Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to neutralize the excess acid and anhydride.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford pure 1,2,3,5,6-pentaacetoxy-β-D-allofuranose.

Protocol 2: Vorbrüggen Glycosylation of 1,2,3,5,6-pentaacetoxy-β-D-allofuranose with 2,6-Dichloropurine (B15474)

This protocol details the coupling of the activated allofuranose donor with a purine base, 2,6-dichloropurine, using the Vorbrüggen glycosylation method.

Materials:

  • 1,2,3,5,6-pentaacetoxy-β-D-allofuranose (1 equivalent)

  • 2,6-Dichloropurine (1.2 equivalents)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Silylation of the Purine Base: Suspend 2,6-dichloropurine in anhydrous acetonitrile. Add BSA and heat the mixture (e.g., to 80°C) until the solution becomes clear, indicating the formation of the silylated purine.

  • Glycosylation Reaction: Cool the silylated purine solution to room temperature. Add 1,2,3,5,6-pentaacetoxy-β-D-allofuranose to the solution.

  • Addition of Lewis Acid: Cool the reaction mixture to 0°C and add TMSOTf dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the mixture with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield 9-(2,3,5,6-tetra-O-acetyl-β-D-allofuranosyl)-2,6-dichloropurine.

Protocol 3: Conversion to 6-Mercaptopurine (B1684380) Nucleoside

The 2,6-dichloropurine nucleoside can be readily converted to the corresponding 6-mercaptopurine derivative, a clinically important class of compounds.

Materials:

  • 9-(2,3,5,6-tetra-O-acetyl-β-D-allofuranosyl)-2,6-dichloropurine

  • Thiourea (B124793)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Reaction Setup: Dissolve the protected dichloropurine nucleoside in ethanol. Add thiourea to the solution.

  • Reaction: Reflux the reaction mixture until TLC indicates the disappearance of the starting material.

  • Work-up: Cool the reaction mixture and add an aqueous solution of sodium bicarbonate.

  • Isolation: The product may precipitate from the solution. If so, collect the precipitate by filtration. Otherwise, concentrate the mixture and purify by chromatography.

Protocol 4: Zemplén Deacetylation of the Protected Nucleoside

This final step involves the removal of the acetyl protecting groups from the sugar moiety to yield the free nucleoside.

Materials:

  • Protected allofuranosyl nucleoside

  • Anhydrous methanol

  • Sodium methoxide (B1231860) (catalytic amount, e.g., 0.1 M solution in methanol)

  • Amberlite IR-120 (H+) resin

Procedure:

  • Deprotection Reaction: Dissolve the acetylated nucleoside in anhydrous methanol. Add a catalytic amount of sodium methoxide solution.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Neutralization: Once the reaction is complete, add Amberlite IR-120 (H+) resin to neutralize the sodium methoxide.

  • Filtration and Concentration: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure to obtain the crude deprotected nucleoside.

  • Purification: If necessary, purify the final product by recrystallization or column chromatography.

Data Presentation

The following tables summarize the expected yields and key characterization data for the synthesis of allofuranosyl purine nucleosides. Note that yields are representative and may vary depending on reaction conditions and scale.

Table 1: Synthetic Route Yields

StepProductTypical Yield (%)
1. Hydrolysis & Acetylation1,2,3,5,6-pentaacetoxy-β-D-allofuranose60-75
2. Vorbrüggen Glycosylation (with 2,6-dichloropurine)9-(2,3,5,6-tetra-O-acetyl-β-D-allofuranosyl)-2,6-dichloropurine50-70
3. Conversion to 6-Mercaptopurine derivative9-(2,3,5,6-tetra-O-acetyl-β-D-allofuranosyl)-6-mercaptopurine70-85
4. Zemplén Deacetylation9-(β-D-allofuranosyl)-6-mercaptopurine85-95

Table 2: Cytotoxicity Data of Allofuranosyl Purine Nucleosides

The synthesized allofuranosyl nucleosides have been evaluated for their in vitro cytotoxicity against various human cancer cell lines.[2]

CompoundCell LineIC₅₀ (µM)
9-(2,3,5,6-tetra-O-acetyl-β-D-allofuranosyl)-2,6-dichloropurineMCF-7> 50
HeLa-22925.3
HL-608.9
9-(β-D-allofuranosyl)-2,6-dichloropurineMCF-7> 50
HeLa-229> 50
HL-6035.5
9-(β-D-allofuranosyl)-6-mercaptopurineMCF-7> 50
HeLa-229> 50
HL-60> 50
Cisplatin (Reference)HL-607.5

Mechanism of Action and Signaling Pathways

Nucleoside analogues typically exert their therapeutic effects by interfering with nucleic acid synthesis. This process involves several key steps that can be visualized as a signaling pathway.

cluster_0 Cellular Uptake cluster_1 Metabolic Activation cluster_2 Mechanism of Action A Extracellular Allofuranosyl Nucleoside B Intracellular Allofuranosyl Nucleoside A->B Nucleoside Transporter C Nucleoside Monophosphate B->C Nucleoside Kinase D Nucleoside Diphosphate C->D Nucleotide Kinase E Nucleoside Triphosphate (Active Form) D->E Nucleotide Kinase F Incorporation into DNA/RNA by Polymerase E->F G Chain Termination or Hypermutation F->G H Inhibition of Viral Replication/Cell Proliferation G->H

Caption: Generalized mechanism of action for a nucleoside analogue.

Conclusion

α-D-Allofuranose serves as a versatile and valuable precursor for the synthesis of novel purine nucleoside analogues. The methodologies outlined in this document provide a robust framework for researchers to explore the chemical space of allofuranosyl nucleosides and to evaluate their potential as therapeutic agents. The unique stereochemistry of allose may lead to the discovery of compounds with improved efficacy, selectivity, and resistance profiles compared to existing nucleoside drugs. Further investigation into the structure-activity relationships of these compounds is warranted to guide the design of next-generation nucleoside analogues.

References

Application Notes and Protocols for the Preparation of Bioactive α-D-Allofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed procedures for the synthesis of α-D-allofuranose derivatives, which have shown potential as bioactive compounds. The focus is on derivatives that have been investigated for their anticancer properties.

Introduction

Carbohydrates and their derivatives are a rich source of chemical diversity and have garnered significant attention in medicinal chemistry due to their wide range of biological activities. α-D-Allofuranose, a C-3 epimer of glucose, serves as a chiral scaffold for the synthesis of novel therapeutic agents. This document outlines the preparation of specific disubstituted and deoxytrisubstituted α-D-allofuranose derivatives that have been evaluated for their in vitro anticancer activity.[1]

Data Presentation

The following table summarizes the synthesized α-D-allofuranose derivatives and their reported biological activity. The compounds were screened by the National Cancer Institute (NCI) for their anticancer activity.

Compound IDStructureBiological Activity
4a 1,2:5,6-Di-O-isopropylidene-3-C-undecyl-3-O-{2′-(piperidin-1-yl)ethyl}-α-D-allofuranoseShowed minimal anti-cancer activity in primary in vitro screening at a concentration of 10⁻⁴ M.[1]
4b 1,2:5,6-Di-O-isopropylidene-3-C-undecyl-3-O-{2′-(hexamethyleneimino)ethyl}-α-D-allofuranoseShowed minimal anti-cancer activity in primary in vitro screening at a concentration of 10⁻⁴ M.[1]
5a 1,2-O-Isopropylidene-3-C-undecyl-3-O-{2′-(piperidin-1-yl)ethyl}-α-D-allofuranoseShowed minimal anti-cancer activity in primary in vitro screening at a concentration of 10⁻⁴ M.[1]
9a 1,2-O-Isopropylidene-3-C-undecyl-3-O-methyl-6-deoxy-6-(piperidin-1-yl)-α-D-allofuranoseShowed minimal anti-cancer activity in primary in vitro screening at a concentration of 10⁻⁴ M.[1]

Experimental Protocols

The synthesis of the target α-D-allofuranose derivatives is a multi-step process starting from the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-ribohexofuranos-3-ulose (2)

This protocol describes the oxidation of the 3-hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (1)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphorus pentoxide (P₂O₅)

  • Methyl tert-butyl ether (MTBE)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

  • Under a nitrogen atmosphere, cool anhydrous DMSO in a round-bottom flask to 18-20 °C.[2]

  • Add P₂O₅ in portions to the cold DMSO, ensuring the temperature does not exceed 28 °C.[2]

  • After the addition is complete, stir the mixture for 10-15 minutes at 18-25 °C.[2]

  • Add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1) in anhydrous DMSO to the P₂O₅/DMSO solution over 30 minutes, maintaining the temperature at 18-25 °C.[2]

  • Heat the resulting solution to 50-55 °C for 3 hours.[2]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Allow the reaction mixture to cool to room temperature and extract with MTBE.[2]

  • Wash the organic layer with saturated NaHCO₃ solution and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ulose (2).[2]

Protocol 2: Synthesis of 1,2:5,6-Di-O-isopropylidene-3-C-undecyl-α-D-allofuranose (3)

This protocol details the Grignard reaction to introduce the undecyl group at the C-3 position.

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-ribohexofuranos-3-ulose (2)

  • 1-Undecyl magnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution, saturated

Procedure:

  • Dissolve the ulose (2) in an anhydrous solvent (diethyl ether or THF) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1-undecyl magnesium bromide solution to the cooled solution of the ulose.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford compound (3).[1]

Protocol 3: General Procedure for the Synthesis of 3-O-aminoalkyl Derivatives (4a-e)

This protocol describes the etherification of the 3-hydroxyl group.

Materials:

  • 1,2:5,6-Di-O-isopropylidene-3-C-undecyl-α-D-allofuranose (3)

  • Sodium hydroxide (B78521) (NaOH)

  • Appropriate 1-(ω-haloalkyl)-piperidine/pyrrolidine/morpholine/hexamethyleneimine (e.g., 1-(2-chloroethyl)piperidine (B1294334) hydrochloride for 4a)

  • Toluene or another suitable solvent

Procedure:

  • To a solution of compound (3) in a suitable solvent, add powdered NaOH.

  • Add the respective haloalkyl amine derivative.

  • Heat the reaction mixture to 110 °C and stir for 7-8 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 3-O-substituted derivative (4).[1] For example, using 1-(2-chloroethyl)piperidine will yield 4a .[1]

Protocol 4: General Procedure for the Selective Deprotection to 1,2-O-Isopropylidene Derivatives (5a-e)

This protocol outlines the selective removal of the 5,6-O-isopropylidene group.

Materials:

  • 3-O-substituted derivative (4)

  • Perchloric acid (30%)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the di-O-isopropylidene derivative (4) in THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% perchloric acid dropwise while maintaining the temperature between 0-5 °C.[1]

  • Stir the reaction for 6-8 hours at this temperature.[1]

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the 1,2-O-isopropylidene derivative (5). For instance, deprotection of 4a will yield 5a .[1]

Visualizations

Synthetic Workflow for Bioactive α-D-Allofuranose Derivatives

Synthetic_Workflow start 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose (1) ulose 1,2:5,6-Di-O-isopropylidene- α-D-ribohexofuranos-3-ulose (2) start->ulose Oxidation (DMSO, P₂O₅) allo 1,2:5,6-Di-O-isopropylidene- 3-C-undecyl-α-D-allofuranose (3) ulose->allo Grignard Reaction (Undecyl-MgBr) deriv4 3-O-Aminoalkyl Derivatives (4a-e) allo->deriv4 Etherification (R-Cl, NaOH) deriv5 1,2-O-Isopropylidene Derivatives (5a-e) deriv4->deriv5 Selective Deprotection (HClO₄, THF)

Caption: Synthetic scheme for α-D-allofuranose derivatives.

Experimental Logic for Synthesis and Evaluation

Experimental_Logic cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start_mat Starting Material (Di-O-isopropylidene-α-D-glucofuranose) step1 Oxidation to 3-ulose start_mat->step1 step2 Grignard Addition of Undecyl Group step1->step2 step3 Alkylation of 3-OH step2->step3 step4 Selective Deprotection step3->step4 final_prod Final α-D-Allofuranose Derivatives step4->final_prod screening In Vitro Anticancer Screening (NCI) final_prod->screening data_analysis Analysis of Bioactivity screening->data_analysis

Caption: Workflow from synthesis to biological testing.

References

The Untapped Potential of α-D-Allofuranose in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rare sugar α-D-allofuranose, a C3 epimer of D-glucose, presents an intriguing yet underexplored scaffold for the development of novel therapeutic agents. While its unique stereochemistry offers the potential for selective interactions with biological targets, its application in medicinal chemistry has been limited compared to more common monosaccharides. This document provides a comprehensive overview of the current state of research, focusing on the synthesis of α-D-allofuranose derivatives and the biological activities of the broader D-allose family, thereby highlighting the potential avenues for future drug discovery.

Application Notes

α-D-Allofuranose as a Versatile Chiral Building Block

The primary application of α-D-allofuranose in medicinal chemistry to date has been as a chiral starting material for the synthesis of more complex molecules. The protected derivative, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, is a key intermediate, enabling regioselective modifications at the C3 hydroxyl group. This has been exploited in the synthesis of various derivatives, including substituted and deoxy-substituted analogs, which have been investigated for their therapeutic potential.[1]

Anticancer and Anti-proliferative Activities of D-Allose Derivatives

While specific studies on the anticancer activity of α-D-allofuranose are scarce, research on its parent sugar, D-allose, has revealed significant anti-proliferative effects. D-allose has been shown to induce G1 cell cycle arrest in hepatocellular carcinoma cells and inhibit the growth of various cancer cell lines, including leukemia.[2] The proposed mechanism involves the upregulation of thioredoxin-interacting protein (TXNIP), which in turn stabilizes the cyclin-dependent kinase inhibitor p27kip1.[2] Furthermore, D-allose can reduce the expression of the glucose transporter GLUT1, thereby limiting glucose uptake in cancer cells.[2]

A study on pyrimidine-containing furanose derivatives reported significant anticancer activity against the National Cancer Institute's 60 cell line panel, although the specific furanose isomer was not identified.[3] This suggests that furanose scaffolds, including potentially α-D-allofuranose, can be valuable components in the design of novel anticancer agents.

Potential as a Scaffold for Antiviral Nucleoside Analogs

The furanose ring is a cornerstone of many successful antiviral nucleoside analogs.[4] These molecules act as mimics of natural nucleosides and, upon incorporation into the viral genome by viral polymerases, lead to chain termination or mutagenesis, thus inhibiting viral replication.[4][5] While there are no approved antiviral drugs based on the α-D-allofuranose scaffold to date, its unique stereochemistry could offer advantages in terms of selective recognition by viral enzymes over host polymerases, potentially leading to a better therapeutic window.

Enzyme Inhibition and Other Biological Activities

Derivatives of D-allose have shown inhibitory activity against certain enzymes. For instance, deoxy-D-allose analogs have been found to inhibit plant growth, with evidence suggesting inhibition of gibberellin biosynthesis. Furthermore, structurally related iminosugar analogs, such as 1,4-imino-ᴅ-lyxitols, have demonstrated potent inhibition of α-mannosidase, an enzyme implicated in various physiological and pathological processes.

D-allose has also been reported to possess antioxidant properties and has shown potential in suppressing the development of salt-induced hypertension in animal models.[6] It also inhibits osteoclast differentiation through the induction of TXNIP.[7]

Quantitative Data Summary

Due to the limited research specifically focused on the medicinal chemistry applications of α-D-allofuranose, a comprehensive table of quantitative data for its derivatives is not yet possible. However, to provide a reference for the potential of related structures, the following table summarizes the inhibitory activities of some D-allose-related compounds and alloferon (B14017460) analogs.

Compound/DerivativeTarget/AssayActivity (IC50/Ki)Reference
Alloferon Analogs
[3-13]-alloferonHuman Herpesviruses & Coxsackievirus B2IC50 = 38 μM[8]
Imino-ᴅ-lyxitol Derivatives (α-Mannosidase Inhibitors)
6-deoxy-DIMAMAN-2 (α-mannosidase)Ki = 0.19 μM

Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-3-C-undecyl-3-O-(substituted)-α-D-allofuranoses (General Procedure)

This protocol is based on the synthesis of novel disubstituted and deoxytrisubstituted-α-D-allofuranoses with potential anticancer activity.[1]

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (B128534)

  • 1-Undecyl magnesium bromide

  • Sodium hydride (NaH)

  • Substituted alkyl halide (R-X)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Oxidation: To a solution of oxalyl chloride in DCM at -78°C, add DMSO followed by a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in DCM. Stir the mixture for 30 minutes, then add triethylamine and allow the reaction to warm to room temperature. This yields 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.

  • Grignard Reaction: Treat the ulose from step 1 with 1-undecyl magnesium bromide in THF at 0°C to yield 1,2:5,6-di-O-isopropylidene-3-C-undecyl-α-D-allofuranose.

  • Alkylation: To a solution of the product from step 2 in dry THF, add NaH at 0°C. After stirring for 30 minutes, add the desired substituted alkyl halide (R-X) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the desired 1,2:5,6-di-O-isopropylidene-3-C-undecyl-3-O-(substituted)-α-D-allofuranose derivative.

Protocol 2: In Vitro Anticancer Activity Screening (General Workflow)

This protocol outlines a general workflow for screening α-D-allofuranose derivatives for anticancer activity, based on standard methodologies.

Materials:

  • Cancer cell lines (e.g., from NCI-60 panel)

  • Cell culture medium and supplements

  • Test compounds (α-D-allofuranose derivatives)

  • Positive control (e.g., doxorubicin)

  • MTT or similar cell viability reagent

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in an incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

experimental_workflow start 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose oxidation Oxidation start->oxidation ulose 1,2:5,6-di-O-isopropylidene- α-D-ribo-hexofuran-3-ulose oxidation->ulose grignard Grignard Reaction (1-Undecyl MgBr) ulose->grignard allo_intermediate 1,2:5,6-di-O-isopropylidene- 3-C-undecyl-α-D-allofuranose grignard->allo_intermediate alkylation Alkylation (NaH, R-X) allo_intermediate->alkylation final_product Substituted α-D-allofuranose Derivative alkylation->final_product

Caption: Synthetic pathway for substituted α-D-allofuranose derivatives.

signaling_pathway D_Allose D-Allose TXNIP TXNIP (Thioredoxin-interacting protein) Up-regulation D_Allose->TXNIP p27 p27kip1 Stabilization TXNIP->p27 CDK Cyclin/CDK Complexes Inhibition p27->CDK inhibits G1_arrest G1 Cell Cycle Arrest CDK->G1_arrest leads to

Caption: Proposed mechanism of D-allose-induced G1 cell cycle arrest.

logical_relationship Allofuranose α-D-Allofuranose Scaffold Derivatization Chemical Derivatization Allofuranose->Derivatization Bioactive_Molecules Bioactive Molecules Derivatization->Bioactive_Molecules Anticancer Anticancer Agents Bioactive_Molecules->Anticancer Antiviral Antiviral Nucleosides Bioactive_Molecules->Antiviral Enzyme_Inhibitors Enzyme Inhibitors Bioactive_Molecules->Enzyme_Inhibitors

Caption: Drug discovery potential of the α-D-allofuranose scaffold.

Conclusion and Future Directions

The field of α-D-allofuranose medicinal chemistry is still in its infancy. While the synthesis of various derivatives has been achieved, a thorough investigation of their biological activities is largely missing. The promising anti-proliferative and other biological effects of D-allose provide a strong rationale for the systematic exploration of its furanose isomers. Future research should focus on synthesizing libraries of α-D-allofuranose derivatives and screening them against a wide range of biological targets, including kinases, polymerases, and other enzymes. The unique stereochemical landscape of α-D-allofuranose may hold the key to unlocking novel and selective therapeutic agents.

References

Application Notes and Protocols for the Enzymatic Synthesis of alpha-D-Allofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-D-allofuranose and its derivatives represent a class of carbohydrates with significant potential in medicinal chemistry and drug development. Their unique stereochemistry offers opportunities for the design of novel therapeutic agents, including antiviral and anticancer compounds. While traditional chemical synthesis of these molecules can be complex and yield isomeric mixtures, enzymatic and chemoenzymatic approaches offer high specificity and efficiency.

These application notes provide a comprehensive overview of the enzymatic pathways for the synthesis of the allose backbone and detailed protocols for the subsequent enzymatic derivatization of an this compound core. The methodologies described herein are intended to provide a practical guide for researchers in the synthesis and exploration of this promising class of compounds.

Upstream Enzymatic Synthesis of D-Allose

While the direct enzymatic synthesis of D-allofuranose is not widely documented, the enzymatic production of its isomer, D-allose, is well-established. This process can serve as a potential source of the allose backbone, which can then be chemically converted to the furanose form. The primary enzymatic route involves a two-step, one-pot reaction starting from the readily available and inexpensive substrate, D-fructose.

Enzymatic Pathway for D-Allose Synthesis

Enzymatic_Pathway_D_Allose Fructose D-Fructose Psicose D-Psicose (D-Allulose) Fructose->Psicose D-Psicose 3-Epimerase (DPEase) Allose D-Allose Psicose->Allose L-Rhamnose Isomerase (L-RI)

One-pot, two-enzyme pathway for the synthesis of D-Allose from D-Fructose.

Quantitative Data for D-Allose Synthesis

The efficiency of the enzymatic conversion to D-allose is dependent on the source of the enzymes and the reaction conditions. The following table summarizes key quantitative data from various studies.

Enzyme SourceSubstrateKey Reaction ParametersConversion Ratio/YieldReference
Ruminococcus sp. (DPE) & Bacillus subtilis (L-RhI)D-FructoseImmobilized enzymes, one-pot reaction. Reaction reached equilibrium after 5 hours.Fructose:Psicose:Allose ratio of 6.6:2.4:1.0 at equilibrium.[1]
Clostridium scindens (DPEase)D-FructoseSpore surface-displayed enzyme. 55°C, pH 7.5-8.0.85 g/L D-allulose from 500 g/L D-fructose after 12 hours.[2]
Clostridium stercorarium (L-RI)D-Psicose70°C, pH 7.0, 1 mM MnCl₂.33% conversion yield, producing 199 g/L D-allose.
Commercial Immobilized Glucose IsomeraseD-Allulose60°C, pH 8.0.Optimum substrate concentration of 500 g/L.[3]

Experimental Protocol: One-Pot Synthesis of D-Allose from D-Fructose

This protocol is adapted from established methods for the simplified production of D-Allose using immobilized enzymes.[1]

1. Enzyme Immobilization:

  • Recombinant D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RI) are immobilized on suitable resins (e.g., anion exchange resin for DPE and amino resin for L-RI) according to standard protocols.

2. One-Pot Isomerization Reaction:

  • Prepare a reaction mixture containing:

    • D-fructose as the starting substrate.

    • Immobilized DPE and L-RI.

    • Appropriate buffer system (e.g., 50 mM Tris-HCl, pH 7.5).

  • Incubate the reaction mixture with agitation. The reaction will proceed for approximately 5 hours to reach equilibrium.[1]

3. Product Recovery and Analysis:

  • Separate the immobilized enzymes from the reaction mixture by filtration for reuse.

  • The resulting solution will contain a mixture of D-fructose, D-psicose, and D-allose.

  • Analyze the composition of the mixture by High-Performance Liquid Chromatography (HPLC).

Chemoenzymatic Synthesis of this compound Derivatives

A practical approach for the synthesis of this compound derivatives involves a chemoenzymatic strategy. This method begins with a chemically synthesized, protected this compound core, such as 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, which is then selectively modified using enzymes like lipases and glycosyltransferases.

Chemoenzymatic Workflow for Allofuranose Derivatives

Chemoenzymatic_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Derivatization Glucose D-Glucose Protected_Allo Protected α-D-Allofuranose (e.g., 1,2:5,6-di-O-isopropylidene-α-D-allofuranose) Glucose->Protected_Allo Multi-step chemical synthesis Acylated_Allo Acylated α-D-Allofuranose Derivative Protected_Allo->Acylated_Allo Lipase-catalyzed Acylation Glycosylated_Allo Glycosylated α-D-Allofuranose Derivative Protected_Allo->Glycosylated_Allo Glycosyltransferase-catalyzed Glycosylation

Chemoenzymatic approach for the synthesis of α-D-allofuranose derivatives.

Experimental Protocol: Lipase-Catalyzed Regioselective Acylation

This protocol describes the regioselective acylation of a protected this compound intermediate using a lipase (B570770). Lipases, such as Candida antarctica lipase B (CALB), are known for their ability to selectively acylate primary hydroxyl groups in sugars.

1. Materials:

  • Protected this compound (e.g., 1,2-O-isopropylidene-α-D-allofuranose).

  • Immobilized lipase (e.g., Novozym 435, which is CALB immobilized on acrylic resin).

  • Acyl donor (e.g., vinyl acetate, vinyl laurate).

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol, tetrahydrofuran).

2. Reaction Setup:

  • Dissolve the protected this compound in the anhydrous organic solvent in a sealed reaction vessel.

  • Add the acyl donor to the reaction mixture. A molar ratio of 1:1 to 1:5 (sugar:acyl donor) can be used.

  • Add the immobilized lipase to the mixture (e.g., 25-50 mg of biocatalyst per mL of reaction volume).[4]

  • Incubate the reaction at a controlled temperature (e.g., 40-50°C) with gentle agitation.

3. Monitoring and Product Isolation:

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, filter off the immobilized enzyme for reuse.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting acylated derivative using silica (B1680970) gel column chromatography.

Quantitative Data for Lipase-Catalyzed Acylation of Sugars

The following table provides examples of lipase-catalyzed acylation of various sugars, which can serve as a reference for the development of protocols for this compound.

EnzymeSubstrateAcyl DonorSolventConversion/YieldReference
Humicola lanuginosa lipaseSucrose (B13894)Vinyl laurate2-methyl-2-butanol/DMSO (4:1 v/v)70% conversion to 6-O-lauroylsucrose in 24h.[4][4]
Thermomyces lanuginosus lipase (Lipozyme TL IM)Various sugarsVinyl carboxylateFlow microreactorHigh yields and regioselectivities in 30 minutes.[5]
Candida antarctica lipase BPeracetylated glucose derivatives-Organic solventSelective deacylation at the 1-position.[6]

Experimental Protocol: Glycosyltransferase-Catalyzed Glycosylation

This protocol outlines a general procedure for the glycosylation of a protected this compound derivative using a glycosyltransferase. Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor sugar (e.g., a UDP-sugar) to an acceptor molecule with high regio- and stereoselectivity.

1. Materials:

  • Protected this compound with at least one free hydroxyl group.

  • Glycosyltransferase (e.g., a UDP-glycosyltransferase, UGT).

  • Activated sugar donor (e.g., UDP-glucose, UDP-galactose).

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5).

  • Divalent cation cofactor (e.g., MgCl₂ or MnCl₂), if required by the enzyme.

  • Alkaline phosphatase (optional, to prevent product inhibition by UDP).

2. Reaction Setup:

  • Prepare a reaction mixture containing:

    • The allofuranose acceptor substrate.

    • The UDP-sugar donor (typically in slight excess).

    • The glycosyltransferase.

    • The appropriate buffer and divalent cation.

    • Alkaline phosphatase (if used).

  • Incubate the reaction at the optimal temperature for the specific glycosyltransferase (e.g., 30-37°C).

3. Monitoring and Product Isolation:

  • Monitor the reaction by TLC or HPLC-MS.

  • Terminate the reaction by adding a quenching solvent (e.g., methanol (B129727) or ethanol) or by heat inactivation.

  • Centrifuge to remove precipitated protein.

  • Purify the glycosylated product using appropriate chromatographic techniques (e.g., size-exclusion chromatography or reversed-phase HPLC).

Conclusion

The chemoenzymatic synthesis of this compound derivatives offers a powerful and versatile platform for the creation of novel carbohydrate-based molecules. By combining the strengths of chemical synthesis to produce the core furanose structure with the high selectivity of enzymatic transformations for derivatization, researchers can efficiently access a wide range of compounds for biological screening and drug development. The protocols and data presented in these application notes provide a solid foundation for the implementation of these methodologies in the laboratory. Further optimization of reaction conditions and exploration of a broader range of enzymes will undoubtedly expand the synthetic toolbox for this important class of sugars.

References

Application Notes and Protocols for the Synthesis of α-D-Allofuranosyl Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Allofuranosyl nucleosides represent a unique class of nucleoside analogs with significant potential in antiviral and anticancer research. Their distinct stereochemistry, compared to the naturally occurring β-anomers, can lead to altered biological activity, improved stability, and selective targeting of viral or cancer-specific enzymes.[1] This document provides detailed protocols for the chemical synthesis of α-D-allofuranosyl nucleosides, focusing on the widely utilized Vorbrüggen glycosylation method.[1][2][3][4] Additionally, it summarizes the biological activities of representative compounds and presents the data in a clear, tabular format for easy comparison.

Synthesis Workflow

The general strategy for the synthesis of α-D-allofuranosyl nucleosides involves a multi-step process. It begins with a readily available starting material, such as D-glucose, which is chemically transformed into a protected allofuranose derivative. This protected sugar is then activated at the anomeric carbon and coupled with a silylated nucleobase in the key glycosylation step. Finally, removal of the protecting groups yields the target α-D-allofuranosyl nucleoside.

Synthesis_Workflow cluster_0 Preparation of Allofuranose Intermediate cluster_1 Nucleoside Synthesis Start D-Glucose Derivative (e.g., 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) Intermediate Protected Allofuranose (e.g., 1,2,3,5,6-pentaacetoxy-β-D-allofuranose) Start->Intermediate Multi-step Conversion Glycosylation Vorbrüggen Glycosylation Intermediate->Glycosylation Lewis Acid Catalyst Silylation Silylation of Nucleobase Silylation->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Final_Product α-D-Allofuranosyl Nucleoside Deprotection->Final_Product

Caption: General workflow for the synthesis of α-D-allofuranosyl nucleosides.

Experimental Protocols

Protocol 1: Preparation of 1,2,3,5,6-pentaacetoxy-β-D-allofuranose (Key Intermediate)

This protocol describes the preparation of the key allofuranose intermediate starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, as adapted from established methods.[2][4]

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Acetic anhydride (B1165640)

  • Acetic acid

  • Sulfuric acid

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of acetic anhydride and acetic acid, add a catalytic amount of sulfuric acid at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1,2,3,5,6-pentaacetoxy-β-D-allofuranose.

Protocol 2: Vorbrüggen Glycosylation for the Synthesis of Protected α-D-Allofuranosyl Nucleosides

This protocol outlines the coupling of the protected allofuranose with a silylated nucleobase.[2][5]

Materials:

  • 1,2,3,5,6-pentaacetoxy-β-D-allofuranose

  • Purine or pyrimidine (B1678525) nucleobase (e.g., 2,6-dichloropurine)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous acetonitrile

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend the nucleobase in anhydrous acetonitrile. Add BSA and heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated nucleobase.

  • Glycosylation Reaction: Cool the solution of the silylated nucleobase. In a separate flask, dissolve the 1,2,3,5,6-pentaacetoxy-β-D-allofuranose in anhydrous acetonitrile.

  • Add the solution of the protected allofuranose to the silylated nucleobase.

  • Cool the reaction mixture to 0 °C and add TMSOTf dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

Protocol 3: Deprotection of Allofuranosyl Nucleosides

This protocol describes the removal of the acetyl protecting groups to yield the final α-D-allofuranosyl nucleoside.[5]

Materials:

Procedure:

  • Dissolve the protected nucleoside in methanolic ammonia or a solution of sodium methoxide in methanol.

  • Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.

  • If using sodium methoxide, neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8) until the pH is neutral.

  • Filter the resin and wash with methanol.

  • If using methanolic ammonia, concentrate the solution under reduced pressure.

  • Purify the final compound by recrystallization or silica gel column chromatography if necessary.

Biological Activity of Allofuranosyl Nucleosides

Several synthesized allofuranosyl nucleosides have been evaluated for their biological activity against cancer cell lines. The following table summarizes the cytotoxic activity of selected compounds.

CompoundCell LineIC₅₀ (µM)Reference
9-(2,3,5,6-tetra-O-acetyl-β-D-allofuranosyl)-2,6-dichloropurineMCF-7Data not specified[2]
Hela-229Data not specified[2]
HL-60Activity similar to cisplatin[2]

IC₅₀: The half maximal inhibitory concentration.

Signaling Pathway Diagram

The mechanism of action of many nucleoside analogs involves their interaction with cellular kinases, which phosphorylate them to the active triphosphate form. This triphosphate analog can then inhibit viral polymerases or be incorporated into DNA/RNA, leading to chain termination and inhibition of replication.

Signaling_Pathway cluster_0 Cellular Activation cluster_1 Mechanism of Action Nucleoside α-D-Allofuranosyl Nucleoside Mono_P Monophosphate Nucleoside->Mono_P Cellular Kinase Di_P Diphosphate Mono_P->Di_P Cellular Kinase Tri_P Triphosphate (Active Form) Di_P->Tri_P Cellular Kinase Polymerase Viral/Cellular Polymerase Tri_P->Polymerase Inhibition DNA_RNA DNA/RNA Synthesis Polymerase->DNA_RNA Inhibition Inhibition of Replication DNA_RNA->Inhibition

References

Application Notes and Protocols: α-D-Allofuranose as a Versatile Building Block for Complex Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: α-D-Allofuranose, a C-3 epimer of D-glucose, is a valuable and somewhat underutilized building block in the synthesis of complex carbohydrates. Its unique stereochemistry offers access to novel glycan structures that are not readily available from more common monosaccharides. The furanose (five-membered ring) form is a key structural motif in various biologically significant molecules, including bacterial polysaccharides and nucleoside analogues.[1] The manipulation of α-D-allofuranose derivatives allows for the construction of oligosaccharides with specific linkages and functionalities, making it a crucial tool for applications in drug discovery, glycobiology, and materials science.[][3]

A common and versatile starting material for these syntheses is 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose, which can be prepared from the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[4][5] This protected form allows for regioselective modification at the C-3 hydroxyl group, providing a gateway to a wide array of synthetic intermediates.

Application Note 1: Synthesis of α-D-Allofuranose Intermediates

The strategic synthesis of key intermediates is fundamental to utilizing α-D-allofuranose. The most common pathway involves the stereoinversion of the C-3 hydroxyl group of a protected D-glucose derivative.

Experimental Protocol 1.1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose (4)

This protocol describes a two-step process starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1), involving an oxidation followed by a stereoselective reduction to invert the configuration at C-3.[4]

Materials:

Procedure:

Step 1: Oxidation to 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose (3)

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1) in DCM in a round-bottom flask.

  • Add catalytic amounts of TEMPO and TBAHS to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add NaOCl solution while vigorously stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically < 30 minutes).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and an aqueous solution of Na₂S₂O₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone (3).

Step 2: Stereoselective Reduction to 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose (4)

  • Dissolve the crude ketone (3) from the previous step in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The stereoselectivity of the reduction is directed by the existing stereocenters, favoring the formation of the allose configuration.

  • Monitor the reaction by TLC. Upon completion, neutralize the excess NaBH₄ by carefully adding acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and EtOAc.

  • Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting solid by silica gel column chromatography or recrystallization to afford pure 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (4).

Quantitative Data for Intermediate Synthesis
StepReactantProductTypical YieldReference
Oxidation (TEMPO-catalyzed)1,2:5,6-di-O-isopropylidene-α-D-glucofuranose1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-uloseHigh[4]
Reduction (NaBH₄)1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose1,2:5,6-di-O-isopropylidene-α-D-allofuranose~90%[4]
Selective Hydrolysis (60% Acetic Acid)3-O-Benzoyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose3-O-Benzoyl-1,2-O-isopropylidene-α-D-allofuranose~82%[6]

Workflow for Allofuranose Intermediate Synthesis

G cluster_synthesis Synthesis of α-D-Allofuranose Acceptor start 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose ketone 1,2:5,6-Di-O-isopropylidene- α-D-ribo-hexofuranos-3-ulose start->ketone  TEMPO Oxidation allofuranose 1,2:5,6-Di-O-isopropylidene- α-D-allofuranose ketone->allofuranose  NaBH4 Reduction (Stereoinversion at C-3) acceptor 1,2-O-isopropylidene- α-D-allofuranose (Glycosyl Acceptor) allofuranose->acceptor  Selective Hydrolysis (e.g., aq. AcOH)

Workflow for the synthesis of an α-D-allofuranose glycosyl acceptor.

Application Note 2: Glycosylation Strategies

The construction of glycosidic bonds is the core of complex carbohydrate synthesis. α-D-Allofuranose derivatives can be chemically modified to act as either glycosyl donors (the electrophile) or glycosyl acceptors (the nucleophile).

Glycosyl Donors and Acceptors
  • Glycosyl Acceptor: A partially protected carbohydrate with one or more free hydroxyl groups available for nucleophilic attack. The selective hydrolysis of the 5,6-O-isopropylidene group of compound 4 yields 1,2-O-isopropylidene-α-D-allofuranose, exposing the primary C-6 and secondary C-5 hydroxyls, creating a suitable acceptor.[7][8]

  • Glycosyl Donor: A carbohydrate derivative with a leaving group at the anomeric (C-1) position. This leaving group is activated by a promoter (a Lewis acid) to generate a reactive electrophilic species. Common allofuranose donors are prepared by first protecting the C-3, C-5, and C-6 hydroxyls, hydrolyzing the 1,2-O-isopropylidene group to reveal the anomeric hydroxyl, and then installing a leaving group such as a trichloroacetimidate (B1259523).[9][10]

Experimental Protocol 2.1: General Procedure for Glycosylation using a Trichloroacetimidate Donor

This protocol outlines a general method for the Lewis acid-catalyzed glycosylation of an alcohol acceptor with an allofuranose trichloroacetimidate donor.[10][11]

Materials:

  • Allofuranosyl trichloroacetimidate donor (1.2 eq.)

  • Glycosyl acceptor (e.g., Methanol or a protected sugar) (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1-0.3 eq., as a solution in DCM)

  • Triethylamine (B128534) (Et₃N) or Pyridine (B92270)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Flame-dry a two-necked round-bottom flask containing activated 4 Å molecular sieves under an inert atmosphere (Argon or Nitrogen) and allow it to cool to room temperature.

  • In a separate flask, dissolve the allofuranosyl trichloroacetimidate donor and the glycosyl acceptor in anhydrous DCM.

  • Transfer this solution to the flask containing molecular sieves via cannula.

  • Cool the reaction mixture to the desired temperature (typically -78 °C to -40 °C).

  • Add the TMSOTf solution dropwise via syringe. A color change may be observed.

  • Stir the reaction at this temperature, monitoring its progress by TLC. The reaction may be allowed to warm slowly if progression is slow.

  • Upon consumption of the limiting reagent, quench the reaction by adding a few drops of triethylamine or pyridine until the solution is neutral.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite® to remove the molecular sieves.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

Logic of Glycosylation

G donor Allofuranose Donor (Anomeric Leaving Group) intermediate Reactive Intermediate (Oxocarbenium Ion-like) donor->intermediate Forms acceptor Acceptor Alcohol (Nucleophilic -OH) acceptor->intermediate Attacks promoter Lewis Acid Promoter (e.g., TMSOTf) promoter->donor Activates product O-Glycoside Product (New Glycosidic Bond) intermediate->product

General logic of a Lewis acid-promoted glycosylation reaction.
Representative Data for Furanoside Glycosylation

While extensive data for allofuranose donors is sparse, the following data for a related D-tagatofuranosyl donor provides a useful reference for expected yields and selectivities.[12]

Acceptor AlcoholSolventPromoterYield (%)α:β RatioReference
Phenethyl alcoholDCMTMSOTf80>95:5[12]
1-DodecanolDCMTMSOTf72>95:5[12]
CyclohexanolDCMTMSOTf7894:6[12]
IsopropanolDCMTMSOTf8193:7[12]

Application Note 3: Characterization and Biological Relevance

Structural Characterization

Confirmation of the newly formed glycosidic linkage and its stereochemistry is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis.

  • ¹H NMR: The chemical shift and coupling constant of the anomeric proton (H-1) are diagnostic. For furanosides, the ³J(H-1, H-2) coupling constant for a cis relationship (e.g., α-allofuranoside) is typically around 4-5 Hz, while a trans relationship (β-allofuranoside) shows a smaller coupling constant (< 2 Hz).[13]

  • ¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also indicative of the anomeric configuration, typically appearing between δ 95-110 ppm.

Representative NMR Data
CompoundNucleusC-1/H-1C-2/H-2C-3/H-3C-4/H-4C-5/H-5Reference
Methyl α-D-allofuranoside¹³C108.677.874.382.371.4[14]
α-D-glucofuranose¹H5.494.314.304.104.19[13]
α-D-glucofuranose¹³C99.776.773.680.870.8[13]

Note: Glucofuranose data is provided for comparison of typical furanose ring shifts.

Biological Relevance and Applications

Glycans are not merely structural components; they are critical carriers of biological information, mediating processes from cell-cell recognition to pathogen invasion.[15][16][17] The synthesis of novel carbohydrates using α-D-allofuranose allows researchers to create tools to probe these interactions.

  • Drug Development: Allofuranose-containing structures have been investigated as scaffolds for novel nucleoside analogs with potential antiviral or anticancer activity.[1] The unique stereochemistry can influence binding to target enzymes or receptors.

  • Glycobiology Probes: Synthetic oligosaccharides are essential for studying the binding specificity of lectins (carbohydrate-binding proteins) and glycosyltransferases, helping to unravel the "sugar code."

  • Pathogen-Associated Glycans: Some pathogenic microorganisms display furanosides on their cell surface that are absent in humans, making them attractive targets for the development of novel vaccines or antimicrobial agents.[3]

Roles of Glycans in Biological Systems

G cluster_bio Biological Functions of Glycans Cell Cell Surface Glycans Recognition Cell-Cell Recognition Cell->Recognition Signaling Signal Transduction Cell->Signaling Adhesion Cell Adhesion Cell->Adhesion Pathogen Pathogen Binding Cell->Pathogen Immunity Immune Modulation Cell->Immunity

Key roles of cell surface glycans in mediating biological processes.

References

Application Notes and Protocols for the Functionalization of the C3 Hydroxyl Group of α-D-Allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemical modification of the C3 hydroxyl group of α-D-allofuranose. The strategic functionalization of this position is crucial for the synthesis of a wide range of biologically active molecules and carbohydrate-based drug candidates. The protocols outlined below begin with the readily available starting material, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, and detail the key steps of oxidation, reduction, and subsequent derivatization of the C3 hydroxyl group.

Synthetic Strategy Overview

The primary route to functionalize the C3 position of α-D-allofuranose involves a three-step sequence starting from the protected glucose derivative, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose:

  • Oxidation: The C3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is oxidized to a ketone, yielding 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.

  • Reduction: Stereoselective reduction of the C3 ketone provides the desired α-D-allo configuration, yielding 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

  • Functionalization: The newly introduced C3 hydroxyl group is then available for a variety of functionalization reactions, including acylation, alkylation, and displacement reactions after activation.

This strategy allows for the introduction of diverse functionalities at a specific position, enabling the exploration of structure-activity relationships in medicinal chemistry and glycobiology.

Experimental Protocols

Protocol 2.1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose

This protocol describes the oxidation of the C3 hydroxyl group of diacetone glucose.

Materials:

Procedure:

  • Prepare a CrO₃-pyridine complex by carefully adding chromium trioxide (1.2 eq) to a stirred solution of pyridine (2.4 eq) in dichloromethane at 0 °C.

  • To this complex, add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 eq) in dichloromethane.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of isopropanol.

  • Filter the mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose as a crystalline solid.

Protocol 2.2: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

This protocol details the reduction of the C3 ketone to the corresponding alcohol with the allo configuration.

Materials:

Procedure:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by silica gel column chromatography (ethyl acetate/hexanes) to afford 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

Protocol 2.3: Functionalization of the C3-Hydroxyl Group

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1.0 eq) in a mixture of dichloromethane and pyridine at 0 °C.

  • Add benzoyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the title compound.

This protocol involves the activation of the hydroxyl group as a triflate, followed by nucleophilic substitution with azide (B81097).

Step A: Triflation

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

  • Triflic anhydride (B1165640) (Tf₂O)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1.0 eq) and pyridine (1.5 eq) in dry dichloromethane at -20 °C under an inert atmosphere.

  • Add triflic anhydride (1.2 eq) dropwise.

  • Stir the reaction at -20 °C for 1 hour.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate is typically used in the next step without further purification.

Step B: Azide Displacement

Materials:

  • Crude triflate from Step A

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude triflate in anhydrous DMF.

  • Add sodium azide (3.0 eq) to the solution.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose.[1]

Data Presentation

The following tables summarize the quantitative data for the key transformations.

Table 1: Reaction Yields for the Synthesis of 3-O-Substituted α-D-Allofuranose Derivatives

StepStarting MaterialProductReagents and ConditionsYield (%)
11,2:5,6-di-O-isopropylidene-α-D-glucofuranose1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-uloseCrO₃, Pyridine, CH₂Cl₂~85
21,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose1,2:5,6-di-O-isopropylidene-α-D-allofuranoseNaBH₄, MeOH>90
3a1,2:5,6-di-O-isopropylidene-α-D-allofuranose3-O-benzoyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranoseBenzoyl chloride, Pyridine~36 (overall from diacetone glucose)[2]
3b1,2:5,6-di-O-isopropylidene-α-D-allofuranose3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose1. Tf₂O, Py; 2. NaN₃, DMF~44 (over 2 steps)[1]

Table 2: Physicochemical and Spectroscopic Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSpecific Rotation [α]D
1,2:5,6-di-O-isopropylidene-α-D-allofuranoseC₁₂H₂₀O₆260.28White solid+36° (c=1, CHCl₃)
3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranoseC₁₂H₁₉N₃O₅285.30--
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranoseC₁₉H₂₆O₆350.41White crystalline solid-

Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows.

G cluster_0 Synthesis of α-D-Allofuranose Precursor Diacetone-D-glucose Diacetone-D-glucose Diacetone-3-keto-glucose Diacetone-3-keto-glucose Diacetone-D-glucose->Diacetone-3-keto-glucose Oxidation (CrO3, Pyridine) Diacetone-D-allofuranose Diacetone-D-allofuranose Diacetone-3-keto-glucose->Diacetone-D-allofuranose Reduction (NaBH4)

Caption: General reaction scheme for the synthesis of the α-D-allofuranose precursor.

G cluster_1 Functionalization of C3-OH Diacetone-D-allofuranose Diacetone-D-allofuranose 3-O-Benzoyl-Allofuranose 3-O-Benzoyl-Allofuranose Diacetone-D-allofuranose->3-O-Benzoyl-Allofuranose Benzoylation (Benzoyl Chloride, Pyridine) 3-O-Triflyl-Allofuranose 3-O-Triflyl-Allofuranose Diacetone-D-allofuranose->3-O-Triflyl-Allofuranose Activation (Tf2O, Pyridine) 3-Azido-Allofuranose 3-Azido-Allofuranose 3-O-Triflyl-Allofuranose->3-Azido-Allofuranose Substitution (NaN3, DMF)

Caption: Key functionalization pathways of the C3 hydroxyl group of α-D-allofuranose.

G cluster_workflow Experimental Workflow for C3-Azidation start Start: Diacetone-D-allofuranose triflation Triflation - Add Pyridine, then Tf2O - Stir at -20°C start->triflation quench_triflate Workup - Quench with H2O - Extract with CH2Cl2 - Wash and Dry triflation->quench_triflate azidation Azidation - Dissolve in DMF - Add NaN3 - Stir at RT quench_triflate->azidation quench_azide Workup - Pour into ice-water - Extract with Ether - Wash and Dry azidation->quench_azide purification Purification - Silica Gel Chromatography quench_azide->purification end End: 3-Azido-Allofuranose purification->end

Caption: Step-by-step experimental workflow for the C3-azidation of α-D-allofuranose.

References

Application Notes and Protocols for the Synthesis of alpha-D-Allofuranose Derivatives as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of alpha-D-allofuranose derivatives as potential anti-cancer agents. The methodologies are based on published literature and are intended to guide researchers in the development of novel carbohydrate-based therapeutics.

I. Introduction

Carbohydrates and their derivatives, particularly nucleoside analogs, represent a significant class of anti-cancer agents. Their structural similarity to endogenous molecules allows them to interfere with cellular metabolic pathways, leading to cytotoxicity in rapidly proliferating cancer cells. This compound, a C-3 epimer of glucose, serves as a valuable chiral starting material for the synthesis of diverse derivatives with potential therapeutic applications. This document outlines the synthesis of substituted this compound compounds and their preliminary evaluation for anti-cancer activity.

II. Data Presentation

The following table summarizes the primary in vitro screening data for synthesized this compound derivatives against a panel of human cancer cell lines. The screening was performed by the National Cancer Institute (NCI). A compound is considered active if it reduces the growth of any of the cell lines to 32% or less at the tested concentration.

Table 1: Cytotoxicity Screening of this compound Derivatives

Compound IDDerivative TypeConcentration (M)NCI-H460 (Lung)MCF7 (Breast)SF-268 (CNS)Activity Status
4a 1,2:5,6-di-O-isopropylidene-3-C-undecyl-3-O-{2'-(piperidin-1-yl)ethyl}-α-D-allofuranose1 x 10⁻⁴---Active[1]
5a 1,2-O-isopropylidene-3-C-undecyl-3-O-{2'-(piperidin-1-yl)ethyl}-α-D-allofuranose1 x 10⁻⁴---Active[1]
9a 1,2-O-isopropylidene-3-C-undecyl-3-O-methyl-6-deoxy-6-(piperidin-1-yl)-α-D-allofuranose1 x 10⁻⁴---Active[1]
9d 1,2-O-isopropylidene-3-C-undecyl-3-O-methyl-6-deoxy-6-(hexamethyleneimino)-α-D-allofuranose1 x 10⁻⁴---Active[1]
4b-e, 5b-e, 9b-c Other derivatives1 x 10⁻⁴---Inactive

Note: Specific percentage growth inhibition data for each cell line was not provided in the source literature. The table indicates whether a compound met the activity threshold.

III. Experimental Protocols

The following protocols are detailed methodologies for the synthesis and evaluation of the this compound derivatives.

A. Synthesis of this compound Derivatives

The synthesis involves a multi-step process starting from the commercially available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

G A 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose B 1,2:5,6-di-O-isopropylidene- α-D-ribo-hexofuranos-3-ulose A->B Swern Oxidation C 1,2:5,6-di-O-isopropylidene- 3-C-undecyl-α-D-allofuranose B->C Grignard Reaction D Substituted Allofuranose Derivatives (4a-e) C->D Alkylation F Methylated Allofuranose Intermediate (6) C->F Methylation E Selectively Deprotected Allofuranose Derivatives (5a-e) D->E Selective Deprotection G 6-O-Tosyl Allofuranose Intermediate (8) F->G Selective Deprotection & Tosylation H 6-Deoxy-6-substituted Allofuranose Derivatives (9a-d) G->H Nucleophilic Substitution

Synthetic Workflow for Allofuranose Derivatives

Protocol 1: Swern Oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (B109758) (DCM, 150 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Oxalyl Chloride Addition: Slowly add oxalyl chloride (2.2 equivalents) to the cooled DCM.

  • DMSO Addition: Add a solution of anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.5 equivalents) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Substrate Addition: Add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in anhydrous DCM dropwise to the mixture and stir for 1 hour at -78 °C.

  • Triethylamine (B128534) Addition: Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature while stirring for 1-2 hours.

  • Workup: Quench the reaction with water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.

Protocol 2: Grignard Reaction with 1-Undecyl Magnesium Bromide

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the ketone from Protocol 1 (1 equivalent) in anhydrous diethyl ether and cool to 0 °C.

  • Grignard Reagent Addition: Slowly add a solution of 1-undecyl magnesium bromide (1.5 equivalents) in diethyl ether.

  • Reaction: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature and stir for 6 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: Purify the residue by column chromatography to give 1,2:5,6-di-O-isopropylidene-3-C-undecyl-α-D-allofuranose.

Protocol 3: Synthesis of 6-Deoxy-6-substituted Allofuranose Derivatives

  • Methylation: React the product from Protocol 2 with methyl iodide in the presence of sodium hydroxide (B78521) at 50 °C for 12 hours to obtain the 3-O-methyl derivative.

  • Selective Deprotection: Selectively remove the 5,6-O-isopropylidene group using 30% perchloric acid in tetrahydrofuran (B95107) (THF) at 0-5 °C for 6-8 hours.

  • Tosylation: Dissolve the resulting diol in anhydrous pyridine, cool to 0 °C, and add p-toluenesulfonyl chloride. Stir at 0-5 °C for 6-7 hours to tosylate the primary alcohol at the C-6 position.

  • Nucleophilic Substitution: React the tosylated intermediate with the desired cyclic amine (e.g., piperidine, hexamethyleneimine) at 70 °C for 6-8 hours.

  • Purification: Purify the final product by column chromatography.

B. In Vitro Cytotoxicity Assay (NCI-60 Screen)

The following is a generalized protocol based on the NCI-60 screening methodology.

G A Seed cells in 96-well plates B Incubate for 24h A->B C Add test compounds (10⁻⁴ M) B->C D Incubate for 48h C->D E Fix cells with TCA D->E F Stain with Sulforhodamine B (SRB) E->F G Wash and dry plates F->G H Solubilize bound dye G->H I Measure absorbance H->I J Calculate percent growth I->J

NCI-60 Cytotoxicity Screening Workflow

Protocol 4: NCI-60 Single-Dose Cytotoxicity Assay

  • Cell Plating: Inoculate human cancer cell lines (NCI-H460, MCF7, SF-268) into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Pre-incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.

  • Compound Addition: Add the synthesized this compound derivatives to the plates at a final concentration of 1 x 10⁻⁴ M.

  • Incubation: Incubate the plates for an additional 48 hours.

  • Cell Fixation: Terminate the assay by fixing the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) for 10 minutes at room temperature.

  • Washing: Remove unbound dye by washing five times with 1% acetic acid and air dry the plates.

  • Solubilization: Add a solubilizing agent (e.g., 10 mM Tris base) to dissolve the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 515 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth relative to untreated control wells. A reduction in growth to 32% or less is considered active.

IV. Mechanism of Action (Proposed)

While the exact mechanism of action for the synthesized this compound derivatives has not been elucidated, studies on the parent sugar, D-allose, suggest a potential pathway involving the induction of oxidative stress and activation of the AMP-activated protein kinase (AMPK) signaling pathway.

G Allo D-Allose Derivative ROS Increased ROS Allo->ROS AMPK AMPK Activation Allo->AMPK TXNIP TXNIP Upregulation ROS->TXNIP TXNIP->AMPK Glycolysis Glycolysis Inhibition AMPK->Glycolysis Apoptosis Apoptosis AMPK->Apoptosis ATP Decreased ATP Glycolysis->ATP Proliferation Cell Proliferation Inhibition ATP->Proliferation

Proposed Signaling Pathway for D-Allose Derivatives

D-allose has been shown to upregulate Thioredoxin-interacting protein (TXNIP), which in turn can lead to the activation of AMPK. Activated AMPK is a key energy sensor that inhibits anabolic pathways, such as glycolysis, leading to decreased ATP production and subsequent inhibition of cell proliferation and induction of apoptosis. The increase in reactive oxygen species (ROS) is also a known activator of this pathway. Further investigation is required to confirm if the synthesized this compound derivatives operate through a similar mechanism.

References

Application Notes and Protocols: α-D-Allofuranose Derivatives as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. α-D-Allofuranose, a rare hexose, and its derivatives are emerging as a promising class of compounds with potential therapeutic applications. Notably, D-allose and D-allulose have demonstrated anti-inflammatory properties by modulating the production of key inflammatory mediators.[1][2][3] This document provides a detailed guide for investigating the anti-inflammatory potential of novel α-D-allofuranose derivatives, focusing on their effects on key inflammatory pathways and mediators.

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only, designed to guide researchers in structuring their experimental findings.

In Vitro Anti-Inflammatory Activity

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[4] The ability of α-D-allofuranose derivatives to inhibit NO production can be assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibitory Effect of Allofuranose Derivative-1 on NO Production

Concentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
192.5 ± 4.1
1075.3 ± 3.525.6
2551.2 ± 2.8
5028.9 ± 2.1
10015.7 ± 1.5

Protocol: Measurement of Nitric Oxide Production

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[5]

  • Treatment: Pre-treat the cells with various concentrations of the test α-D-allofuranose derivative for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4]

  • Griess Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration.[5]

Inhibition of Pro-Inflammatory Cytokine Production

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade. The inhibitory effect of α-D-allofuranose derivatives on the production of these cytokines can be quantified using ELISA.

Table 2: Inhibition of TNF-α and IL-6 Production by Allofuranose Derivative-1

Concentration (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control 25.3 ± 3.118.9 ± 2.5
LPS (1 µg/mL) 1245.8 ± 50.2987.4 ± 45.1
LPS + Derivative (10 µM) 982.1 ± 41.5756.3 ± 38.7
LPS + Derivative (25 µM) 654.7 ± 32.8498.1 ± 29.9
LPS + Derivative (50 µM) 312.9 ± 25.4245.6 ± 21.3

Protocol: TNF-α and IL-6 ELISA

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the α-D-allofuranose derivative and LPS as described in the NO production protocol.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[6][7][8][9][10]

  • Data Analysis: Create a standard curve and determine the concentration of TNF-α and IL-6 in the samples.

In Vivo Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established in vivo assay to evaluate the anti-inflammatory activity of compounds.[11][12][13][14][15]

Table 3: Effect of Allofuranose Derivative-1 on Carrageenan-Induced Paw Edema in Rats

Treatment (Dose, mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Control (Vehicle) 0.85 ± 0.07-
Indomethacin (10) 0.32 ± 0.0462.4
Allofuranose Derivative-1 (25) 0.68 ± 0.0620.0
Allofuranose Derivative-1 (50) 0.51 ± 0.0540.0
Allofuranose Derivative-1 (100) 0.39 ± 0.0454.1

Protocol: Carrageenan-Induced Paw Edema

  • Animal Dosing: Administer the α-D-allofuranose derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally to rats.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12][15]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.[13][15]

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema compared to the control group.

Mechanism of Action: Signaling Pathway Analysis

Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation.[16][17][18][19][20][21][22][23] The effect of α-D-allofuranose derivatives on these pathways can be investigated by Western blot analysis of key protein phosphorylation and expression.

Table 4: Effect of Allofuranose Derivative-1 on NF-κB and MAPK Pathway Proteins in LPS-Stimulated Macrophages

ProteinLPSLPS + Allofuranose Derivative-1 (50 µM)
p-IκBα / IκBα 3.5 ± 0.31.2 ± 0.2
Nuclear p65 / Total p65 4.2 ± 0.41.5 ± 0.3
p-p38 / p38 3.8 ± 0.31.3 ± 0.2
p-JNK / JNK 3.1 ± 0.21.1 ± 0.1
p-ERK / ERK 2.9 ± 0.31.4 ± 0.2

Protocol: Western Blot Analysis

  • Cell Lysis: After treatment with the α-D-allofuranose derivative and LPS, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[24]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of IκBα, p65, p38, JNK, and ERK.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an ECL substrate.[24]

  • Densitometry: Quantify the band intensities using image analysis software.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_moa Mechanism of Action a RAW 264.7 Cell Culture b Treatment with Allofuranose Derivative a->b c LPS Stimulation b->c d Nitric Oxide Assay (Griess Reagent) c->d e Cytokine Assay (ELISA for TNF-α, IL-6) c->e i Cell Lysis & Protein Extraction c->i f Animal Dosing g Carrageenan-Induced Paw Edema f->g h Measure Paw Volume g->h j Western Blot Analysis i->j k Analyze NF-κB & MAPK Pathways j->k

Caption: Experimental workflow for evaluating anti-inflammatory activity.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Derivative α-D-Allofuranose Derivative Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

mapk_pathway LPS LPS Receptor Receptor LPS->Receptor ASK1 ASK1 Receptor->ASK1 MEK12 MEK1/2 Receptor->MEK12 MKK36 MKK3/6 ASK1->MKK36 MKK47 MKK4/7 ASK1->MKK47 p38 p38 MKK36->p38 AP1 AP-1 p38->AP1 JNK JNK MKK47->JNK JNK->AP1 ERK ERK MEK12->ERK ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Derivative α-D-Allofuranose Derivative Derivative->ASK1 Inhibition

Caption: Inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols for Click Chemistry with Azido-Modified α-D-Allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of azido-modified α-D-allofuranose in click chemistry, a powerful and versatile tool for bioconjugation and drug discovery. The protocols detailed below, along with the accompanying data and diagrams, are intended to guide researchers in the successful application of this technology.

Introduction to Click Chemistry with Azido-Modified α-D-Allofuranose

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions. Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most prominent for bioconjugation. Azido-modified α-D-allofuranose serves as a valuable building block in this context, allowing for the attachment of this carbohydrate moiety to a wide range of molecules, including fluorescent probes, peptides, and potential drug candidates. The resulting 1,2,3-triazole-linked allofuranose conjugates have shown promise in various applications, including antimicrobial and anticancer research.

Applications

Antimicrobial Drug Discovery

The unique structural features of allofuranose, combined with the stable and biocompatible triazole linkage formed through click chemistry, make these conjugates interesting candidates for the development of novel antimicrobial agents. The triazole ring itself is known to exhibit a range of biological activities.

Quantitative Data: Antimicrobial Activity of Allofuranose-Triazole Conjugates

A study on a series of 1,2,3-triazole-linked allofuranose derivatives demonstrated their potential as antimicrobial agents. The compounds were synthesized via a Cu-Al mixed oxide-catalyzed three-component reaction and tested against various bacterial and fungal strains. The results, summarized below, indicate moderate to good activity, particularly against Gram-negative bacteria.[1]

CompoundTarget MicroorganismInhibition Zone (mm)
7a Staphylococcus aureus10
Bacillus subtilis11
Escherichia coli12
Pseudomonas aeruginosa14
Aspergillus niger-
Candida utilis8
7b Staphylococcus aureus11
Bacillus subtilis11
Escherichia coli13
Pseudomonas aeruginosa13
Aspergillus niger-
Candida utilis7
7c Staphylococcus aureus10
Bacillus subtilis12
Escherichia coli13
Pseudomonas aeruginosa12
Aspergillus niger-
Candida utilis8
Streptomycin (Control) Pseudomonas aeruginosa15

(-) indicates no activity observed.

Anticancer Drug Development

Glycosylation is a critical post-translational modification involved in many cellular processes, and altered glycosylation is a hallmark of cancer. Glycoconjugates are therefore of significant interest in oncology. While specific anticancer data for allofuranose-triazole conjugates is emerging, related glycosyl-1,2,3-triazole compounds have shown promising anticancer activity through various mechanisms, including the inhibition of key signaling pathways and induction of apoptosis.

Potential Mechanisms of Action:

  • EGFR Inhibition: Some glycosyl-triazole hybrids have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[1][2]

  • Induction of Apoptosis: Triazole derivatives can induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2.[3][4][5]

Below are diagrams illustrating these potential signaling pathways.

EGFR_Inhibition Ligand EGF EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization EGFR->Dimerization Induces Allofuranose_Triazole Allofuranose-Triazole Conjugate Allofuranose_Triazole->Dimerization Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

EGFR Inhibition Pathway

Apoptosis_Induction Allofuranose_Triazole Allofuranose-Triazole Conjugate Bcl2 Bcl-2 (Anti-apoptotic) Allofuranose_Triazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Allofuranose_Triazole->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Induction of Apoptosis Pathway

Experimental Protocols

The following are general protocols for the synthesis of azido-modified α-D-allofuranose and its subsequent use in CuAAC and SPAAC reactions. Optimization may be required depending on the specific alkyne-containing molecule.

Protocol 1: Synthesis of 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose

This protocol is adapted from established methods for the synthesis of azido (B1232118) sugars.

Workflow Diagram:

Synthesis_Workflow Start 1,2:5,6-di-O-isopropylidene -α-D-glucofuranose Oxidation Oxidation (e.g., Swern or PCC) Start->Oxidation Keto 3-keto intermediate Oxidation->Keto Reduction Stereoselective Reduction (NaBH4) Keto->Reduction Allo 1,2:5,6-di-O-isopropylidene -α-D-allofuranose Reduction->Allo Activation Hydroxyl Activation (e.g., Tf2O, MsCl) Allo->Activation Activated_Allo Activated Allofuranose Activation->Activated_Allo Azide_Substitution Azide (B81097) Substitution (NaN3) Activated_Allo->Azide_Substitution Final_Product 3-Azido-3-deoxy-1,2:5,6-di-O -isopropylidene-α-D-allofuranose Azide_Substitution->Final_Product

Synthesis of Azido-Allofuranose

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or reagents for Swern oxidation)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Activating agent (e.g., triflic anhydride (B1165640) (Tf₂O) or mesyl chloride (MsCl))

  • Sodium azide (NaN₃)

  • Appropriate solvents (e.g., dichloromethane, methanol, DMF)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Oxidation: Oxidize the C3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to the corresponding ketone.

  • Stereoselective Reduction: Reduce the 3-keto intermediate with sodium borohydride to yield 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

  • Activation: Activate the C3 hydroxyl group of the allofuranose derivative by converting it to a good leaving group (e.g., triflate or mesylate).

  • Azide Substitution: Displace the leaving group with sodium azide in a suitable solvent (e.g., DMF) to yield the final product, 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

  • Purification: Purify the product by silica gel column chromatography.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction between azido-modified α-D-allofuranose and an alkyne-containing molecule.[6][7]

Materials:

  • 3-Azido-3-deoxy-α-D-allofuranose derivative (from Protocol 1)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Reaction Component Concentrations:

ReagentStock ConcentrationFinal ConcentrationMolar Ratio (relative to limiting reagent)
Azido-allofuranose10-100 mM50 µM - 1 mM1 - 1.2
Alkyne Probe10-100 mM50 µM - 1 mM1
Copper(II) Sulfate20 mM100 µM - 1 mM2 - 20
Sodium Ascorbate100 mM1 - 5 mM20 - 100
THPTA Ligand50 mM500 µM - 5 mM10 - 100

Procedure:

  • In a microcentrifuge tube, dissolve the azido-allofuranose and the alkyne probe in the reaction buffer to the desired final concentrations.

  • In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution (a 5:1 ligand-to-copper ratio is common). Vortex briefly.

  • Add the catalyst premix to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, the product can be purified by an appropriate method (e.g., column chromatography, HPLC, or precipitation).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click reaction is ideal for biological applications where the cytotoxicity of copper is a concern.[3][8]

Materials:

  • Azido-modified α-D-allofuranose

  • Strained alkyne (e.g., DBCO- or BCN-functionalized molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azido-modified allofuranose in the reaction buffer.

  • Add the strained alkyne-functionalized molecule. A 1.5 to 2-fold molar excess of the strained alkyne is often used.

  • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by an appropriate analytical technique.

  • Purify the final conjugate using a method suitable for the product's properties.

Conclusion

Azido-modified α-D-allofuranose is a versatile tool for the synthesis of novel glycoconjugates via click chemistry. The resulting triazole-linked products have demonstrated potential in antimicrobial and anticancer applications. The provided protocols and data serve as a starting point for researchers to explore the diverse possibilities of this exciting area of chemical biology and drug discovery.

References

The Strategic Use of α-D-Allofuranose in the Synthesis of Novel Monosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHO-001

Affiliation: Advanced Glycoscience Institute

Introduction

The synthesis of unnatural monosaccharides is a cornerstone of modern glycochemistry, providing essential tools for drug discovery, chemical biology, and materials science. These novel sugar analogs allow researchers to probe and modulate biological processes, develop enzyme inhibitors, and create new biomaterials. α-D-Allofuranose, and more specifically its protected derivative 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, serves as a versatile and stereochemically rich chiral starting material for the synthesis of a wide array of unnatural monosaccharides. Its unique stereoconfiguration, particularly the cis-hydroxyl groups at C2 and C3, offers distinct reactivity and allows for stereocontrolled modifications that are not as readily accessible from more common hexoses like glucose or mannose.

This application note details protocols for the synthesis of key unnatural monosaccharide precursors from 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, including C3-epimerization from a glucose-derived precursor, and the introduction of nitrogen-containing functionalities at the C3 position.

Core Applications

The primary application of α-D-allofuranose derivatives in this context is as a chiral scaffold. The key strategic transformations involve the C3 hydroxyl group, which can be oxidized, inverted, or displaced to introduce new stereocenters and functionalities.

A common and cost-effective starting point is not α-D-allofuranose itself, but its C3 epimer, the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. A robust oxidation-reduction sequence at the C3 position provides efficient access to the allo configuration.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose via C3 Epimerization

This protocol describes the conversion of the common 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to its C3 epimer, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, through an oxidation-reduction sequence.[2][3]

Step 1: Oxidation to 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose

  • Reagents: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, Dimethyl sulfoxide (B87167) (DMSO), Phosphorus pentoxide (P₂O₅), Methyl tert-butyl ether (MTBE).

  • Procedure:

    • Under a nitrogen atmosphere, cool 650 mL of anhydrous DMSO to 18-20 °C in a 3-L round-bottom flask.

    • Add 142 g (1.0 mol) of P₂O₅ in three portions, maintaining the temperature between 18-25 °C.[3]

    • Dissolve 260 g (1.0 mol) of 1,2:5,6-di-O-isopropylidene-D-glucofuranose in 1.3 L of anhydrous DMSO.

    • Add the glucofuranose solution to the P₂O₅/DMSO mixture over 30 minutes, keeping the temperature at 18-25 °C.[3]

    • Heat the resulting solution to 50-55 °C for 3 hours.[3]

    • Monitor the reaction by TLC (eluent: CH₂Cl₂:MeOH, 95:5) for the disappearance of the starting material.

    • Cool the reaction mixture and proceed to the reduction step.

Step 2: Stereoselective Reduction to 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose

  • Reagents: Crude 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose solution, Sodium borohydride (B1222165) (NaBH₄), Methyl tert-butyl ether (MTBE), Water, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Allow the crude ulose solution to cool to 25-30 °C and extract twice with MTBE (1.5 L and 1 L).[3]

    • Concentrate the combined MTBE layers in vacuo to approximately 2 L.

    • In a separate flask, dissolve 24 g (0.63 mol) of NaBH₄ in 1 L of water at 0-10 °C.[3]

    • Add the concentrated MTBE solution of the ulose to the aqueous NaBH₄ solution over 30 minutes, maintaining the temperature at 0-10 °C.[3]

    • Stir for 30 minutes and monitor by TLC (eluent: EtOAc/heptane, 6:4) for complete conversion.

    • Allow the mixture to warm to 25-30 °C, add 1 L of CH₂Cl₂ and 500 mL of water, and separate the layers.

    • Extract the aqueous layer with another 500 mL of CH₂Cl₂.

    • Combine the organic layers, concentrate to an oil, dissolve in 300 mL of MTBE, and wash with water (3 x 500 mL).

    • Concentrate the organic layer in vacuo to yield 1,2:5,6-di-O-isopropylidene-α-D-allofuranose as a solid.

Protocol 2: Synthesis of 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose

This protocol outlines the synthesis of a 3-azido-3-deoxy sugar, a valuable precursor for 3-amino sugars, via nucleophilic displacement of a sulfonate ester.

Step 1: Sulfonylation of the C3-Hydroxyl Group

  • Reagents: 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, Pyridine, Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Dichloromethane (CH₂Cl₂).

  • Procedure (using Tf₂O):

    • Dissolve the allofuranose derivative in a minimal amount of anhydrous CH₂Cl₂ and pyridine.

    • Cool the solution to 0 °C.

    • Add Tf₂O dropwise with stirring.

    • Allow the reaction to proceed at 0 °C to room temperature until TLC indicates complete consumption of the starting material.

    • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by chromatography to yield the C3-triflate intermediate.

Step 2: Azide (B81097) Displacement

  • Reagents: The C3-sulfonate intermediate, Sodium azide (NaN₃), Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve the sulfonate intermediate in anhydrous DMF or DMSO.

    • Add an excess of NaN₃.

    • Heat the reaction mixture (e.g., to 80 °C, potentially with a phase-transfer catalyst like Bu₄NBr) until the starting material is consumed as indicated by TLC.[4]

    • After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel chromatography to obtain 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose.[4]

Quantitative Data Summary

Starting MaterialProductKey ReagentsYield (%)Reference(s)
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose1,2:5,6-Di-O-isopropylidene-α-D-allofuranoseDMSO, P₂O₅; then NaBH₄~90[2]
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose 3-tosylate3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseNaN₃, TBAHS61[4]
1,2:5,6-di-O-isopropylidene-3-carbonyl-α-D-glucofuranose1,2;5,6-di-O-isopropylidene-3-C-(nitromethyl)-α-D-allofuranoseCH₃NO₂, KF, THFN/A[5]

Note: The synthesis of the azido-allo-furanose would proceed from the allo-sulfonate, yields are expected to be comparable to the gluco-epimer displacement.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from the readily available glucose diacetonide.

epimerization_pathway start 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose intermediate 1,2:5,6-Di-O-isopropylidene- α-D-ribo-hexofuranos-3-ulose start->intermediate Oxidation (DMSO, P₂O₅) end 1,2:5,6-Di-O-isopropylidene- α-D-allofuranose intermediate->end Reduction (NaBH₄)

Caption: C3 Epimerization Pathway.

functionalization_pathway start 1,2:5,6-Di-O-isopropylidene- α-D-allofuranose sulfonate C3-Sulfonate Ester start->sulfonate Sulfonylation (e.g., TsCl, Py) azide 3-Azido-3-deoxy-allo-furanose sulfonate->azide Nucleophilic Displacement (NaN₃, DMF) amino 3-Amino-3-deoxy-allo-furanose azide->amino Reduction (e.g., H₂, Pd/C)

Caption: C3 Functionalization Pathway.

Conclusion

1,2:5,6-Di-O-isopropylidene-α-D-allofuranose is a highly valuable chiral building block for the synthesis of unnatural monosaccharides. Its efficient preparation from the corresponding glucose derivative via a C3-epimerization makes it readily accessible. The strategic manipulation of the C3 hydroxyl group allows for the introduction of various functionalities with high stereocontrol, paving the way for the creation of diverse sugar analogs for applications in medicinal chemistry and glycobiology. The protocols provided herein offer robust and scalable methods for the synthesis of key allofuranose-derived intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of alpha-D-Allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the stereoselective synthesis of alpha-D-allofuranose.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

The main challenges in the stereoselective synthesis of this compound revolve around controlling the stereochemistry at multiple chiral centers, particularly the C3 position, and managing the anomeric (C1) configuration. Key difficulties include:

  • Stereocontrol at C3: The defining feature of allose is the cis relationship between the hydroxyl groups at C2 and C3. Achieving this specific stereochemistry often involves the reduction of a 3-keto intermediate derived from a more readily available starting material like D-glucose, which can lead to a mixture of epimers.

  • Protecting Group Strategy: The dense functionalization of monosaccharides necessitates a robust protecting group strategy.[1] The choice of protecting groups can significantly influence the stereochemical outcome of reactions through steric hindrance and electronic effects.[1][2] Furthermore, the installation and removal of these groups add steps to the synthesis and can be challenging to perform with high yield and selectivity.[2]

  • Anomeric Control and Stability: The furanose ring is generally less stable than the pyranose ring, and the anomeric center can interconvert between the alpha and beta configurations in solution (mutarotation).[3][4] This can complicate purification and characterization.[3][4][5]

  • Purification: Separating the desired this compound from other stereoisomers, such as the beta-anomer or diastereomers, and reaction byproducts can be difficult due to their similar physical and chemical properties.[4]

Q2: What are common starting materials for the synthesis of this compound?

A common and cost-effective starting material is 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose, which is derived from D-glucose.[6][7][8] This starting material has the desired stereochemistry at C2, C4, and C5, and the protecting groups facilitate selective reaction at the C3 hydroxyl group.

Q3: How can I minimize the formation of the beta-anomer and other stereoisomers?

Minimizing the formation of unwanted stereoisomers requires careful control of reaction conditions and a well-designed synthetic strategy:

  • Stereoselective Reduction: When reducing a 3-keto intermediate, the choice of reducing agent and reaction conditions is critical. Bulky reducing agents may favor attack from the less hindered face, leading to the desired allose configuration.

  • Protecting Group Influence: The protecting groups on the furanose ring can direct the approach of reagents. For example, bulky protecting groups can block one face of the molecule, forcing a reagent to attack from the opposite face and thus controlling the stereochemical outcome.

  • Anomeric Control: To "lock" the anomeric configuration, especially in the alpha position, derivatization of the anomeric hydroxyl group can be performed.[4] This prevents mutarotation.[4]

Q4: What are the best practices for purifying this compound?

Purification of furanose anomers can be challenging due to mutarotation in solution.[3] Strategies to overcome this include:

  • Chromatography Conditions: Using aprotic solvents and performing chromatography at low temperatures can minimize anomerization on the column.[4]

  • Derivatization: Protecting the anomeric hydroxyl group prevents interconversion between alpha and beta anomers, simplifying purification.[4]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, specialized HPLC techniques, such as those using HILIC stationary phases, can be effective for resolving highly polar sugar isomers.[4]

Troubleshooting Guides

Problem 1: Low yield of the desired this compound stereoisomer.
Possible Cause Troubleshooting Steps
Inefficient stereoselective reaction (e.g., reduction of 3-keto intermediate) 1. Optimize the reducing agent: Experiment with a variety of reducing agents (e.g., NaBH4, L-selectride) to find one that provides higher stereoselectivity. 2. Adjust reaction temperature: Lowering the reaction temperature can often improve stereoselectivity. 3. Change the solvent: The polarity and coordinating ability of the solvent can influence the transition state and stereochemical outcome.
Poor protecting group strategy 1. Re-evaluate protecting groups: Ensure the protecting groups are stable under the reaction conditions and are not interfering with the desired transformation.[2] Consider using different protecting groups that may offer better directing effects. 2. Orthogonal protecting group sets: Employ orthogonal protecting groups that can be removed under different conditions to allow for selective manipulation of hydroxyl groups.[2]
Product degradation 1. Milder reaction conditions: Use milder reagents or shorter reaction times to prevent degradation of the starting material or product. 2. pH control: Sugars can be sensitive to acidic or basic conditions. Ensure the pH of the reaction and workup is controlled.
Problem 2: Difficulty in separating this compound from other stereoisomers.
Possible Cause Troubleshooting Steps
Co-elution of anomers and diastereomers during chromatography 1. Optimize chromatography conditions: Experiment with different solvent systems and stationary phases (e.g., normal phase, reversed-phase, HILIC). 2. Use a different chromatography technique: Consider preparative HPLC for more challenging separations.[4]
On-column anomerization (mutarotation) 1. Derivatize the anomeric hydroxyl group: Protecting the anomeric hydroxyl group will prevent mutarotation during purification.[4] 2. Modify purification conditions: Use aprotic solvents and perform chromatography at lower temperatures to slow down the rate of anomerization.[4]

Experimental Protocols

Synthesis of 1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose from 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose

This two-step protocol involves the oxidation of the C3 hydroxyl group of the starting material to a ketone, followed by stereoselective reduction to yield the allofuranose epimer.

Step 1: Oxidation to 1,2:5,6-di-O-isopropylidene-alpha-D-ribo-hexofuranos-3-ulose

  • Reagents: 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose, anhydrous DMSO, phosphorus pentoxide (P2O5).

  • Procedure:

    • Cool anhydrous DMSO to 18-20 °C under a nitrogen atmosphere.[7]

    • Carefully add P2O5 in portions, maintaining the temperature below 28 °C.[7]

    • Add a solution of 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose in anhydrous DMSO to the reaction mixture, keeping the temperature between 18-25 °C.[7]

    • Heat the resulting solution to 50-55 °C for 3 hours.[7]

    • Monitor the reaction by TLC until the starting material is consumed.[7]

    • Perform an appropriate aqueous workup and extraction to isolate the crude ketone.[7]

Step 2: Reduction to 1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose

  • Reagents: Crude 1,2:5,6-di-O-isopropylidene-alpha-D-ribo-hexofuranos-3-ulose, sodium borohydride (B1222165) (NaBH4), water, appropriate organic solvents for extraction.

  • Procedure:

    • Dissolve NaBH4 in water and cool the solution to 0-10 °C.[7]

    • Add the crude ketone to the NaBH4 solution while maintaining the temperature between 0-10 °C.[7]

    • Allow the reaction to proceed for approximately 30 minutes, monitoring by TLC for the disappearance of the ketone.[7]

    • Perform an aqueous workup and extract the product with an organic solvent.[7]

    • Purify the crude product by crystallization or chromatography to obtain pure 1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose.[7]

Data Presentation

Reaction Step Starting Material Product Yield Reference
Oxidation and Reduction1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose73%[7]

Visualizations

G General Workflow for this compound Synthesis start D-Glucose step1 Protection (e.g., Isopropylidene) start->step1 intermediate1 1,2:5,6-di-O-isopropylidene- alpha-D-glucofuranose step1->intermediate1 step2 Oxidation at C3 intermediate1->step2 intermediate2 3-Keto Intermediate step2->intermediate2 step3 Stereoselective Reduction at C3 intermediate2->step3 product Protected this compound step3->product step4 Deprotection product->step4 final_product This compound step4->final_product

Caption: Synthetic pathway for this compound.

G Troubleshooting Low Stereoselectivity start Low Stereoselectivity Observed q1 Is the reducing agent optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature optimized? a1_yes->q2 sol1 Screen different reducing agents (e.g., L-selectride) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are protecting groups providing steric hindrance? a2_yes->q3 sol2 Lower the reaction temperature a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Improved Stereoselectivity a3_yes->end sol3 Re-evaluate protecting group strategy a3_no->sol3 sol3->end

Caption: Decision tree for troubleshooting low stereoselectivity.

References

Technical Support Center: α-D-Allofuranose Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of α-D-allofuranose.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to α-D-allofuranose?

A1: A widely used laboratory-scale synthesis starts with the readily available D-glucose. The process involves three key stages:

  • Protection: D-glucose is first converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose) to protect four of the five hydroxyl groups.

  • Oxidation: The free hydroxyl group at the C-3 position of diacetone glucose is oxidized to a ketone, yielding 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.

  • Reduction: The ketone is stereoselectively reduced to a hydroxyl group with the allo configuration, forming 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

  • Deprotection: The isopropylidene protecting groups are removed under acidic conditions to yield the final product, α-D-allofuranose.

Q2: What are the primary byproducts I can expect during the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose?

A2: The primary byproducts are typically:

  • Unreacted Starting Material: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose may be present if the oxidation step is incomplete.

  • Epimeric Byproduct: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can be formed during the reduction step if it is not completely stereoselective. This is often the most challenging impurity to separate.

  • Acetone (B3395972) Condensation Products: During the initial protection of D-glucose, acetone can undergo self-condensation under acidic conditions to form byproducts like diacetone alcohol and mesityl oxide. These can lead to tar-like residues.[1]

Q3: What side reactions can occur during the final deprotection step?

A3: The acidic hydrolysis of the isopropylidene groups can sometimes be challenging. Potential side reactions include:

  • Incomplete Deprotection: This can result in a mixture of mono-isopropylidene-allofuranose and the fully deprotected product.

  • Formation of Anhydro Sugars: Under harsh acidic conditions and heat, elimination of water can lead to the formation of anhydro derivatives.

  • Caramelization: Strong acids and high temperatures can cause degradation of the sugar into dark, polymeric materials.[1]

Troubleshooting Guide

Problem 1: My TLC plate shows multiple spots after the reduction step.

Possible Causes and Solutions:

  • Spot at the Rf of the starting material (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose): This indicates incomplete oxidation.

    • Solution: Optimize the oxidation reaction by increasing the reaction time or the amount of oxidizing agent. Ensure your reagents are fresh and anhydrous where required.

  • Two closely migrating spots corresponding to the product and the gluco-epimer: The reduction was not fully stereoselective.

    • Solution: While sodium borohydride (B1222165) is commonly used, its stereoselectivity can be influenced by temperature and solvent.[2] Running the reaction at lower temperatures may improve selectivity. If the epimer still forms, it will need to be removed chromatographically.

  • Streaking or strangely shaped spots: This can be due to overloading the TLC plate, the presence of very polar impurities, or the sample being spotted in a solvent that is too polar.[3]

    • Solution: Dilute your sample before spotting. If streaking persists, consider adding a small amount of a polar solvent like methanol (B129727) to your developing solvent system to improve spot shape.[3]

Problem 2: The yield of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose is low after purification.

Possible Causes and Solutions:

  • Incomplete Reactions: As mentioned, incomplete oxidation or reduction will lower the yield of the desired product. Monitor each step by TLC to ensure completion.

  • Product Loss During Workup: Ensure proper extraction procedures are followed. Back-extraction of aqueous layers can sometimes recover more product.

  • Difficult Purification: The separation of the allofuranose from its gluco-epimer can be challenging and may lead to product loss.

    • Solution: Careful column chromatography is crucial. Use a long column and a solvent system that provides good separation on TLC. Gradient elution may be necessary.

Problem 3: My final α-D-allofuranose product is a dark, syrupy oil instead of a white solid.

Possible Causes and Solutions:

  • Caramelization: This is likely due to harsh conditions during the deprotection step.

    • Solution: Use milder acidic conditions for deprotection, such as aqueous acetic acid or a catalytic amount of a stronger acid at room temperature.[4] Avoid excessive heat.

  • Residual Solvents or Impurities: The presence of residual solvents or other impurities can prevent crystallization.

    • Solution: Ensure all solvents are thoroughly removed under high vacuum. If impurities are suspected, attempt to purify the unprotected sugar by column chromatography or recrystallization from a suitable solvent system.

Data Presentation

Table 1: TLC Data for a Typical Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

CompoundTypical Rf Value (Ethyl Acetate (B1210297)/Hexane (B92381), 1:1)
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose0.45
1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose0.60
1,2:5,6-di-O-isopropylidene-α-D-allofuranose0.35

Note: Rf values are approximate and can vary based on the specific TLC plate, solvent system, and spotting technique.

Table 2: Comparison of Reducing Agents for the Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

Reducing AgentTypical SolventTemperatureAllo:Gluco Ratio (approximate)
Sodium Borohydride (NaBH₄)Methanol or Ethanol0 °C to RT>9:1
Lithium Aluminium Hydride (LiAlH₄)Diethyl ether or THF0 °CCan be less selective

Experimental Protocols

Protocol 1: Oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

A mixture of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride (B1165640) is stirred at room temperature.[5] The reaction progress is monitored by TLC (Ethyl Acetate/Hexane, 1:1). Upon completion, the reaction mixture is worked up by pouring it into ice water and extracting with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and concentrated to yield the crude 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.

Protocol 2: Reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose

The crude ulose is dissolved in methanol and cooled in an ice bath. Sodium borohydride (NaBH₄) is added portion-wise, and the reaction is stirred at 0 °C.[2] The reaction is monitored by TLC. Once complete, the reaction is quenched by the addition of acetic acid, and the solvent is removed under reduced pressure. The residue is co-evaporated with methanol several times to remove borate (B1201080) esters. The crude product is then taken up in an organic solvent, washed, dried, and concentrated.

Protocol 3: Column Chromatography for Purification of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

The crude product from the reduction step is purified by flash column chromatography on silica (B1680970) gel. A solvent system of ethyl acetate and hexane is commonly used. The polarity of the eluent can be gradually increased (gradient elution) to achieve optimal separation of the desired allofuranose derivative from any unreacted starting material and the gluco-epimer. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Protocol 4: Deprotection of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

The purified 1,2:5,6-di-O-isopropylidene-α-D-allofuranose is dissolved in a mixture of acetic acid and water and stirred at room temperature.[4] The progress of the deprotection is monitored by TLC (a more polar solvent system, such as Dichloromethane/Methanol, 9:1, may be required). Upon completion, the solvent is removed under high vacuum. The resulting residue is co-evaporated with toluene (B28343) to remove residual acetic acid, yielding α-D-allofuranose.

Visualizations

Synthesis_Workflow D_Glucose D-Glucose Diacetone_Glucose 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose D_Glucose->Diacetone_Glucose Protection (Acetone, Acid) Ulose 1,2:5,6-di-O-isopropylidene- α-D-ribo-hexofuran-3-ulose Diacetone_Glucose->Ulose Oxidation Protected_Allofuranose 1,2:5,6-di-O-isopropylidene- α-D-allofuranose Ulose->Protected_Allofuranose Reduction Allofuranose α-D-Allofuranose Protected_Allofuranose->Allofuranose Deprotection (Acidic Hydrolysis)

Caption: Synthetic workflow for α-D-allofuranose from D-glucose.

Byproduct_Formation cluster_oxidation Oxidation Step cluster_reduction Reduction Step Diacetone_Glucose_Ox Diacetone Glucose Ulose_Ox 3-Ulose Intermediate Diacetone_Glucose_Ox->Ulose_Ox Incomplete_Ox Incomplete Oxidation Diacetone_Glucose_Ox->Incomplete_Ox Ulose_Red 3-Ulose Intermediate Protected_Allo Protected Allofuranose Ulose_Red->Protected_Allo Desired Path Protected_Gluco Protected Glucofuranose (Epimeric Byproduct) Ulose_Red->Protected_Gluco Side Path

Caption: Key steps for byproduct formation in the synthesis.

Purification_Logic node_rect node_rect Crude_Mixture Crude Product (Post-Reduction) TLC_Analysis TLC Analysis Crude_Mixture->TLC_Analysis Multiple_Spots Multiple Spots? TLC_Analysis->Multiple_Spots Column_Chromatography Column Chromatography Multiple_Spots->Column_Chromatography Yes Recrystallization Recrystallization Multiple_Spots->Recrystallization No (Mainly one spot) Pure_Product Pure Protected Allofuranose Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for purification of the protected allofuranose.

References

optimization of reaction conditions for alpha-D-allofuranose glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-D-allofuranose glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the optimization of this challenging reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the glycosylation of α-D-allofuranose.

Issue 1: Low Yield of the Desired Glycoside

A consistently low yield is a frequent challenge in chemical glycosylation.[1] A systematic approach to troubleshooting is essential.

Potential Cause Recommended Solution Key Parameters & Data
Poor Quality of Reactants Ensure the glycosyl donor and acceptor are pure and dry. Use freshly distilled solvents.Water content in solvents should be < 50 ppm.
Suboptimal Reaction Temperature Optimize the temperature. Reactions are often started at low temperatures (e.g., -78°C) and slowly warmed if necessary.[2]Test a temperature gradient from -78°C to 0°C.
Inefficient Activation of Glycosyl Donor The choice and amount of activator (promoter) are critical.[3] Common activators include TMSOTf, TfOH, and NIS.For trichloroacetimidate (B1259523) donors, a catalytic amount of TMSOTf is often used.[2] For thioglycosides, a combination of NIS and a catalytic amount of TfOH is common.[2]
Incorrect Stoichiometry Typically, a slight excess of the glycosyl donor is used.Start with 1.5 equivalents of the donor to 1.0 equivalent of the acceptor.[2]
Reaction Quenching Ensure the reaction is properly quenched to prevent product degradation.Use a few drops of triethylamine (B128534) or pyridine (B92270) to quench acid-catalyzed reactions.[2]

Issue 2: Poor α-Stereoselectivity

Achieving high stereoselectivity in furanoside glycosylation is a significant challenge.[4][5] The formation of the desired α-linkage is influenced by numerous factors.[3][6]

Potential Cause Recommended Solution Influencing Factors
Solvent Effects The choice of solvent can significantly impact the stereochemical outcome.[3]Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) can enhance α-selectivity.[7]
Protecting Groups The nature of the protecting groups on the glycosyl donor plays a crucial role.[3][4] Non-participating groups are required for 1,2-cis glycosides.[3]Benzyl ethers are common non-participating groups. The use of a 2,3-oxazolidinone protecting group can also influence stereoselectivity.[8]
Leaving Group The leaving group at the anomeric position affects the reaction mechanism and stereoselectivity.[4]Trichloroacetimidates and thioglycosides are common donors.[2]
Temperature Lower temperatures generally favor the thermodynamically more stable anomer.Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Pre-activation Protocol Activating the glycosyl donor before adding the acceptor can enhance stereoselectivity.[8]This technique separates donor activation from the glycosylation step, allowing for better control.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when optimizing for α-D-allofuranose glycosylation?

The stereoselective formation of the glycosidic bond is paramount.[2] Key factors that influence the yield and stereoselectivity include the choice of glycosyl donor and its protecting groups, the nature of the glycosyl acceptor, the solvent, the type and amount of the promoter (activator), and the reaction temperature.[3]

Q2: How can I monitor the progress of my glycosylation reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[2] By co-spotting the reaction mixture with the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q3: What are some common work-up procedures for glycosylation reactions?

After quenching the reaction, a typical work-up involves diluting the mixture with a suitable organic solvent (e.g., CH₂Cl₂), filtering through Celite® to remove solid residues, and washing the organic layer with saturated aqueous NaHCO₃ and brine.[2] The organic layer is then dried over an anhydrous salt like MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.[2] The crude product is then purified by silica (B1680970) gel column chromatography.[2]

Q4: Can additives be used to improve α-selectivity?

Yes, certain additives can influence the stereochemical outcome. For instance, the addition of a catalytic amount of N,N-dimethylformamide (DMF) has been documented to promote the formation of 1,2-cis-glycosidic bonds (α-glycosides).[9]

Experimental Protocols

General Protocol for Glycosylation using an α-D-Allofuranosyl Trichloroacetimidate Donor

This protocol is a generalized method and may require optimization for specific substrates.[2]

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the protected α-D-allofuranosyl trichloroacetimidate donor (1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).

  • Add activated 4 Å molecular sieves.

  • Dissolve the reactants in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) solution dropwise.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC. The reaction may be allowed to slowly warm to a higher temperature if necessary.

  • Upon completion, quench the reaction with a few drops of triethylamine or pyridine.

  • Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through Celite®.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired product.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Donor, Acceptor & Sieves start->reactants dissolve Dissolve in Anhydrous CH2Cl2 reactants->dissolve cool Cool to -78°C dissolve->cool add_catalyst Add TMSOTf (catalyst) cool->add_catalyst stir Stir & Monitor by TLC add_catalyst->stir quench Quench with Triethylamine stir->quench warm_filter Warm, Dilute & Filter quench->warm_filter wash Wash with NaHCO3 & Brine warm_filter->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Silica Gel Chromatography dry_concentrate->purify end End purify->end troubleshooting_guide start Low Yield or Poor Selectivity? check_reactants Check Purity & Dryness of Reactants/Solvents start->check_reactants solvent_screen Screen Different Solvents (e.g., THF) start->solvent_screen Poor α-selectivity optimize_temp Optimize Reaction Temperature check_reactants->optimize_temp If reactants are pure vary_catalyst Vary Catalyst Type and Amount optimize_temp->vary_catalyst If still low yield adjust_stoichiometry Adjust Donor/Acceptor Ratio vary_catalyst->adjust_stoichiometry If no improvement success Problem Solved adjust_stoichiometry->success protecting_groups Evaluate Protecting Group Strategy solvent_screen->protecting_groups If still poor pre_activation Consider Pre-activation Protocol protecting_groups->pre_activation Advanced strategy pre_activation->success factors_affecting_stereoselectivity center α-Stereoselectivity solvent Solvent center->solvent temperature Temperature center->temperature donor Glycosyl Donor (Protecting Groups) center->donor acceptor Glycosyl Acceptor center->acceptor catalyst Catalyst/ Promoter center->catalyst leaving_group Leaving Group center->leaving_group

References

troubleshooting low yields in alpha-D-allofuranose derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of α-D-allofuranose derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of α-D-allofuranose derivatives?

Low yields can often be attributed to several factors:

  • Suboptimal Protecting Group Strategy: Incomplete protection or undesired deprotection of hydroxyl groups can lead to a mixture of products and a lower yield of the desired compound.[1][2]

  • Poor Control of Anomeric Selectivity: Glycosylation reactions can produce a mixture of α and β anomers, making the isolation of the desired α-anomer challenging and reducing its yield.[3][4]

  • Side Reactions: Undesired reactions, such as acyl migration or ring-opening, can consume starting materials and reduce the overall yield.[3]

  • Inefficient Purification: Difficulty in separating the desired product from byproducts and unreacted starting materials can lead to significant product loss during purification.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time can significantly impact the reaction outcome.[5][6]

Q2: How critical is the choice of protecting groups for the synthesis of α-D-allofuranose derivatives?

The choice of protecting groups is crucial in carbohydrate chemistry.[1][2] An effective protecting group strategy is essential for achieving high yields and simplifying purification. The ideal protecting group should be easy to introduce and remove in high yields, stable to the reaction conditions of subsequent steps, and should not interfere with the desired transformations.[7][8] For many allofuranose syntheses, isopropylidene groups are commonly used to protect diols.[9][10]

Q3: What is anomeric selectivity and why is it important in α-D-allofuranose derivative synthesis?

The anomeric center (C1) of a furanose ring is a stereocenter created during cyclization.[4] The orientation of the substituent at this position can be either α or β. Anomeric selectivity refers to the preferential formation of one anomer over the other during a glycosylation reaction.[11][12] Controlling this selectivity is critical for synthesizing a specific desired isomer, and failure to do so results in a mixture of products that can be difficult to separate, thus lowering the yield of the target α-D-allofuranose derivative.[3][13]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose

Question: I am synthesizing 1,2:5,6-di-O-isopropylidene-α-D-allofuranose from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose via an oxidation-reduction sequence, but my yields are consistently low. What are the potential causes and solutions?

Answer: This two-step, one-pot synthesis is a common route to 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, and low yields can arise from several factors in both the oxidation and reduction steps.[14]

Potential Causes:

  • Incomplete Oxidation: The initial oxidation of the C3 hydroxyl group of the glucofuranose starting material may be incomplete.

  • Side Reactions During Oxidation: Prolonged reaction times or incorrect stoichiometry of the oxidizing agent (e.g., DMSO/acetic anhydride) can lead to the formation of byproducts.[14]

  • Suboptimal Reduction Conditions: The stereoselective reduction of the intermediate ketone to the allo configuration is sensitive to the reducing agent and reaction temperature.

  • Product Degradation: The isopropylidene protecting groups can be sensitive to acidic conditions, which might be generated during the workup, leading to deprotection and a mixture of products.[15]

Solutions:

  • Optimize Oxidation:

    • Reagent Stoichiometry: Carefully control the molar ratio of DMSO to acetic anhydride (B1165640). A ratio of 1:3 to 1:9 has been reported to be effective.[14]

    • Reaction Time and Temperature: Monitor the reaction progress using TLC. A typical reaction is stirred at room temperature (20-25°C) for 12-48 hours.[14]

  • Optimize Reduction:

    • Reducing Agent: Sodium borohydride (B1222165) is a commonly used and effective reducing agent for this transformation.[10][14]

    • Temperature Control: Perform the reduction at a controlled temperature, typically 20-25°C, for 0.5-2 hours.[14]

  • Careful Workup: Neutralize any acidic components before extraction and concentration to prevent the hydrolysis of the isopropylidene groups.

Experimental Workflow for Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose

G Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose start 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose oxidation Oxidation (DMSO/Acetic Anhydride) start->oxidation intermediate 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose oxidation->intermediate reduction Reduction (Sodium Borohydride) intermediate->reduction product 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose reduction->product purification Purification (Crystallization) product->purification final_product Pure Product purification->final_product

Caption: A typical workflow for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

Issue 2: Formation of Anomeric Mixtures

Question: My glycosylation reaction to produce an α-D-allofuranose derivative is resulting in a mixture of α and β anomers, which is difficult to separate and lowers my yield. How can I improve the α-selectivity?

Answer: Achieving high anomeric selectivity is a common challenge in glycosylation reactions.[11] The outcome is influenced by the reaction mechanism, which can be tuned by the choice of solvent, temperature, and protecting groups.[3][4]

Potential Causes:

  • SN1-like Mechanism: The reaction may proceed through a planar oxocarbenium ion intermediate, which can be attacked by the nucleophile from either the α or β face, leading to a mixture of anomers.[3][4]

  • Neighboring Group Participation: A participating protecting group at the C2 position (e.g., an acetyl group) can favor the formation of the 1,2-trans product, which in the case of D-allofuranose would be the β-anomer.

  • Solvent Effects: Polar, coordinating solvents can stabilize the oxocarbenium ion, promoting an SN1-like pathway and reducing selectivity.[3]

Solutions:

  • Solvent Choice: Employ non-polar, non-coordinating solvents such as diethyl ether or toluene (B28343) to favor an SN2-like mechanism, which can promote the formation of the α-anomer.[3]

  • Temperature Optimization: The effect of temperature on anomeric selectivity can be complex and should be determined empirically for your specific system. In some cases, higher temperatures have been shown to favor the formation of the α-glycoside.[3][11]

  • Choice of Protecting Groups: Avoid participating groups at the C2 position if the α-anomer is desired. The use of non-participating groups like benzyl (B1604629) or silyl (B83357) ethers can be beneficial.

  • Leaving Group: The choice of the leaving group at the anomeric position can also influence the stereochemical outcome.

Troubleshooting Anomeric Selectivity

G Troubleshooting Anomeric Selectivity start Low α-selectivity cause1 S_N_1-like mechanism start->cause1 cause2 Neighboring group participation start->cause2 cause3 Polar solvent start->cause3 solution1 Use non-polar solvent cause1->solution1 solution3 Optimize temperature cause1->solution3 solution2 Use non-participating protecting group at C2 cause2->solution2 cause3->solution1

Caption: Decision-making process for improving α-anomeric selectivity.

Data Presentation

Table 1: Reported Yields for the Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose

Starting MaterialOxidizing AgentReducing AgentYield (%)Reference
1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseDMSO/Acetic AnhydrideSodium Borohydride40-90[14]
1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseTEMPO/NaOClSodium Borohydride90[10]
1,2:5,6-di-O-isopropylidene-α-D-ribohexofuranos-3-ulose-Sodium BorohydrideHigh[10]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose[14]

This protocol describes the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a one-pot reaction.

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetic anhydride

  • Sodium borohydride

  • Solvents for workup and crystallization (e.g., dichloromethane, water, cyclohexane, n-pentane)[16]

Procedure:

  • Oxidation:

    • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of DMSO and acetic anhydride (molar ratio of DMSO to acetic anhydride between 1:3 and 1:9).

    • Stir the reaction mixture at 20-25°C for 12-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Reduction:

    • Once the oxidation is complete, add sodium borohydride to the reaction mixture.

    • Stir the reaction at 20-25°C for 0.5-2 hours.

  • Workup and Purification:

    • Perform an aqueous workup to quench the reaction and remove water-soluble components. Extract the product with a suitable organic solvent like dichloromethane.[16]

    • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[16]

    • Purify the crude product by crystallization from a suitable solvent system (e.g., cyclohexane) to afford analytically pure 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.[16] The final product can be washed with cold n-pentane and dried under vacuum.[16] A yield of 73% has been reported for a similar procedure.[16]

References

Technical Support Center: Purification of α-D-Allofuranose by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of α-D-allofuranose.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying α-D-allofuranose?

The purification of α-D-allofuranose presents several significant challenges stemming from its inherent chemical properties:

  • Anomeric and Tautomeric Equilibrium: In solution, D-allose exists as a complex equilibrium mixture of four cyclic isomers: α-pyranose, β-pyranose, α-furanose, and β-furanose. The furanose forms, including the target α-D-allofuranose, are typically minor components, making their isolation difficult. For instance, in a dimethyl sulfoxide (B87167) (DMSO) solution, the approximate equilibrium composition is 77.5% β-pyranose, 14% α-pyranose, 5% β-furanose, and only 3.5% α-furanose.[1]

  • Mutarotation: The interconversion between these anomers (a phenomenon known as mutarotation) can occur during the chromatographic separation itself.[2] This leads to peak broadening, split peaks, or a broad plateau between peaks, significantly compromising resolution and the ability to isolate a pure anomer.

  • High Polarity: As a monosaccharide, α-D-allofuranose is highly polar. This property can lead to poor retention on traditional reversed-phase (C18) columns, causing it to elute in the solvent front with other polar impurities.

  • Lack of a UV Chromophore: Unprotected sugars like allofuranose do not possess a UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging. More universal detection methods are required.

Q2: How can I manage the on-column mutarotation that causes peak splitting and broadening?

There are two primary strategies to address the issue of anomer interconversion during chromatography:

  • Accelerate Mutarotation: The goal is to make the interconversion so rapid that the different anomers elute as a single, sharp peak representing the equilibrium mixture.

    • Elevated Temperature: Increasing the column temperature (e.g., to 70-80°C) can significantly speed up the rate of anomerization. If the interconversion is fast relative to the separation time, the individual anomers coalesce into one peak.

    • High pH Mobile Phase: Using an alkaline mobile phase (e.g., pH > 10 with NaOH) also accelerates mutarotation, leading to a single peak. Polymer-based or pH-stable columns are necessary for this approach.[3]

  • Slow Down or Prevent Mutarotation: This strategy aims to "lock" the anomers and separate them as distinct compounds.

    • Low Temperature: Running the chromatography at sub-ambient temperatures (e.g., 4°C) can slow down the rate of interconversion, potentially allowing for the separation of distinct anomer peaks.[1]

    • Aprotic Solvents: Using aprotic mobile phases can minimize mutarotation. This is often employed in normal-phase chromatography of protected (derivatized) sugars.

    • Derivatization: Protecting the hydroxyl groups, especially the anomeric hydroxyl, prevents mutarotation. The resulting less polar derivatives can then be separated more easily, often on reversed-phase or normal-phase silica (B1680970) columns.

Q3: What type of HPLC column is most suitable for separating α-D-allofuranose?

The choice of column depends on whether the sugar is protected (derivatized) or unprotected.

  • For Unprotected Allofuranose:

    • Anion-Exchange Chromatography (AEC): This is a powerful technique for separating underivatized monosaccharides. Using a high pH eluent (e.g., NaOH), sugars are partially ionized and separated based on subtle differences in their pKa values. It has been noted that sugars with a higher proportion of the furanose form, like D-ribose and D-idose, are strongly retained at low NaOH concentrations, which could be a viable strategy for enriching allofuranose.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns (e.g., amide, diol, or bare silica) are well-suited for retaining and separating highly polar compounds like sugars. The mobile phase is typically high in organic solvent (like acetonitrile) with a small amount of water.

    • Cyclodextrin-Based Columns: These chiral stationary phases can separate anomers. Both α- and β-cyclodextrin columns have been used to successfully separate numerous pairs of sugar anomers.[4]

    • Borate (B1201080) Complex Chromatography: This technique utilizes a mobile phase containing boric acid. Borate forms negatively charged complexes with cis-diols, a feature of furanosides, which can then be separated on an anion-exchange column.[5][6]

  • For Protected (Derivatized) Allofuranose:

    • Reversed-Phase (RP) Chromatography: Once derivatized (e.g., with isopropylidene groups), the resulting compound is much less polar and can be effectively separated on C18, phenyl-hexyl, or other RP columns using standard mobile phases like acetonitrile (B52724)/water.

    • Normal-Phase Chromatography (NPC): Silica gel or alumina (B75360) columns with non-polar mobile phases (e.g., hexane/ethyl acetate) are also effective for separating protected sugar derivatives.

Q4: Since α-D-allofuranose lacks a UV chromophore, what detection methods can I use?

For underivatized sugars, universal detectors that do not rely on light absorption are necessary. These include:

  • Refractive Index Detector (RID): A common detector for sugars, but it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

  • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent and measures the light scattered by the non-volatile analyte particles. It is gradient compatible but may have a non-linear response.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates a charged aerosol and measures the total charge, offering near-universal detection for non-volatile analytes. It is also gradient compatible.

  • Pulsed Amperometric Detector (PAD): Used in conjunction with High-Performance Anion-Exchange Chromatography (HPAEC-PAD), this is a highly sensitive and specific method for detecting carbohydrates.

If the sugar is derivatized with a UV-active protecting group, a standard UV detector can be used.

Troubleshooting Guides

Chromatogram-Based Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Peak Splitting, Broadening, or Tailing 1. On-column mutarotation (interconversion of anomers).1a. Increase column temperature (e.g., 70-80°C) to accelerate interconversion and merge peaks. 1b. Use a high pH mobile phase (e.g., NaOH) with a suitable column to accelerate interconversion. 1c. Lower the column temperature (e.g., 4°C) to slow interconversion and attempt to resolve anomers.
2. Column overloading.2. Reduce the sample injection volume or concentration.
3. Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups on silica).3. Use an end-capped column or switch to a different stationary phase (e.g., polymer-based). Add a competing base or acid to the mobile phase in small amounts.
4. Column void or contamination.4. Replace the column. If contamination is suspected, flush the column with a strong solvent.
Poor Resolution of Isomers 1. Insufficient selectivity of the chromatographic system.1a. Optimize the mobile phase composition (e.g., solvent strength, pH, additives like borate). 1b. Try a different stationary phase with higher selectivity (e.g., cyclodextrin (B1172386), HILIC, anion-exchange). 1c. Consider derivatization to enhance structural differences between isomers.
2. Co-elution of furanose and pyranose forms.2. Use conditions that favor the separation of ring isomers, such as anion-exchange chromatography at low NaOH concentrations or borate complex chromatography.
Low Product Yield 1. Degradation of the furanose ring during purification.1. Furanose rings can be less stable than pyranose rings. Avoid harsh conditions (e.g., very strong acids/bases, excessively high temperatures). Minimize the time the sample is exposed to these conditions.
2. Irreversible adsorption to the stationary phase.2. Use a more inert stationary phase or modify the mobile phase to reduce strong interactions.
Irreproducible Retention Times 1. Changes in mobile phase composition.1. Prepare fresh mobile phase daily and ensure thorough degassing. Use a buffer to maintain a stable pH.
2. Column not properly equilibrated.2. Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection until a stable baseline is achieved.
3. Fluctuations in column temperature.3. Use a column oven to maintain a constant and consistent temperature.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for D-Allose Purification
Technique Stationary Phase Typical Mobile Phase Advantages Disadvantages
Anion-Exchange (AEC) Polymer-based quaternary amineDilute NaOH solution (e.g., 10-100 mM)Excellent resolution of aldohexoses, potential to enrich furanose forms.[3]Requires a specialized HPAEC-PAD system for best results; high pH can degrade sugars over time.
HILIC Amide, Diol, Bare SilicaHigh % Acetonitrile with Water/BufferGood retention for highly polar sugars; compatible with volatile buffers for MS detection.Can require long equilibration times; sensitive to water content in sample and mobile phase.
Cyclodextrin Column α- or β-cyclodextrin bonded silicaAcetonitrile/WaterSpecifically designed for separating anomers and other stereoisomers.[4]May have lower loading capacity; selectivity is highly dependent on mobile phase.
Reversed-Phase (RP) C18, Phenyl-HexylAcetonitrile/Water or Methanol/WaterSuitable for protected (derivatized) allofuranose; robust and widely available.Poor retention for unprotected, highly polar allofuranose.
Borate Complex Chromatography Anion-Exchange ResinBuffer containing boric acidEnhances separation of sugars with cis-diol groups (like furanoses).[5][6]Requires post-column removal of borate from collected fractions.

Experimental Protocols

Protocol: Preparative HPLC Separation of α-D-Allofuranose (Exemplary)

Objective: To isolate the α-D-allofuranose isomer from an equilibrium mixture of D-allose.

Instrumentation:

  • Preparative HPLC system

  • Anion-exchange or HILIC preparative column (e.g., Polymer-based quaternary amine, 20 x 250 mm)

  • Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)

  • Fraction collector

Materials:

  • D-Allose mixture

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Sodium Hydroxide (for AEC) or Ammonium Formate (for HILIC)

Procedure (HILIC Approach):

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water

    • Mobile Phase B: 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate

  • Sample Preparation: Dissolve the D-allose mixture in a solvent that is weak for HILIC, ideally matching the initial mobile phase conditions (e.g., high acetonitrile concentration), to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative HILIC column with 95% Mobile Phase B / 5% Mobile Phase A at a flow rate of 10 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

  • Injection and Elution:

    • Inject the prepared sample onto the column.

    • Run a shallow gradient elution. For example:

      • 0-5 min: 95% B (isocratic)

      • 5-45 min: Gradient from 95% B to 80% B

      • 45-50 min: Hold at 80% B

    • The more polar furanose anomers are expected to elute later than the pyranose forms in HILIC mode.

  • Fraction Collection: Collect fractions based on the detector signal, ensuring narrow collection windows for each peak to maximize purity.

  • Analysis and Post-Processing:

    • Analyze the collected fractions using an analytical HPLC method to confirm the purity and identity of the α-D-allofuranose isomer (NMR spectroscopy will be required for definitive structural confirmation).

    • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).

Mandatory Visualization

G Purification Workflow for α-D-Allofuranose cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification start Start with D-Allose Mixture dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient Elution inject->gradient detect Detect with RID/ELSD gradient->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity (Analytical HPLC, NMR) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end Pure α-D-Allofuranose evaporate->end

Caption: Experimental workflow for the preparative purification of α-D-allofuranose.

G Troubleshooting Logic for Poor Resolution start Problem: Poor Peak Resolution cause1 Is it Peak Tailing/Broadening? start->cause1 cause2 Are Isomers Co-eluting? cause1->cause2 No sol1a Check for Mutarotation cause1->sol1a Yes sol2a Optimize Mobile Phase cause2->sol2a Yes sol1b Reduce Sample Load sol1a->sol1b sol1c Check Column Health sol1b->sol1c sol2b Change Stationary Phase sol2a->sol2b sol2c Consider Derivatization sol2b->sol2c

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

stability issues of alpha-D-allofuranose under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of alpha-D-allofuranose under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings?

A1: The primary stability concern for this compound, like other furanoses, is its lower thermodynamic stability compared to its pyranose counterpart (alpha-D-allopyranose). This inherent instability can lead to interconversion between the furanose and pyranose forms, as well as degradation, particularly under acidic or basic conditions. In solution, an equilibrium exists between the open-chain form and the cyclic furanose and pyranose structures.

Q2: How do acidic conditions affect the stability of this compound?

A2: Under acidic conditions, this compound is susceptible to hydrolysis of the glycosidic bond if it is part of a larger molecule (e.g., a furanoside). For the free sugar, acidic conditions can catalyze the interconversion between the furanose and pyranose rings and potentially lead to dehydration reactions, forming furfural (B47365) derivatives, especially upon heating.

Q3: What happens to this compound under basic conditions?

A3: Basic conditions promote the isomerization and epimerization of this compound through a process known as the Lobry de Bruyn-Alberda van Ekenstein transformation.[1][2][3] This can lead to a complex mixture of sugars, including its epimer at C2 (D-altrose) and the corresponding ketose (D-psicose). At higher concentrations of base and elevated temperatures, further degradation reactions can occur, leading to the formation of acidic products.

Q4: Are there any protecting group strategies to enhance the stability of this compound?

A4: Yes, protecting the hydroxyl groups can significantly enhance the stability of this compound. For instance, the formation of isopropylidene acetals, such as in 1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose, can lock the furanose conformation and prevent ring-opening and isomerization. However, it is important to note that such protecting groups are often sensitive to acidic conditions.

Troubleshooting Guides

Issue: Unexpected peaks appear in my HPLC chromatogram during the analysis of an this compound sample.

  • Possible Cause 1: Isomerization to Pyranose Forms.

    • Troubleshooting Step: Your this compound may be converting to its more stable pyranose isomers (alpha- and beta-D-allopyranose) in solution. This is a common equilibrium process.

    • Recommendation: Use an analytical method capable of resolving allose isomers. High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) or Pulsed Amperometric Detection (HPLC-PAD) are suitable for analyzing underivatized sugars.[4][5]

  • Possible Cause 2: Epimerization under Basic Conditions.

    • Troubleshooting Step: If your sample has been exposed to basic conditions (e.g., during sample preparation or analysis with a high pH mobile phase), epimerization at the C2 position to form D-altrose may have occurred via the Lobry de Bruyn-Alberda van Ekenstein transformation.[1][2][3]

    • Recommendation: Maintain a neutral or slightly acidic pH during sample handling and analysis whenever possible. If basic conditions are unavoidable, perform analyses promptly and at controlled temperatures to minimize epimerization.

  • Possible Cause 3: Degradation.

    • Troubleshooting Step: The unexpected peaks could be degradation products. Acidic or basic conditions, especially with heat, can lead to the breakdown of the sugar.

    • Recommendation: Conduct forced degradation studies to identify potential degradation products. This involves intentionally exposing your sample to stress conditions (acid, base, heat, oxidation) and analyzing the resulting mixture.

Issue: The concentration of my this compound standard is decreasing over time.

  • Possible Cause 1: Instability in Solution.

    • Troubleshooting Step: this compound is not indefinitely stable in solution, especially at room temperature.

    • Recommendation: Prepare fresh standard solutions daily. If solutions must be stored, keep them at a low temperature (2-8 °C) and in a neutral pH buffer. Perform a stability study of your standard solution under your storage conditions to determine its viability over time.

  • Possible Cause 2: Adsorption to Surfaces.

    • Troubleshooting Step: Sugars can sometimes adsorb to glass or plastic surfaces, leading to an apparent decrease in concentration.

    • Recommendation: Use silanized glassware or polypropylene (B1209903) vials to minimize adsorption.

Data Presentation

Due to the limited availability of specific quantitative kinetic data for the degradation of unprotected this compound in the public domain, the following table provides a general overview of the expected stability under different conditions. Researchers should determine the specific rates for their experimental setup.

ConditionStressorExpected Outcome for this compoundPrimary Analytical Concern
Acidic 0.1 M HCl, RT to 60°CFuranose-pyranose interconversion. Potential for dehydration at elevated temperatures.Resolution of anomers and isomers. Detection of furfural-type degradation products.
Basic 0.1 M NaOH, RTIsomerization to D-psicose and epimerization to D-altrose (Lobry de Bruyn-Alberda van Ekenstein transformation).Co-elution of multiple sugar isomers.
Oxidative 3% H₂O₂, RTOxidation of the aldehyde group (in the open-chain form) to a carboxylic acid.Formation of multiple oxidation products.
Thermal 60°C in neutral solutionAcceleration of furanose-pyranose interconversion. Potential for caramelization at higher temperatures.Isomer resolution and detection of colored degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for various time points (e.g., 1, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature for various time points (e.g., 1, 2, 4, 8 hours).

    • Thermal Degradation: Incubate an aliquot of the stock solution (in a neutral buffer) at 60°C for various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method such as HPLC-CAD or HPLC-PAD.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method is challenged to resolve the degradation products from the intact substance.

Protocol 2: HPLC-CAD Method for the Analysis of Allofuranose and its Isomers

This protocol provides a starting point for developing an HPLC-CAD method for the analysis of allose isomers. Optimization will be required for specific applications.

  • Instrumentation: HPLC system equipped with a Charged Aerosol Detector (CAD).

  • Column: A column suitable for carbohydrate analysis, such as an amino-based or a polymer-based column (e.g., Amide, HILIC, or ligand-exchange columns).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for HILIC separations. For ligand-exchange columns, water is typically the mobile phase.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30 - 40 °C.

  • CAD Settings:

    • Nebulizer Temperature: 35 °C (or as recommended by the manufacturer).

    • Evaporation Temperature: Optimize for signal-to-noise.

    • Gas Pressure: 35 psi (or as recommended by the manufacturer).

  • Sample Preparation: Dissolve the sample in the initial mobile phase or water. Filter through a 0.22 µm filter before injection.

Mandatory Visualizations

cluster_acid Acidic Conditions This compound This compound Open-Chain Form Open-Chain Form This compound->Open-Chain Form Ring Opening Dehydration Products (e.g., Furfurals) Dehydration Products (e.g., Furfurals) This compound->Dehydration Products (e.g., Furfurals) Heating alpha/beta-D-Allopyranose alpha/beta-D-Allopyranose Open-Chain Form->alpha/beta-D-Allopyranose Ring Closure

Degradation Pathway of this compound under Acidic Conditions.

cluster_base Basic Conditions (Lobry de Bruyn-Alberda van Ekenstein) This compound This compound Enediol Intermediate Enediol Intermediate This compound->Enediol Intermediate Deprotonation D-Allose (epimerization) D-Allose (epimerization) Enediol Intermediate->D-Allose (epimerization) Reprotonation D-Psicose (isomerization) D-Psicose (isomerization) Enediol Intermediate->D-Psicose (isomerization) Tautomerization D-Altrose (epimerization at C2) D-Altrose (epimerization at C2) D-Allose (epimerization)->D-Altrose (epimerization at C2)

Isomerization and Epimerization of D-Allose under Basic Conditions.

Start Start Unexpected Peak in HPLC Unexpected Peak in HPLC Start->Unexpected Peak in HPLC Check pH of Sample/Mobile Phase Check pH of Sample/Mobile Phase Unexpected Peak in HPLC->Check pH of Sample/Mobile Phase Is pH > 7? Is pH > 7? Check pH of Sample/Mobile Phase->Is pH > 7? Potential Epimerization/Isomerization Potential Epimerization/Isomerization Is pH > 7?->Potential Epimerization/Isomerization Yes Consider Degradation Consider Degradation Is pH > 7?->Consider Degradation No Analyze Isomeric Standards Analyze Isomeric Standards Potential Epimerization/Isomerization->Analyze Isomeric Standards Is Peak Identified? Is Peak Identified? Analyze Isomeric Standards->Is Peak Identified? Peak is an Isomer/Epimer Peak is an Isomer/Epimer Is Peak Identified?->Peak is an Isomer/Epimer Yes Is Peak Identified?->Consider Degradation No Perform Forced Degradation Study Perform Forced Degradation Study Consider Degradation->Perform Forced Degradation Study Peak is a Degradation Product Peak is a Degradation Product Perform Forced Degradation Study->Peak is a Degradation Product

Troubleshooting Workflow for Unexpected HPLC Peaks.

References

Technical Support Center: Selective Protection and Deprotection of α-D-Allofuranose Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective protection and deprotection of α-D-allofuranose hydroxyl groups.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chemical modification of α-D-allofuranose and its derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose from D-glucose. Incomplete oxidation of the C3 hydroxyl in the glucofuranose precursor. Incomplete or non-stereoselective reduction of the intermediate ulose.Ensure complete oxidation by monitoring the reaction by TLC. Use sodium borohydride (B1222165) for a stereospecific reduction to the allo configuration.[1]
Incomplete protection of the C3 hydroxyl group. Steric hindrance from the V-shaped di-isopropylidene protected allofuranose structure. Insufficient reactivity of the protecting group reagent.For bulky protecting groups like silyl (B83357) ethers, use a less hindered silylating agent or prolong the reaction time. For benzyl (B1604629) ethers, ensure the use of a strong base like sodium hydride in an anhydrous polar aprotic solvent (e.g., DMF) to ensure complete deprotonation of the hydroxyl group.
Formation of multiple products during a protection reaction. Protecting group migration, especially with acyl groups. Non-selective reaction with other hydroxyl groups if one of the isopropylidene groups has been removed.To avoid acyl group migration, consider using more sterically hindered and less labile protecting groups like benzoyl (Bz) or pivaloyl (Piv) instead of acetyl (Ac). Ensure the integrity of the starting material before proceeding with the protection of a specific hydroxyl group.
Stalled or incomplete deprotection of a benzyl group. Catalyst poisoning (e.g., by sulfur-containing compounds). Poor solubility of the substrate or catalyst. Insufficient hydrogen pressure.Use a fresh batch of palladium catalyst. If catalyst poisoning is suspected, consider alternative deprotection methods. Improve solubility by using a solvent mixture such as THF/MeOH. For stubborn reactions, increase hydrogen pressure using a Parr apparatus.
Incomplete removal of a silyl ether protecting group. Insufficient reactivity of the fluoride (B91410) source. Steric hindrance around the silyl ether.Use a stronger fluoride source, such as TBAF in THF. For sterically hindered silyl ethers, longer reaction times or elevated temperatures may be necessary.
Selective deprotection of the 5,6-O-isopropylidene group is not clean. The 1,2-O-isopropylidene group is also partially cleaved.Use milder acidic conditions, such as aqueous acetic acid, and carefully monitor the reaction by TLC to stop it once the starting material is consumed. Over-reaction can lead to the loss of the 1,2-isopropylidene group.
Difficulty in purifying partially protected allofuranose derivatives. Similar polarities of the desired product and byproducts.Utilize column chromatography with a shallow solvent gradient to improve separation. TLC is a crucial tool to determine the optimal solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of α-D-allofuranose derivatives?

A1: The most common and commercially available starting material is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which can be converted to 1,2:5,6-di-O-isopropylidene-α-D-allofuranose in a two-step oxidation-reduction sequence.[1][2] This di-protected allofuranose derivative has a single free hydroxyl group at the C3 position, making it an excellent precursor for selective modifications.

Q2: How can I selectively protect the C3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose?

A2: The C3 hydroxyl group can be selectively protected using various standard protecting groups. For example, benzylation can be achieved using benzyl bromide and sodium hydride in DMF. Silylation can be performed with a silyl chloride (e.g., TBDMSCl) and an amine base like imidazole.

Q3: What are the best conditions for the selective removal of the 5,6-O-isopropylidene group?

A3: Selective hydrolysis of the 5,6-O-isopropylidene group can be achieved under mild acidic conditions. A common method is treatment with aqueous acetic acid. The reaction progress should be carefully monitored by TLC to avoid the cleavage of the more stable 1,2-O-isopropylidene group.

Q4: I am observing protecting group migration in my experiments. How can I prevent this?

A4: Protecting group migration, particularly of acyl groups, is a known issue in carbohydrate chemistry and can be catalyzed by both acidic and basic conditions. To minimize migration, consider the following:

  • Choice of Protecting Group: Use more robust and sterically hindered acyl groups like benzoyl (Bz) or pivaloyl (Piv), which are less prone to migration than acetyl (Ac) groups.

  • Reaction Conditions: For deprotection steps, use conditions that are less likely to induce migration. For example, if you have acetyl groups and need to remove an acid-labile protecting group, perform the reaction at a low temperature and for the shortest possible time.

  • Orthogonal Strategy: Design your synthetic route with an orthogonal protecting group strategy, where each group can be removed under specific conditions that do not affect the others.

Q5: What is the best way to monitor the progress of protection and deprotection reactions on α-D-allofuranose?

A5: Thin-layer chromatography (TCC) is an indispensable tool for monitoring these reactions. By comparing the Rf values of the starting material, product, and any byproducts, you can determine the extent of the reaction and identify any potential issues, such as the formation of multiple products.

Quantitative Data Summary

The following table summarizes typical yields for key transformations in the selective protection and deprotection of α-D-allofuranose. Note that yields can vary depending on the specific substrate and reaction conditions.

Transformation Starting Material Product Reagents and Conditions Typical Yield Reference
Oxidation1,2:5,6-di-O-isopropylidene-α-D-glucofuranose1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-uloseTEMPO, NaOCl, TBAHSHigh[2]
Reduction1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose1,2:5,6-di-O-isopropylidene-α-D-allofuranoseNaBH₄90%[2]
Benzylation of C3-OH1,2:5,6-di-O-isopropylidene-α-D-allofuranose3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranoseNaH, BnBr, DMFGood
Selective Hydrolysis1,2:5,6-di-O-isopropylidene-α-D-allofuranose1,2-O-isopropylidene-α-D-allofuranoseAqueous Acetic AcidGood[1]

Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

This protocol describes the two-step conversion of the corresponding glucofuranose derivative to the allofuranose isomer.

Step 1: Oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a suitable organic solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Add a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS).

  • Cool the mixture in an ice bath and add an aqueous solution of sodium hypochlorite (B82951) (NaOCl) dropwise while stirring vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction, separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.

Step 2: Reduction to 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

  • Dissolve the crude ulose from Step 1 in a suitable solvent like methanol (B129727) or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains low.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the excess NaBH₄ by the slow addition of an acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield pure 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.[2]

Protocol 2: Selective Deprotection of the 5,6-O-Isopropylidene Group
  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

  • Stir the solution at room temperature.

  • Monitor the reaction progress closely by TLC. The desired product, 1,2-O-isopropylidene-α-D-allofuranose, will have a lower Rf value than the starting material.

  • Once the starting material is consumed, quench the reaction by adding a base (e.g., sodium bicarbonate) until the solution is neutral.

  • Remove the solvents under reduced pressure.

  • Purify the resulting diol by column chromatography on silica (B1680970) gel.

Visualizations

Protection_Deprotection_Workflow cluster_start Starting Material cluster_protection Protection Strategy cluster_modification Modification cluster_deprotection Deprotection Strategy cluster_end Final Product start α-D-Allofuranose protect_all Protect all OH groups (e.g., per-silylation) start->protect_all Non-selective protect_selective Selective Protection (e.g., 1,2:5,6-di-O-isopropylidene) start->protect_selective Selective deprotect_selective Selective Deprotection protect_all->deprotect_selective Partial Deprotection modify Further Functionalization protect_selective->modify Free OH deprotect_all Global Deprotection modify->deprotect_all Final Step modify->deprotect_selective Unmasking for further reaction final_product Target Molecule deprotect_all->final_product deprotect_selective->modify Iterative Strategy deprotect_selective->final_product

Caption: Workflow for the selective protection and deprotection of α-D-allofuranose.

Troubleshooting_Logic cluster_analysis Initial Analysis cluster_problem Problem Identification cluster_solution Potential Solutions start Unexpected Reaction Outcome tlc Analyze TLC Plate start->tlc nmr Check NMR Spectrum start->nmr incomplete Incomplete Reaction? tlc->incomplete multiple_spots Multiple Products? tlc->multiple_spots wrong_product Incorrect Product? nmr->wrong_product increase_time Increase reaction time/ temperature/reagent stoichiometry incomplete->increase_time Yes check_reagents Check reagent purity/ catalyst activity incomplete->check_reagents Yes migration Consider protecting group migration multiple_spots->migration Yes conditions Modify reaction conditions (solvent, temp, catalyst) multiple_spots->conditions Yes wrong_product->conditions Yes purification Optimize purification (column chromatography) increase_time->purification check_reagents->purification migration->purification conditions->purification

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions Involving alpha-D-Allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in chemical transformations of alpha-D-allofuranose.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low Yield in C3-Hydroxyl Alkylation or Acylation

Question: I am attempting to alkylate or acylate the C3 hydroxyl of 1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose, but I am consistently obtaining low yields of my desired product. What are the likely causes and how can I improve my reaction efficiency?

Answer: Low yields in the functionalization of the C3 hydroxyl of the readily available 1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose are a common challenge primarily due to steric hindrance. The furanose ring conformation and the presence of the bulky isopropylidene groups can impede the approach of reagents to the C3 position.

Potential Causes:

  • Steric Congestion: The endo-C3 hydroxyl group is sterically shielded by the adjacent 1,2-O-isopropylidene group and the furanose ring itself. This makes it less accessible to bulky alkylating or acylating agents.

  • Reagent Choice: Large or sterically demanding reagents will have difficulty accessing the C3 hydroxyl.

  • Reaction Conditions: Suboptimal reaction conditions, such as inadequate temperature or reaction time, may not provide enough energy to overcome the activation barrier imposed by steric hindrance.

  • Base Strength: In alkylation reactions, the choice and strength of the base are critical for efficient deprotonation of the hindered hydroxyl group.

Solutions and Optimization Strategies:

StrategyDescriptionKey Considerations
Reagent Selection Opt for smaller, more reactive electrophiles. For example, use methyl iodide instead of isopropyl iodide for methylation.While more reactive, smaller reagents may sometimes lead to lower selectivity if other hydroxyl groups are available.
Use of a Stronger Base Employ a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the sterically hindered C3-OH group.Ensure anhydrous conditions as NaH reacts violently with water.
Elevated Temperature Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.Monitor the reaction closely to avoid side reactions or decomposition of starting material and product.
Prolonged Reaction Time Allow the reaction to proceed for an extended period to ensure maximum conversion.Track reaction progress using TLC to determine the optimal reaction time.
Choice of Solvent Use a polar aprotic solvent such as DMF or DMSO to facilitate the reaction. These solvents can help to solvate the cation of the base and enhance the nucleophilicity of the alkoxide.Ensure the use of dry solvents to prevent quenching of the base and other side reactions.

Issue 2: Poor Regioselectivity After Deprotection

Question: After removing the 5,6-O-isopropylidene group from my C3-substituted allofuranose derivative, I am struggling with regioselective reactions at the C5 and C6 hydroxyls. How can I achieve better control?

Answer: The selective functionalization of the C5 and C6 hydroxyls after deprotection of the 5,6-O-isopropylidene group is challenging due to their similar reactivity. However, the primary C6 hydroxyl is generally more sterically accessible than the secondary C5 hydroxyl.

Potential Causes:

  • Similar Reactivity: The primary (C6) and secondary (C5) hydroxyl groups exhibit comparable reactivity, often leading to a mixture of products.

  • Steric Shielding of C5-OH: The C5 hydroxyl can be partially shielded by the substituent at C3 and the furanose ring, but this may not be sufficient for complete selectivity.

Solutions and Optimization Strategies:

StrategyDescriptionKey Considerations
Bulky Silyl (B83357) Protecting Groups Utilize bulky silyl ethers, such as tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) chlorides, which will preferentially react with the less sterically hindered primary C6 hydroxyl.The choice of silyl group will depend on the desired stability and the conditions for its subsequent removal.
Enzymatic Acylation Lipases can exhibit high regioselectivity for the primary hydroxyl group in acylation reactions.Requires screening of different enzymes and reaction conditions to find the optimal system.
Stannylene Acetal Formation The use of dibutyltin (B87310) oxide can activate the C5 and C6 hydroxyls, often favoring reaction at the C6 position with acylating or alkylating agents.This method requires stoichiometric amounts of the tin reagent.
Low-Temperature Reactions Performing the reaction at lower temperatures can enhance the kinetic selectivity for the more accessible C6 hydroxyl.Reaction rates will be slower, necessitating longer reaction times.

Frequently Asked Questions (FAQs)

Q1: Why is the C3-hydroxyl of 1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose so unreactive?

A1: The low reactivity of the C3-hydroxyl is a direct consequence of steric hindrance. The this compound conformation, in conjunction with the bulky 1,2- and 5,6-di-O-isopropylidene protecting groups, creates a sterically congested environment around the C3 position. This hinders the approach of nucleophiles and electrophiles, making reactions at this site challenging.

Q2: Can I improve the stereoselectivity of glycosylation with an this compound donor?

A2: Yes, controlling stereoselectivity in glycosylation is a significant challenge often influenced by steric factors. To favor a specific anomer, consider the following:

  • Protecting Groups: The choice of protecting groups on the allofuranose donor, particularly at the C2 position, can influence the stereochemical outcome. Non-participating groups at C2 (e.g., benzyl (B1604629) ether) are often used to favor the formation of 1,2-cis glycosides.

  • Catalyst/Promoter System: The selection of the glycosylation promoter is crucial. For sterically hindered donors, powerful catalysts may be required. Some catalytic systems are known to favor the formation of specific anomers.

  • Solvent Effects: The solvent can play a role in stabilizing or destabilizing key intermediates, thereby influencing the stereoselectivity.

Q3: What is a general workflow for working with this compound to minimize issues related to steric hindrance?

A3: A strategic approach is essential. The following workflow can serve as a guideline:

G A Start with 1,2:5,6-di-O-isopropylidene- alpha-D-glucofuranose B Oxidation at C3 A->B C Reduction to 1,2:5,6-di-O-isopropylidene- This compound B->C D Functionalization of sterically hindered C3-OH C->D E Selective deprotection of 5,6-O-isopropylidene group D->E F Regioselective functionalization of C6-OH E->F G Further modifications or final deprotection F->G G cluster_0 Initial Protection cluster_1 C3 Functionalization cluster_2 Selective Deprotection & Functionalization A This compound B 1,2:5,6-di-O-isopropylidene- This compound A->B Acetone, H+ C C3-O-Alkylated/Acylated Derivative B->C NaH, R-X or Acylating Agent, Base D 1,2-O-isopropylidene- C3-O-R-alpha-D-allofuranose C->D Mild Acid E Regioselective C6 Modification D->E Bulky Protecting Group or Enzyme

Technical Support Center: Characterization of Impurities in alpha-D-Allofuranose Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of impurities in alpha-D-allofuranose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on the analytical methodologies for ensuring the purity of this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in an this compound sample?

A1: Common impurities in this compound can originate from the synthetic route or degradation. These may include:

  • Anomers: The beta-anomer, beta-D-allofuranose, is a common impurity due to mutarotation in solution.

  • Epimers: If synthesized from D-glucose or D-fructose, epimers such as D-altrose can be present as byproducts of the enzymatic or chemical conversion steps.[1]

  • Starting Materials: Residual amounts of starting materials like D-glucose or D-fructose may be present if the conversion is incomplete.

  • Pyranose Forms: Although the furanose form is specified, equilibrium in solution will lead to the presence of the more stable alpha- and beta-D-allopyranose forms.

  • Degradation Products: Non-enzymatic browning products can form, especially at elevated temperatures and alkaline pH during synthesis.[1] Under harsh conditions, sugars can also undergo degradation to form various smaller molecules.

Q2: My this compound sample is showing a brownish color. What could be the cause?

A2: A brown coloration is likely due to non-enzymatic browning reactions, such as the Maillard reaction, which can occur during synthesis, particularly under high-temperature and alkaline conditions (pH 7.5-9.0).[1] To minimize this, it is recommended to use enzymes active at a more neutral or slightly acidic pH and to maintain the lowest effective temperature during the reaction.[1]

Q3: I am observing multiple peaks in my HPLC chromatogram. How can I identify them?

A3: Multiple peaks in an HPLC chromatogram of an this compound sample can correspond to various isomers and impurities. Identification can be achieved by:

  • Comparing retention times with authentic standards of potential impurities (e.g., beta-D-allofuranose, D-glucose, D-fructose, D-altrose).

  • Using a high-resolution analytical technique like mass spectrometry (MS) coupled with HPLC to determine the mass of the eluting compounds. Isomers will have the same mass but different retention times.

  • Fraction collection and subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation of the isolated impurities.

Q4: My NMR spectrum of this compound in D2O is very complex. Why is that?

A4: The complexity of the NMR spectrum arises from the presence of multiple species in equilibrium in solution.[2] You are likely observing signals from:

  • This compound

  • beta-D-allofuranose

  • alpha-D-allopyranose

  • beta-D-allopyranose The anomeric protons (H-1) of these different forms will appear at distinct chemical shifts, often between 4.5 and 5.5 ppm.[3] Two-dimensional NMR experiments, such as COSY and HSQC, are invaluable for assigning the signals of each species.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
Peak with a similar retention time to this compound Anomeric (beta) or epimeric (e.g., D-altrose) impurity.1. Co-inject with a pure standard of the suspected impurity. 2. Optimize the mobile phase composition or gradient to improve resolution. 3. Use a different column chemistry (e.g., ligand exchange instead of an amino column).
Early eluting peaks Degradation products or residual small molecule reagents from synthesis.1. Review the synthesis and purification steps for potential sources of contamination. 2. Use a mass spectrometer to identify the mass of the impurities.
Broad or tailing peaks Poor column performance or interaction of the sugar with the stationary phase.1. Ensure the column is properly equilibrated. 2. Check for column degradation, especially with amino columns in aqueous mobile phases.[4] 3. Consider using a mobile phase with a different pH or ionic strength.
Issue 2: Ambiguous NMR Spectral Data
Symptom Possible Cause Troubleshooting Steps
Overlapping signals in the 3.5-4.2 ppm region Significant overlap of ring proton signals from different anomers and conformers.1. Perform 2D NMR experiments (COSY, TOCSY, HSQC) to resolve correlations and assign individual spin systems.[5] 2. Acquire the spectrum at a higher magnetic field strength to increase signal dispersion.
Signals that do not correspond to any form of allose Presence of other sugar impurities (e.g., glucose, fructose (B13574), altrose).1. Compare the chemical shifts of the unknown signals with reference spectra of potential impurities (see data tables below). 2. Spike the sample with a small amount of a suspected impurity standard to see if the signal intensity increases.
Low signal-to-noise ratio for some species Low concentration of certain anomers or impurities.1. Increase the number of scans to improve the signal-to-noise ratio. 2. Use a higher concentration of the sample if possible.

Quantitative Data Summary

Table 1: Representative HPLC Retention Times of Monosaccharides

Conditions: Column: Amino-based (e.g., Phenomenex Luna NH2), Mobile Phase: 75:25 Acetonitrile (B52724):Water, Flow Rate: 0.9-1.4 mL/min. Retention times are approximate and will vary based on the specific column, system, and conditions.

Compound Typical Retention Time (min)
Fructose5.9
This compound (Expected to be in the range of other hexoses)
Glucose6.5
Sucrose7.5
Lactose8.3

Note: Specific retention time data for this compound on common amino columns is not widely published. It is recommended to establish the retention time using a purified standard on your system.

Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) of Allofuranose and Common Impurities in D₂O

Chemical shifts are referenced to an internal standard (e.g., DSS or TMSP). Values can vary slightly with temperature, pH, and concentration.

Compound Anomeric Proton (H-1) (ppm) Anomeric Carbon (C-1) (ppm) Other Characteristic ¹H Signals (ppm) Other Characteristic ¹³C Signals (ppm)
α-D-Allofuranose ~5.47~96.1H-2: ~4.3-4.4, H-3: ~4.1-4.2C-2: ~75-76, C-3: ~73-74, C-4: ~79-80, C-5: ~70-71, C-6: ~63-64
β-D-Allofuranose ~5.28~100.6H-2: ~4.1-4.2, H-3: ~4.0-4.1C-2: ~78-79, C-3: ~75-76, C-4: ~78-79, C-5: ~72-73, C-6: ~63-64
α-D-Glucopyranose5.23 (d, J=3.8 Hz)92.9H-2: 3.54, H-3: 3.93, H-4: 3.42, H-5: 3.84, H-6a/b: 3.88/3.79C-2: 72.3, C-3: 73.5, C-4: 70.3, C-5: 72.3, C-6: 61.5
β-D-Glucopyranose4.65 (d, J=8.0 Hz)96.7H-2: 3.26, H-3: 3.50, H-4: 3.49, H-5: 3.48, H-6a/b: 3.92/3.76C-2: 74.9, C-3: 76.6, C-4: 70.4, C-5: 76.6, C-6: 61.6
β-D-Fructopyranose(No anomeric proton)98.8 (C-2)H-1a/b: 3.68/3.60, H-3: 4.10, H-4: 3.82, H-5: 3.75, H-6a/b: 3.88/3.80C-1: 63.2, C-3: 65.5, C-4: 70.1, C-5: 81.8, C-6: 62.9

Data for allofuranose anomers are based on N-acetyl-D-allofuranosamine data in D₂O and may have slight deviations for the unmodified sugar.[6] Glucose and fructose data are from various sources.[3][5][7][8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Monosaccharide Analysis

This protocol is a general guideline for the analysis of underivatized monosaccharides using an amino column with refractive index detection.

  • Instrumentation:

    • HPLC system with a quaternary or isocratic pump.

    • Autosampler.

    • Column oven.

    • Refractive Index Detector (RID).[2][3][7]

    • Amino-propyl bonded silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Deionized water (18.2 MΩ·cm).

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 75:25 (v/v) ratio.[9] Degas the mobile phase before use.

    • Sample Preparation: Dissolve the this compound sample in the mobile phase or a water/acetonitrile mixture to a concentration of 1-10 mg/mL. Filter the sample through a 0.45 µm syringe filter.[3]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.[3]

      • Column Temperature: 35-40 °C.[3][9]

      • Injection Volume: 10-20 µL.

      • RID Temperature: 35-40 °C.[3]

    • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and standards. Identify and quantify peaks based on retention times and peak areas compared to standards.

Gas Chromatography-Mass Spectrometry (GC-MS) of Trimethylsilyl (TMS) Derivatives

This method is suitable for the separation and identification of volatile sugar derivatives.

  • Instrumentation:

    • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

    • Capillary column suitable for sugar analysis (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).

  • Reagents:

    • Pyridine (anhydrous).

    • Hexamethyldisilazane (HMDS).

    • Trimethylchlorosilane (TMCS).

    • Hexane (anhydrous).

  • Procedure:

    • Sample Preparation: Place 1-5 mg of the dried this compound sample in a clean, dry reaction vial.

    • Derivatization: a. Add 50 µL of anhydrous pyridine, 10 µL of HMDS, and 5 µL of TMCS to the sample vial.[10] b. Seal the vial and leave it at room temperature for 30 minutes to allow the reaction to complete.[10] c. Centrifuge the mixture at 3000 rpm for 10 minutes.[10] d. Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen. e. Re-dissolve the residue in 50 µL of anhydrous hexane.[10]

    • GC-MS Conditions:

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at 140 °C, hold for 5 minutes, then ramp to 250 °C at 5 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • MS Parameters: Scan range of 40-600 m/z in electron impact (EI) mode at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general framework for acquiring ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Reagents:

    • Deuterium oxide (D₂O, 99.9%).

    • Internal standard (e.g., DSS or TMSP).

  • Procedure:

    • Sample Preparation: a. Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of D₂O. For ¹³C NMR, a higher concentration (20-50 mg) may be needed. b. Add a small amount of internal standard. c. Transfer the solution to an NMR tube.

    • ¹H NMR Acquisition:

      • Acquire a standard 1D proton spectrum. Use water suppression if necessary.

      • Typical spectral width: 12 ppm.

      • Number of scans: 16-64.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical spectral width: 220 ppm.

      • A longer acquisition time and more scans will be required compared to ¹H NMR.

    • 2D NMR Acquisition (for detailed analysis):

      • COSY: To identify proton-proton couplings within the same sugar ring.

      • HSQC: To correlate protons with their directly attached carbons.

      • HMBC: To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming linkages.

    • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the internal standard.

Visualizations

Experimental_Workflow_for_Impurity_Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC-RID Filtration->HPLC GCMS GC-MS (after TMS Derivatization) Filtration->GCMS NMR NMR (1D & 2D) Filtration->NMR Purity Assess Purity HPLC->Purity ID Identify Impurities GCMS->ID NMR->ID Quant Quantify Impurities ID->Quant

Caption: Experimental workflow for impurity characterization.

Troubleshooting_Logic Start Impurity Issue Detected Technique Analytical Technique? Start->Technique HPLC_Issue Unexpected HPLC Peaks Technique->HPLC_Issue HPLC NMR_Issue Complex/Ambiguous NMR Spectrum Technique->NMR_Issue NMR HPLC_Cause Peak Characteristics? HPLC_Issue->HPLC_Cause NMR_Cause Spectral Feature? NMR_Issue->NMR_Cause Coelution Co-elution/ Isomeric Impurity HPLC_Cause->Coelution Similar RT Early_Peak Degradation Product HPLC_Cause->Early_Peak Early Eluting Overlap Signal Overlap NMR_Cause->Overlap Overlapping Ring Protons Unknown_Signals Unknown Impurity Signals NMR_Cause->Unknown_Signals Unassigned Signals Action_Coelution Optimize Separation or Co-inject Standard Coelution->Action_Coelution Action_Early_Peak Use MS for ID Early_Peak->Action_Early_Peak Action_Overlap Run 2D NMR (COSY, HSQC) Overlap->Action_Overlap Action_Unknown_Signals Compare to Reference Data / Spike Sample Unknown_Signals->Action_Unknown_Signals

Caption: Troubleshooting logic for impurity analysis.

References

Technical Support Center: Regioselective Modifications of α-D-Allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the chemical modification of α-D-allofuranose. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges in achieving high regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of products when trying to modify a single hydroxyl group on my allofuranose derivative?

A1: Achieving regioselectivity on a polyhydroxylated molecule like allofuranose is a common challenge. The hydroxyl groups on the furanose ring have similar but distinct reactivities influenced by steric hindrance and electronic effects. A mixture of products typically arises from the non-selective reaction of your reagent with multiple hydroxyl groups.[1] The most effective way to prevent this is by employing a robust protecting group strategy to differentiate the target hydroxyl from others.[1]

Q2: My acyl protecting group seems to be moving to an adjacent hydroxyl group. How can I prevent this?

A2: This phenomenon is known as acyl migration and is a frequent side reaction in carbohydrate chemistry, especially under acidic or basic conditions.[1] It can lead to a complex mixture of constitutional isomers. To prevent acyl migration, ensure your reaction and work-up conditions are as neutral as possible. If the reaction requires basic or acidic catalysts, consider using milder reagents, lower temperatures, or shorter reaction times. The choice of protecting group is also critical; some are more prone to migration than others.

Q3: I am observing the formation of both α and β anomers during a glycosylation reaction. How can I improve anomeric selectivity?

A3: The formation of anomeric mixtures is often due to the reaction proceeding through a flexible oxocarbenium ion intermediate, which can be attacked from either face.[1] To control anomeric selectivity, consider using a participating protecting group (e.g., an acetyl group) at the C-2 position, which can shield one face of the intermediate and favor the formation of the 1,2-trans product. The choice of solvent and catalyst can also have a profound impact on the stereochemical outcome.

Q4: Can I selectively modify the secondary hydroxyls in the presence of the primary C-6 hydroxyl?

A4: While primary alcohols are generally more reactive, selective modification of secondary hydroxyls is achievable. Strategies often involve the use of transient protecting groups like stannylene acetals, which can activate specific 1,2-diols.[][3] For instance, treating a pyranoside with dibutyltin (B87310) oxide can lead to the formation of a stannylene acetal (B89532) between the C-3 and C-4 hydroxyls, increasing their nucleophilicity relative to the C-6 hydroxyl.[3]

Q5: Are there enzymatic methods to improve regioselectivity?

A5: Yes, enzymatic catalysis offers a powerful approach for achieving high regioselectivity.[4] Lipases are commonly used for the regioselective acylation of sugars, often showing a preference for a specific hydroxyl group that is complementary to chemical methods.[5][6] A common strategy involves an initial enzymatic glycosylation followed by a lipase-catalyzed acylation.[4][5] The high specificity of enzymes minimizes the need for extensive protection-deprotection steps.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low Yield and/or Poor Regioselectivity in Acylation/Etherification
Potential Cause Suggested Solution
Non-selective Reagent The acylating or alkylating agent is reacting with multiple hydroxyl groups.[1]
Steric Hindrance Bulky protecting groups on the furanose ring are preventing the reagent from accessing the target hydroxyl group.[1]
Suboptimal Reaction Conditions The choice of solvent, temperature, or catalyst is not ideal for regioselectivity.[1]
Acyl Migration The acyl group is migrating to an adjacent hydroxyl during the reaction or work-up.[1]

Data Presentation: Regioselective Modifications of α-D-Allofuranose Derivatives

The following tables summarize quantitative data from cited experiments on the modification of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, where the only available hydroxyl is at the C-3 position.

Table 1: Synthesis of C-3 Ether Derivatives

Reagent(s)Product DescriptionYield (%)Reference
1. Diazo transfer (p-ABSA, DBU) 2. Rh₂(OAc)₄3-O-(phenyl(methoxy)methyl)-...-allofuranose (diastereoselective ether formation)58%[7]
1-(2-Chloroethyl)piperidine, NaOH1,2:5,6-Di-O-isopropylidene-3-O-{2'-(piperidin-1-yl)ethyl}-α-D-allofuranose65%[8]

Table 2: Synthesis of C-3 Acyl Derivatives

Reagent(s)Product DescriptionYield (%)Reference
1. CrO₃-pyridine (oxidation of gluco- to ribo-hexofuranos-3-ulose) 2. NaBH₄ (reduction to allo-) 3. Benzoyl Chloride 4. Acetic Acid (selective hydrolysis)3-O-benzoyl-1,2-O-isopropylidene-α-D-allofuranose36% (overall from di-isopropylidene glucofuranose)[9]
Acetic Acid (selective hydrolysis step only)1,2-O-isopropylidene-3-O-benzoyl-α-D-allofuranose81.8%[9]

Experimental Protocols

Protocol 1: Selective Hydrolysis of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose

This protocol describes the selective removal of the 5,6-O-isopropylidene group to yield 1,2-O-isopropylidene-α-D-allofuranose, exposing the C-5 and C-6 hydroxyls for further modification. This procedure is adapted from methods used for analogous furanosides.[10]

  • Dissolution: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1.0 eq) in a solution of aqueous acetic acid (e.g., 60-80% AcOH in H₂O).

  • Reaction: Stir the solution at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate (B1210297)/hexane eluent system). The starting material will have a higher Rf value than the more polar product. The reaction should be stopped upon consumption of the starting material to avoid hydrolysis of the 1,2-O-isopropylidene group.

  • Quenching: Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica (B1680970) gel column chromatography to obtain the pure 1,2-O-isopropylidene-α-D-allofuranose.

Protocol 2: Regioselective Acylation of the C-3 Hydroxyl of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose

This protocol details a general procedure for acylating the free C-3 hydroxyl group.[1]

  • Preparation: To a solution of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1.0 eq) in a dry aprotic solvent (e.g., pyridine (B92270) or dichloromethane) under an inert atmosphere (N₂ or Ar), add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, ~0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add the acylating agent (e.g., benzoyl chloride or acetic anhydride, 1.1-1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of methanol (B129727) (MeOH).[1]

  • Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 3-O-acylated product.[1]

Protocol 3: Analysis of Regioselectivity by ¹H NMR Spectroscopy

This protocol provides a general workflow for using ¹H NMR to determine the position of modification.

  • Sample Preparation: Prepare a high-purity sample of the modified allofuranose derivative and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Acquire ¹H Spectrum: Obtain a standard one-dimensional ¹H NMR spectrum.

  • Signal Assignment: Compare the spectrum of the product to that of the starting material. Protons attached to carbons bearing the new functional group will typically exhibit a significant downfield shift. For example, upon acylation of a hydroxyl group, the adjacent H-C-OH proton signal will shift downfield by approximately 1-2 ppm.

  • Identify Position:

    • Modification at C-3: Expect a significant downfield shift of the H-3 proton signal.

    • Modification at C-5: Expect a downfield shift of the H-5 proton signal.

    • Modification at C-6: Expect downfield shifts of the two H-6 proton signals (H-6a and H-6b).

  • 2D NMR for Confirmation: If signal overlap or ambiguity exists, perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

    • COSY: Use to identify scalar-coupled protons (e.g., H-1 with H-2, H-2 with H-3, etc.) to walk through the sugar backbone and confirm the assignment of the shifted proton.

    • HSQC: Use to correlate each proton signal with its directly attached carbon, confirming the assignment based on known carbohydrate ¹³C chemical shifts.

  • Quantify Regioisomers: If a mixture of regioisomers is present, the ratio can be determined by integrating the well-resolved signals corresponding to a specific proton in each isomer (e.g., the H-3 signal for the 3-O-acyl isomer vs. the H-6 signals for the 6-O-acyl isomer).

Visualizations: Workflows and Logic Diagrams

G General Workflow for Regioselective Modification cluster_0 Preparation cluster_1 Modification cluster_2 Final Product Start Unprotected α-D-Allofuranose Protect Orthogonal Protection Strategy Start->Protect Intermediate Partially Protected Allofuranose (e.g., free C-3 OH) Protect->Intermediate Modify Regioselective Reaction (Acylation, Etherification, etc.) Intermediate->Modify Targeted Reagent Modified Selectively Modified Protected Allofuranose Modify->Modified Deprotect Global or Selective Deprotection Modified->Deprotect End Final Modified α-D-Allofuranose Deprotect->End G Troubleshooting Low Regioselectivity Start Low Regioselectivity (Product Mixture Observed) CheckProtect Is a protecting group strategy being used? Start->CheckProtect CheckConditions Are reaction conditions optimized? CheckProtect->CheckConditions Yes ImplementProtect Implement orthogonal protecting groups to isolate target OH. CheckProtect->ImplementProtect No CheckMigration Is acyl migration possible? CheckConditions->CheckMigration Yes LowerTemp Decrease reaction temperature. CheckConditions->LowerTemp No ScreenSolvent Screen different solvents. CheckConditions->ScreenSolvent No ChangeReagent Use a more selective or sterically hindered reagent. CheckConditions->ChangeReagent No NeutralpH Ensure neutral pH during reaction and work-up. CheckMigration->NeutralpH Yes End Improved Regioselectivity CheckMigration->End No ImplementProtect->End LowerTemp->End ScreenSolvent->End ChangeReagent->End NeutralpH->End G Stannylene Acetal-Mediated Regioselective Activation cluster_0 Activation cluster_1 Reaction Diol R-OH R'-OH 1,2-Diol on Sugar Stannylene R-O R'-O SnBu₂ Stannylene Acetal Diol->Stannylene + Bu₂SnO Activated Enhanced Nucleophilicity at one Oxygen Stannylene->Activated Product Regioselective Modification Product Activated->Product + Electrophile (E⁺)

References

scale-up challenges for the synthesis of alpha-D-allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-D-allofuranose, with a particular focus on addressing scale-up challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for α-D-allofuranose, and what are the key intermediates?

A1: The most prevalent synthetic pathway to α-D-allofuranose commences with the readily available and inexpensive D-glucose. The key intermediate in this synthesis is 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. This intermediate is typically prepared through a two-step process involving the oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to form 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, followed by a stereoselective reduction of the resulting ketone to yield the allofuranose configuration.

Q2: What are the primary challenges encountered when scaling up the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose?

A2: Scaling up the synthesis of this key intermediate presents several challenges. These include managing the exothermic nature of the oxidation reaction, ensuring efficient and complete conversion, and handling the purification of the product at a larger scale.[1] Issues such as incomplete reactions, side-product formation, and difficulties in crystallization can lead to reduced yields and purity.

Q3: What are the critical parameters to control during the deprotection of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose to obtain α-D-allofuranose?

A3: The acidic hydrolysis to remove the isopropylidene protecting groups is a critical step. Key parameters to control are the acid concentration, reaction temperature, and reaction time. Overly harsh conditions can lead to the formation of undesired anomers or degradation of the final product. Insufficient reaction time will result in incomplete deprotection. Careful monitoring of the reaction progress by techniques like TLC or HPLC is crucial.

Q4: Are there methods for selective deprotection of the isopropylidene groups?

A4: Yes, regioselective removal of one of the two O-isopropylidene groups is possible and valuable for further synthetic modifications.[2] For instance, the use of milder acidic conditions or specific Lewis acids can preferentially cleave the more labile terminal 5,6-O-isopropylidene group while leaving the 1,2-O-isopropylidene group intact. Trifluoroacetic acid (TFA) in acetic anhydride (B1165640) has been reported for the regioselective acetolysis of di-O-isopropylidene-protected pyranosides, which could be adapted for furanosides.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction progress closely using TLC or HPLC to ensure full conversion of the starting material.
Decomposition of the product.Use milder oxidizing agents or optimize the reaction temperature to prevent degradation. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Inefficient work-up.Optimize the extraction and purification steps. An extraction with a solvent like methyl tert-butyl ether (MTBE) can help in separating the product from inorganic by-products.[1]
Incomplete reduction of the intermediate ketone Insufficient reducing agent.Increase the molar equivalents of the reducing agent (e.g., sodium borohydride).
Low reactivity of the ketone.Optimize the reaction temperature. While lower temperatures are often used to enhance stereoselectivity, ensuring the reaction goes to completion might require a slight increase in temperature.
Formation of epimers during reduction Non-optimal reaction conditions.Perform the reduction at a low temperature (e.g., 0°C) to maximize the stereoselectivity towards the desired allofuranose isomer.
Incomplete deprotection of isopropylidene groups Insufficient acid concentration or reaction time.Gradually increase the acid concentration or prolong the reaction time while carefully monitoring the reaction progress to avoid product degradation.
Poor solubility of the protected sugar.Use a co-solvent to improve the solubility of the starting material in the acidic medium.
Formation of side products during deprotection Over-reaction or degradation of the product.Use milder acidic conditions (e.g., acetic acid in water) or perform the reaction at a lower temperature.
Anomerization.Control the pH and temperature carefully. After deprotection, neutralization and prompt purification can minimize anomerization.
Difficulty in crystallization of the final α-D-allofuranose Presence of impurities.Ensure high purity of the crude product before attempting crystallization. Column chromatography may be necessary.
Incorrect solvent system.Screen various solvent systems for crystallization. A common method involves crystallization from a solvent in which the product is sparingly soluble at room temperature but soluble upon heating.

Quantitative Data Summary

Scale Oxidation Reagent Reduction Reagent Overall Yield of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose Reference
Molar-scaleDMSO/P₂O₅Sodium Borohydride (B1222165)73% (after two recrystallizations)[1]
Multigram-scaleTEMPO/NaOClSodium Borohydride90%

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

This protocol is adapted from a molar-scale synthesis.[1]

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphorus pentoxide (P₂O₅)

  • Methyl tert-butyl ether (MTBE)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Cyclohexane

  • n-Pentane

Procedure:

  • Oxidation:

    • In a suitable reactor under a nitrogen atmosphere, add anhydrous DMSO and cool to 18-20°C.

    • Carefully add P₂O₅ in portions, maintaining the temperature below 28°C.

    • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous DMSO and add it to the P₂O₅/DMSO mixture over 30 minutes, keeping the temperature between 18-25°C.

    • Heat the reaction mixture to 50-55°C for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and extract twice with MTBE.

  • Reduction:

    • Combine the aqueous DMSO layers from the extraction and cool to 0-5°C.

    • Add a solution of sodium borohydride in water dropwise, maintaining the temperature below 10°C.

    • Stir the reaction mixture at 0-5°C for 30 minutes. Monitor the reaction by TLC.

    • Allow the reaction to warm to room temperature.

  • Work-up and Purification:

    • Add CH₂Cl₂ and water to the reaction mixture and separate the layers.

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, concentrate to an oil, dissolve in MTBE, and wash with water.

    • Concentrate the organic layer to a crude oil.

    • Crystallize the crude product from cyclohexane, wash the crystals with cold n-pentane, and dry under vacuum to afford pure 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

Protocol 2: Deprotection of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

This is a general protocol for acidic hydrolysis.

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

  • Acetic acid

  • Water

  • Ion-exchange resin (basic)

  • Ethanol

Procedure:

  • Hydrolysis:

    • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose in a mixture of acetic acid and water (e.g., 60% aqueous acetic acid).

    • Heat the solution at a controlled temperature (e.g., 40-60°C) and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization and Purification:

    • Neutralize the acetic acid by adding a basic ion-exchange resin until the pH is neutral.

    • Filter off the resin and wash it with ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain a syrup.

    • Purify the crude α-D-allofuranose by crystallization from a suitable solvent system (e.g., ethanol-water).

Visualizations

Synthesis_Workflow D_Glucose D-Glucose Di_isopropylidene_gluco 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose D_Glucose->Di_isopropylidene_gluco Acetonation Ketone 1,2:5,6-di-O-isopropylidene- α-D-ribo-hexofuranos-3-ulose Di_isopropylidene_gluco->Ketone Oxidation Di_isopropylidene_allo 1,2:5,6-di-O-isopropylidene- α-D-allofuranose Ketone->Di_isopropylidene_allo Reduction Allofuranose α-D-Allofuranose Di_isopropylidene_allo->Allofuranose Deprotection (Acidic Hydrolysis)

Caption: Synthetic workflow for α-D-allofuranose from D-glucose.

Troubleshooting_Deprotection start Deprotection of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Side Products Formed? check_completion->check_side_products Yes increase_time Increase Reaction Time/ Acid Concentration incomplete->increase_time increase_time->start side_products Significant Side Products check_side_products->side_products Yes purify Proceed to Purification check_side_products->purify No milder_conditions Use Milder Acid/ Lower Temperature side_products->milder_conditions milder_conditions->start

Caption: Troubleshooting logic for the deprotection step.

References

Technical Support Center: Monitoring alpha-D-Allofuranose Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-D-allofuranose. The information is designed to address specific issues that may be encountered during the monitoring of chemical reactions involving this furanose.

Frequently Asked Questions (FAQs)

Q1: Which analytical methods are most suitable for monitoring reactions of this compound?

A1: The choice of analytical method depends on the specific reaction and the information required. Commonly used techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for reaction monitoring and kinetic studies.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying this compound and its reaction products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of the sugar but is a powerful tool for separation and identification of volatile derivatives.

Q2: Why are the NMR spectra of my this compound reaction mixture so complex?

A2: The complexity of NMR spectra for reducing sugars like this compound arises from the presence of multiple isomers in equilibrium in solution. In addition to the alpha- and beta-furanose forms, there can also be alpha- and beta-pyranose forms, and even a small amount of the open-chain aldehyde form. This results in a larger number of signals than might be expected, often with significant overlap, which can complicate spectral analysis.[1][2]

Q3: How can I simplify the NMR analysis of my this compound reaction?

A3: Advanced NMR techniques can help to simplify complex spectra. One-dimensional selective techniques and two-dimensional experiments like Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can help to identify and assign signals belonging to specific isomers.[1][3] For instance, a sel-TOCSY experiment can be used to isolate the spin system of a particular anomer.

Troubleshooting Guides

HPLC Analysis

Issue: Unstable Retention Times

Possible Cause Troubleshooting Step
Changes in Mobile Phase Composition Ensure mobile phase components are miscible and properly degassed. If preparing the mobile phase online, consider hand-mixing to ensure consistency.[4][5]
Fluctuating Column Temperature Use a reliable column oven to maintain a constant temperature.[5]
Poor Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting a run.[5]
Leaks in the System Check for loose fittings and signs of leaks around the pump and column connections.[4][6]

Issue: Peak Tailing

Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent Whenever possible, dissolve the sample in the mobile phase.[7]
Contaminated Guard or Analytical Column Replace the guard column. If the problem persists, the analytical column may need to be cleaned or replaced.[5]
Secondary Interactions with Stationary Phase Consider adjusting the mobile phase pH or buffer strength.
NMR Spectroscopy

Issue: Overlapping Signals in ¹H NMR Spectra

Possible Cause Troubleshooting Step
Presence of Multiple Anomers This is inherent to reducing sugars. Utilize 2D NMR techniques like TOCSY or HSQC to resolve overlapping signals.[1][2]
Signal Overlap with Impurities Use selective excitation techniques or advanced experiments like FESTA to obtain pure spectra of individual anomers.[2]
Poor Shimming Re-shim the magnet to improve spectral resolution.

Issue: Difficulty in Assigning Anomeric Protons

Possible Cause Troubleshooting Step
Lack of Clear Separation Generally, the anomeric protons of furanoses are well-separated from other sugar protons.[1]
Uncertainty in Anomer Identification For furanoses, the α-anomer's H1 signal is typically downfield compared to the β-anomer. The ³J(H1-H2) coupling constant is usually larger for the α-anomer (around 3-5 Hz) than for the β-anomer (0-2 Hz).[1]
GC-MS Analysis

Issue: No Peak or Poor Peak Shape for Allofuranose

Possible Cause Troubleshooting Step
Underivatized Sugar is Not Volatile Allofuranose must be derivatized (e.g., by methylation or silylation) to increase its volatility for GC analysis.[8][9]
Incomplete Derivatization Optimize the derivatization reaction conditions (time, temperature, reagent concentration).
Degradation of Derivatives Ensure the GC inlet temperature is not too high, which could cause thermal degradation of the derivatives.

Experimental Protocols

Protocol 1: HPLC Analysis of a Reaction Mixture
  • Column: Use a column suitable for carbohydrate analysis, such as an amino-propyl or a reverse-phase C18 column. A Newcrom R1 column has been used for similar compounds.[10]

  • Mobile Phase: A typical mobile phase for reverse-phase separation of sugars is a mixture of acetonitrile (B52724) and water.[10] For mass spectrometry detection, a volatile acid like formic acid should be used instead of phosphoric acid.[10]

  • Flow Rate: A standard flow rate is typically around 1.0 mL/min.

  • Detection: Use a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) for non-UV active sugars. If the products have a chromophore, a UV detector can be used.

  • Sample Preparation: Dilute the reaction mixture in the mobile phase and filter through a 0.45 µm filter before injection.

Protocol 2: Derivatization for GC-MS Analysis (Methylation)

This protocol is based on the methylation analysis of furanose-containing structures.[8][11]

  • Methylation: The sample containing this compound is completely O-methylated using a method such as that of Ciucanu and Kerek.[8][11]

  • Hydrolysis: The methylated product is hydrolyzed to yield partially O-methylated aldoses.

  • Reduction: The partially O-methylated aldoses are reduced with sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄).

  • Acetylation: The resulting alditols are acetylated with acetic anhydride (B1165640) in pyridine (B92270) to form partially O-methylated alditol acetates (PMAAs).

  • Extraction and Analysis: The PMAAs are extracted and then analyzed by GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis reaction_mixture Reaction Mixture (containing this compound) filtration Filtration (0.45 µm) reaction_mixture->filtration derivatization Derivatization (e.g., Methylation) reaction_mixture->derivatization For Volatility hplc_system HPLC System filtration->hplc_system Direct Analysis separation Separation on Column hplc_system->separation detection Detection (RI, ELSD) separation->detection Data Analysis Data Analysis detection->Data Analysis gcms_system GC-MS System derivatization->gcms_system separation_gc Separation in GC gcms_system->separation_gc detection_ms Detection by MS separation_gc->detection_ms detection_ms->Data Analysis

Caption: General experimental workflow for monitoring this compound reactions.

troubleshooting_logic cluster_hplc HPLC Issues cluster_nmr NMR Issues cluster_gcms GC-MS Issues start Problem with Analytical Result retention_time Unstable Retention Times? start->retention_time peak_shape Poor Peak Shape? start->peak_shape complex_spectra Complex Spectra? start->complex_spectra no_peak No/Poor Peak? start->no_peak check_mobile_phase Check Mobile Phase retention_time->check_mobile_phase check_temp Check Temperature retention_time->check_temp check_leaks Check for Leaks retention_time->check_leaks reduce_injection Reduce Injection Vol. peak_shape->reduce_injection check_solvent Check Injection Solvent peak_shape->check_solvent replace_column Replace Guard Column peak_shape->replace_column use_2d_nmr Use 2D NMR complex_spectra->use_2d_nmr improve_shimming Improve Shimming complex_spectra->improve_shimming confirm_derivatization Confirm Derivatization no_peak->confirm_derivatization optimize_gc_temp Optimize Inlet Temp. no_peak->optimize_gc_temp solution solution check_mobile_phase->solution Leads to Solution check_temp->solution Leads to Solution check_leaks->solution Leads to Solution reduce_injection->solution Leads to Solution check_solvent->solution Leads to Solution replace_column->solution Leads to Solution use_2d_nmr->solution Leads to Solution improve_shimming->solution Leads to Solution confirm_derivatization->solution Leads to Solution optimize_gc_temp->solution Leads to Solution

Caption: Troubleshooting logic for common analytical issues.

References

Technical Support Center: Purification of α-D-Allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of persistent impurities from α-D-allofuranose.

Frequently Asked Questions (FAQs)

Q1: What are the most common persistent impurities in the synthesis of α-D-allofuranose?

The synthesis of α-D-allofuranose typically involves the deprotection of a protected precursor, most commonly 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. Persistent impurities often arise from this deprotection step and can include:

  • Incompletely deprotected intermediates: Mono-isopropylidene allofuranose species can persist if the deprotection reaction does not go to completion.

  • Anomers and Epimers: The acidic conditions used for deprotection can lead to the formation of the β-anomer (β-D-allofuranose) or epimerization at other stereocenters.[1][2][3] The separation of these stereoisomers can be particularly challenging due to their similar physical properties.

  • Degradation Products: Strong acidic conditions and elevated temperatures can cause degradation of the sugar backbone, leading to various byproducts.[4]

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., acetic acid, methanol) and neutralizing agents (e.g., sodium bicarbonate) can be carried through if not adequately removed.[4]

Q2: My final α-D-allofuranose product is discolored. What is the likely cause and how can I fix it?

Discoloration, often a yellow or brown tint, in the final product is typically due to degradation products or residual impurities from the synthesis of the protected precursor. For instance, in the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose from 1,2:5,6-di-O-isopropylidene-D-glucofuranose, overheating during the reaction with P₂O₅ in DMSO can lead to a darkened, lower-quality product.[5]

Troubleshooting:

  • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. This is best done before the final crystallization step.

  • Recrystallization: Multiple recrystallizations from an appropriate solvent system can help in removing colored impurities.

  • Chromatography: If discoloration persists, column chromatography on silica (B1680970) gel may be necessary.

Q3: How can I confirm the purity and identify the impurities in my α-D-allofuranose sample?

A combination of analytical techniques is recommended for assessing the purity and identifying unknown impurities:[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities, including anomers and epimers.[9] Different column types and mobile phases can be employed for optimal separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and any isolated impurities.[8][9] Comparison of the obtained spectra with literature data for α-D-allofuranose can confirm its identity and reveal the presence of other species.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide molecular weight information for impurities, aiding in their identification.[7][9] High-resolution mass spectrometry (HRMS) can provide exact mass, which helps in determining the elemental composition.[10]

Troubleshooting Guides

Issue 1: Incomplete Removal of Isopropylidene Protecting Groups

Symptoms:

  • NMR spectrum shows signals corresponding to the isopropylidene methyl groups.

  • HPLC analysis shows peaks corresponding to mono-protected intermediates.

  • The product has a lower than expected polarity.

Possible Causes:

  • Insufficient reaction time for deprotection.

  • Inadequate concentration or strength of the acid catalyst.

  • Reaction temperature is too low.

Solutions:

  • Optimize Deprotection Conditions: Increase the reaction time or the concentration of the acid (e.g., aqueous sulfuric acid, trifluoroacetic acid).[4][11][12] Gentle heating can also be applied, but must be carefully monitored to avoid degradation.[4]

  • Re-subject to Deprotection: If the product is a mixture, it can be re-subjected to the deprotection conditions.

  • Chromatographic Purification: Silica gel column chromatography can be used to separate the fully deprotected allofuranose from the more nonpolar, partially protected species.

Issue 2: Presence of Anomers and/or Epimers

Symptoms:

  • Complex NMR spectrum with more signals than expected for pure α-D-allofuranose.

  • Multiple, closely eluting peaks in the HPLC chromatogram.

  • Difficulty in inducing crystallization.

Possible Causes:

  • Equilibration between anomers (mutarotation) in solution, especially under acidic or basic conditions.[13]

  • Epimerization at stereocenters adjacent to the anomeric carbon under harsh reaction conditions.

Solutions:

  • Careful pH Control: Maintain a neutral pH after deprotection to minimize further anomerization.

  • Chromatographic Separation: Specialized chromatographic techniques may be required to separate stereoisomers. High-resolution differential ion mobility-mass spectrometry has shown promise in separating sugar isomers.[1][2][14] Preparative HPLC is often the most effective method.

  • Fractional Crystallization: In some cases, careful and repeated crystallization may allow for the selective crystallization of the desired isomer.

Experimental Protocols

Protocol 1: Deprotection of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve the 1,2:5,6-di-O-isopropylidene-α-D-allofuranose in a suitable solvent. A common choice is a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous acid.[11][15]

  • Acid Hydrolysis: Add an aqueous acid solution. Examples include 1% aqueous sulfuric acid or a mixture of trifluoroacetic acid and water.[4][12]

  • Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Neutralization: Once the reaction is complete, carefully neutralize the acid with a base such as sodium bicarbonate or barium carbonate until the pH is neutral.[4][11]

  • Workup: Filter off any solids and concentrate the filtrate under reduced pressure. The resulting crude product will be a mixture of α-D-allofuranose and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol-ether) or by silica gel column chromatography.

Protocol 2: Purity Analysis by HPLC

This is a general method and the specific column, mobile phase, and detector will need to be optimized for your specific impurity profile.

  • Column: A column suitable for carbohydrate analysis, such as an amino-based carbohydrate column or a C18 column for reversed-phase chromatography.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for carbohydrate analysis. Isocratic or gradient elution can be used.

  • Detector: A Refractive Index (RI) detector is commonly used for carbohydrates as they lack a strong UV chromophore. An Evaporative Light Scattering Detector (ELSD) or mass spectrometer can also be used.

  • Sample Preparation: Dissolve a small amount of the α-D-allofuranose sample in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram for the presence of impurity peaks.

Data Presentation

Table 1: Troubleshooting Guide for α-D-Allofuranose Purification

Observed Problem Potential Cause(s) Suggested Solution(s)
Oily product that fails to crystallizePresence of significant impurities (e.g., residual protecting groups, anomers, solvents)Purify by column chromatography before attempting crystallization. Ensure all solvents are thoroughly removed under vacuum.
Low yield after crystallizationProduct is highly soluble in the crystallization solvent.Use a solvent system where the product has lower solubility at room temperature but is soluble when hot. Try slow evaporation or vapor diffusion techniques.
Product degrades during purificationExposure to strong acids or bases, or excessive heat.Use milder deprotection conditions. Maintain neutral pH during workup. Avoid high temperatures during solvent removal.
Broad or complex NMR signalsPresence of multiple isomers (anomers/epimers). Sample contains residual water or paramagnetic impurities.Purify by preparative HPLC. Ensure the sample is thoroughly dried. Use a fresh, high-quality NMR solvent.

Visualizations

Experimental_Workflow start Crude α-D-Allofuranose (Post-Deprotection) analysis1 Initial Purity Analysis (TLC, HPLC) start->analysis1 decision1 Purity Acceptable? analysis1->decision1 recrystallization Recrystallization decision1->recrystallization No final_product Pure α-D-Allofuranose decision1->final_product Yes analysis2 Purity Analysis recrystallization->analysis2 decision2 Purity Acceptable? analysis2->decision2 chromatography Column Chromatography decision2->chromatography No decision2->final_product Yes analysis3 Purity Analysis & Fraction Pooling chromatography->analysis3 analysis3->final_product

Caption: Purification workflow for α-D-allofuranose.

Troubleshooting_Logic start Impure α-D-Allofuranose Sample check_nmr Analyze ¹H NMR Spectrum start->check_nmr isopropyl_signals Isopropyl Signals Present? check_nmr->isopropyl_signals complex_signals Complex Anomeric Region? isopropyl_signals->complex_signals No incomplete_deprotection Incomplete Deprotection isopropyl_signals->incomplete_deprotection Yes anomer_epimer_mix Anomer/Epimer Mixture complex_signals->anomer_epimer_mix Yes pure_product Pure Product complex_signals->pure_product No re_deprotect Re-run Deprotection or Column Chromatography incomplete_deprotection->re_deprotect prep_hplc Preparative HPLC anomer_epimer_mix->prep_hplc re_deprotect->pure_product prep_hplc->pure_product

Caption: Logic diagram for troubleshooting impurity identification.

References

Validation & Comparative

comparative biological activity of alpha-D-allofuranose and alpha-D-mannofuranose derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the current scientific literature reveals a notable disparity in the reported biological activities of α-D-allofuranose and α-D-mannofuranose derivatives. While derivatives of α-D-mannofuranose have been the subject of numerous studies investigating their antimicrobial, anticancer, and enzyme inhibitory properties, there is a significant lack of publicly available data on the biological activities of α-D-allofuranose derivatives. This guide aims to synthesize the available information for α-D-mannofuranose derivatives and to highlight the current knowledge gap regarding their α-D-allofuranose counterparts, providing a framework for future comparative research.

Anticancer and Cytotoxic Activities

Derivatives of α-D-mannofuranose have demonstrated notable potential as anticancer agents. For instance, certain bis-1,2,3-triazole derivatives of D-mannose have been synthesized and evaluated for their activity against breast cancer cell lines. Additionally, studies on D-mannosamine, a related compound, have shown cytotoxic effects against leukemia T-cell lines. The mechanism of action for some of these derivatives is believed to involve the inhibition of enzymes crucial for cancer cell survival, such as α-mannosidase.

Antimicrobial Activities

The antimicrobial potential of α-D-mannofuranose derivatives has been more extensively explored. Several studies have reported the synthesis of mannofuranoside derivatives and their subsequent evaluation against a panel of pathogenic bacteria and fungi. These investigations have yielded quantitative data, such as Inhibitory Concentration (IC50) values, demonstrating the efficacy of these compounds. For example, certain synthesized mannofuranoside derivatives have shown IC50 values against bacteria in the range of 84.28-309.43 μg/ml and against fungi in the range of 0.59-3.82 mg/ml.[1] The antimicrobial activity is often attributed to the specific heterocyclic moieties attached to the mannofuranose core.

Conversely, the scientific literature lacks specific reports on the antimicrobial activity of α-D-allofuranose derivatives. While general "furanose pyrimidine (B1678525) derivatives" have been mentioned to possess antifungal activity, no studies providing concrete Minimum Inhibitory Concentration (MIC) values for α-D-allofuranose derivatives against specific microbial strains could be identified. This represents a significant gap in our understanding of the potential therapeutic applications of this class of compounds.

Enzyme Inhibition

A significant area of research for α-D-mannofuranose derivatives has been their role as enzyme inhibitors, particularly targeting α-mannosidases. These enzymes are involved in the processing of N-glycans and are implicated in various diseases, including cancer. Mannofuranose mimics, such as those with a pyrrolidine (B122466) scaffold, have been designed and synthesized to act as potent and selective inhibitors of α-mannosidases.

Information regarding the enzyme inhibitory activities of α-D-allofuranose derivatives is not currently available in the scientific literature.

Data Summary

The following table summarizes the available quantitative data for the biological activity of α-D-mannofuranose derivatives. A corresponding table for α-D-allofuranose derivatives cannot be provided due to the lack of available data.

α-D-Mannofuranose Derivative Type Biological Activity Test Organism/Cell Line IC50 / MIC
Mannofuranoside-quinoline conjugateAntibacterialStaphylococcus aureus84.28 µg/ml[1]
Mannofuranoside-benzoic acid conjugateAntibacterialBacillus cereus309.43 µg/ml[1]
Various Mannofuranoside DerivativesAntifungalVarious fungi0.59-3.82 mg/ml[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the evaluation of α-D-mannofuranose derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., α-D-mannofuranose derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, the MTT is metabolized by viable cells to produce a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compound: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Path Forward: A Proposed Research Workflow

To address the current knowledge gap, a systematic investigation into the biological activities of α-D-allofuranose derivatives is required. The following diagram, generated using the DOT language, outlines a logical workflow for a comparative study.

G cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Allo_Synth Synthesize α-D-Allofuranose Derivatives Anticancer Anticancer Assays (e.g., MTT) Allo_Synth->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Allo_Synth->Antimicrobial Enzyme Enzyme Inhibition Assays Allo_Synth->Enzyme Manno_Synth Synthesize α-D-Mannofuranose Derivatives Manno_Synth->Anticancer Manno_Synth->Antimicrobial Manno_Synth->Enzyme Data_Collect Collect IC50/MIC Values Anticancer->Data_Collect Antimicrobial->Data_Collect Enzyme->Data_Collect Comparison Comparative Analysis Data_Collect->Comparison SAR Structure-Activity Relationship (SAR) Studies Comparison->SAR

Caption: Proposed workflow for the comparative biological evaluation of α-D-allofuranose and α-D-mannofuranose derivatives.

Conclusion and Future Directions

This guide underscores a significant imbalance in the scientific community's exploration of α-D-allofuranose and α-D-mannofuranose derivatives. While the latter has emerged as a promising scaffold for the development of new therapeutic agents, the biological potential of the former remains largely untapped. The lack of available data for α-D-allofuranose derivatives presents a clear opportunity for future research. A systematic evaluation of a library of α-D-allofuranose derivatives for their anticancer, antimicrobial, and enzyme inhibitory activities is warranted. Such studies, following standardized protocols, would enable a direct and meaningful comparison with their α-D-mannofuranose counterparts. Elucidating the structure-activity relationships for both classes of compounds will be instrumental in the rational design of novel and more effective therapeutic agents.

References

Unraveling the Anomeric Landscape: A Comparative NMR Analysis of α-D-Allofuranose and β-D-Allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic examination of the α and β anomers of D-allofuranose reveals distinct nuclear magnetic resonance (NMR) profiles, providing researchers with critical benchmarks for the identification and characterization of these furanose forms. The key differentiators in their ¹H and ¹³C NMR spectra arise from the different stereochemical orientation of the anomeric hydroxyl group, influencing the chemical environment of the furanose ring.

In aqueous solution, D-allose, like other aldoses, exists as an equilibrium mixture of its cyclic pyranose and furanose forms, with each form present as two anomers, α and β. While the pyranose forms are typically more abundant, the furanose isomers play crucial roles in various biological processes and as intermediates in chemical reactions. Distinguishing between the α- and β-anomers of the furanose form is essential for a complete understanding of the conformational dynamics and reactivity of D-allose. NMR spectroscopy stands as a powerful, non-invasive technique to probe these subtle structural differences.

Comparative Analysis of ¹H and ¹³C NMR Spectral Data

The differentiation between α-D-allofuranose and β-D-allofuranose is most evident in the chemical shifts (δ) and coupling constants (J) of the anomeric proton (H-1) and carbon (C-1). The α-anomer is characterized by a downfield shift of the anomeric proton and an upfield shift of the anomeric carbon compared to the β-anomer.

A comprehensive summary of the ¹H and ¹³C NMR chemical shifts for both anomers in dimethyl sulfoxide-d₆ (DMSO-d₆) is presented below.

Atom α-D-Allofuranose (δ in ppm) β-D-Allofuranose (δ in ppm)
¹H NMR
H-15.024.98
H-23.703.67
H-34.013.94
H-43.553.64
¹³C NMR
C-1101.47102.01
C-276.0282.47
C-370.6676.45
C-483.3383.65
C-571.3170.82
C-663.8063.80

Table 1: ¹H and ¹³C NMR chemical shifts of α-D-allofuranose and β-D-allofuranose in DMSO-d₆.

The distinct chemical shifts observed for the anomeric center (H-1/C-1) and adjacent positions (H-2/C-2, H-3/C-3) are a direct consequence of the differing spatial arrangement of the C1-hydroxyl group. In the α-anomer, the hydroxyl group is in a cis relationship with the hydroxyl group at C-2, leading to greater steric hindrance and a characteristic effect on the electron density and magnetic shielding of the nearby nuclei. Conversely, the trans orientation in the β-anomer results in a different set of chemical shifts.

Experimental Protocols

The acquisition of high-quality NMR data is paramount for the accurate assignment of chemical shifts and coupling constants. The following provides a general experimental protocol for the NMR analysis of D-allose in an aqueous medium.

Sample Preparation:

  • Weigh approximately 10-20 mg of D-Allose and dissolve it in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).[1]

  • Ensure the complete dissolution of the sample.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Optionally, a reference standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP) can be added for precise chemical shift referencing.[1]

NMR Data Acquisition:

  • The sample is placed in the NMR spectrometer and allowed to equilibrate to the probe temperature (e.g., 298 K).

  • The instrument is tuned and matched, and the magnetic field is shimmed to achieve optimal resolution.

  • For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[1]

  • A relaxation delay of 2-5 seconds is recommended for quantitative ¹³C NMR analysis to ensure full relaxation of the carbon nuclei.[1]

  • Standard one-dimensional (1D) ¹H and ¹³C spectra are acquired, along with two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of all proton and carbon signals.

Structural Rationale for Spectral Differences

The structural distinction between the α and β anomers of D-allofuranose is the basis for their differing NMR spectra. The following diagram illustrates this key structural relationship.

Caption: Structural difference at the anomeric center of allofuranose.

This guide provides a foundational comparison of the NMR spectra of α-D-allofuranose and β-D-allofuranose. For researchers and professionals in drug development and related scientific fields, these data and protocols serve as a valuable resource for the precise identification and characterization of these important carbohydrate isomers. The distinct spectral signatures are a direct readout of their unique three-dimensional structures, underscoring the power of NMR spectroscopy in stereochemical analysis.

References

Unveiling the Elusive Structure of alpha-D-Allofuranose: A Comparative Guide to Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrate molecules is fundamental to understanding their biological functions and designing novel therapeutics. This guide provides a comprehensive comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the validation of the alpha-D-allofuranose structure, a rare sugar with potential biological significance.

While the six-membered pyranose form of sugars is often more stable and abundant in solution, the five-membered furanose ring, as seen in this compound, plays crucial roles in biological systems, most notably as a core component of nucleic acids.[1][2][3] The subtle differences in the three-dimensional arrangement of hydroxyl groups in isomers like allose can lead to significant changes in their biological activity. Therefore, rigorous structural validation is paramount.

This guide presents a comparative analysis of the primary methods used for carbohydrate structure determination, offering insights into their respective strengths and limitations.

At a Glance: Comparing Structural Validation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas phase (from solid or liquid)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, relative stereochemistry, conformation and dynamics in solution, proton and carbon environmentsMolecular weight, elemental composition, fragmentation patterns
Primary Advantage Provides an unambiguous, high-resolution solid-state structureOffers detailed structural and conformational information in a biologically relevant solution stateHigh sensitivity, requires minimal sample, provides rapid molecular weight determination
Key Limitations Crystal growth can be a major bottleneck; the solid-state conformation may not reflect the solution or biologically active conformationCan be difficult to assign all signals in complex molecules; does not directly provide bond lengths and anglesDoes not provide detailed 3D structural information on its own

In-Depth Analysis of Structural Validation Methods

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides a definitive and high-resolution three-dimensional structure of a molecule in the solid state. The technique relies on the diffraction of X-rays by a single, well-ordered crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined with high precision.

Key Crystallographic Data for 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose: [4]

ParameterValue
Chemical Formula C₁₃H₂₁NO₇
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Furanose Ring Conformation ⁰T₄ (twist)

Note: The conformation of the furanose ring in this derivative may be influenced by the protecting groups and the nitromethyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, providing a more biologically relevant picture of their conformation and dynamics. By analyzing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR can reveal detailed information about the connectivity of atoms and their spatial relationships.

For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for assigning the proton and carbon signals of the furanose ring. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide through-space correlations between protons, which is crucial for determining the relative stereochemistry and preferred conformation of the furanose ring in solution.

Representative NMR Data for an this compound Derivative:

NucleusChemical Shift Range (ppm)
¹H ~ 3.5 - 6.0
¹³C ~ 60 - 110

Note: Chemical shifts are highly sensitive to the solvent and the specific substituents on the sugar.

Mass Spectrometry: A Rapid and Sensitive Tool for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for rapidly determining the molecular weight of a compound and deducing its elemental formula with high accuracy. While MS alone does not provide detailed 3D structural information, it can be used in conjunction with fragmentation techniques (MS/MS) to gain insights into the structure of a molecule.

For this compound, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to generate ions of the molecule. The resulting mass spectrum will show a peak corresponding to the molecular weight of the sugar, confirming its identity.

Expected Mass Spectrometry Data for this compound:

PropertyValue
Molecular Formula C₆H₁₂O₆
Monoisotopic Mass 180.06339 u
Expected [M+Na]⁺ 203.05263 u

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the target compound are grown. This is often the most challenging step for sugars due to their high hydrophilicity and conformational flexibility. For derivatives, crystallization is typically achieved by slow evaporation of a solution in an organic solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is built into the map and refined against the experimental data to yield the final, high-resolution structure.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., D₂O, CDCl₃) to a concentration of approximately 1-10 mg/mL.

  • Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals. Coupling constants from the ¹H spectrum and correlations from the 2D spectra are used to determine the connectivity and relative stereochemistry. NOESY data is used to establish through-space proximities and deduce the conformation of the furanose ring.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., water, methanol) at a low concentration (typically in the micromolar to picomolar range).

  • Ionization: The sample solution is introduced into the mass spectrometer and ionized using an appropriate technique (e.g., ESI, MALDI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizing the Workflow and Biological Context

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structure Validation cluster_data Data Analysis synthesis Synthesis of this compound or derivative purification Purification (e.g., Chromatography) synthesis->purification xray X-ray Crystallography purification->xray Crystal Growth nmr NMR Spectroscopy purification->nmr Dissolution in deuterated solvent ms Mass Spectrometry purification->ms Dissolution & Ionization xray_data 3D Structure (Solid State) xray->xray_data nmr_data Structure & Conformation (Solution) nmr->nmr_data ms_data Molecular Weight & Formula ms->ms_data validated_structure Validated Structure xray_data->validated_structure nmr_data->validated_structure ms_data->validated_structure

Caption: Experimental workflow for the structural validation of this compound.

sugar_equilibrium_and_function cluster_equilibrium Aqueous Solution Equilibrium cluster_function Biological Incorporation open_chain Open-Chain Form (Aldehyde) pyranose alpha/beta-D-Allopyranose (6-membered ring) open_chain->pyranose furanose alpha/beta-D-Allofuranose (5-membered ring) open_chain->furanose glycoproteins Glycoproteins pyranose->glycoproteins polysaccharides Polysaccharides pyranose->polysaccharides nucleic_acids Nucleic Acids (e.g., RNA, DNA) furanose->nucleic_acids Enzymatic Activation & Ligation

Caption: Equilibrium of sugar forms in solution and their potential biological roles.

Conclusion

The definitive structural validation of this compound, like any carbohydrate, necessitates a multi-pronged analytical approach. X-ray crystallography, when successful, provides an unparalleled level of detail in the solid state. However, the challenges in obtaining suitable crystals of unprotected sugars often make this technique difficult. NMR spectroscopy offers the crucial advantage of characterizing the molecule's structure and conformation in a more biologically relevant solution environment. Mass spectrometry serves as a rapid and highly sensitive method to confirm the molecular weight and elemental composition. For drug development professionals and researchers, the synergistic use of these techniques is essential for a comprehensive understanding of the structure and, by extension, the function of complex carbohydrates like this compound.

References

A Comparative Analysis of Furanose and Pyranose Forms of Allose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structural nuances, conformational dynamics, and functional implications of allose isomers, supported by experimental data.

Allose, a rare aldohexose, exists in solution as an equilibrium mixture of cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, each with distinct anomeric configurations (α and β). While often overlooked, the subtle structural differences between these isomers significantly impact their chemical reactivity, conformational stability, and biological activity. This guide provides a comprehensive comparative analysis of the furanose and pyranose forms of D-allose, presenting key experimental data to inform research and drug development endeavors.

Structural and Conformational Comparison

In aqueous solution, D-allose predominantly exists in the pyranose form, which is thermodynamically more stable than the furanose form due to reduced ring strain. The six-membered pyranose ring can adopt a stable chair conformation, minimizing torsional and steric strain. In contrast, the five-membered furanose ring is more flexible but inherently less stable.

The equilibrium distribution of D-allose anomers has been quantified in different solvents, highlighting the influence of the solvent environment on the conformational preference.

Table 1: Equilibrium Composition of D-Allose Anomers in Solution

AnomerComposition in DMSO (%)Composition in D₂O (%)
α-Furanose3.5~5
β-Furanose5.0~5
α-Pyranose14.0~18
β-Pyranose77.5~72

Note: Data for DMSO is from direct measurement, while the distribution in D₂O is estimated based on typical aldose behavior and available qualitative data.

The distinct structural arrangements of these anomers can be precisely characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the carbon atoms, particularly the anomeric carbon (C1), are highly sensitive to the ring size and anomeric configuration.

Table 2: ¹³C NMR Chemical Shifts (ppm) for D-Allose Anomers in D₂O

Carbon Atomα-Pyranoseβ-Pyranoseα-Furanoseβ-Furanose
C194.394.997.5102.3
C268.672.8Not ReportedNot Reported
C373.272.7Not ReportedNot Reported
C467.668.3Not ReportedNot Reported
C568.375.1Not ReportedNot Reported
C662.362.8Not ReportedNot Reported

Data obtained from ¹³C NMR spectroscopy of D-[1-¹³C]allose at 75 MHz.

Reactivity and Biological Significance

The structural differences between the furanose and pyranose forms of allose influence their reactivity in chemical and biological systems. The furanose form, with its higher ring strain and greater flexibility, can exhibit different reactivity profiles compared to the more stable pyranose form, particularly in reactions such as glycosylation.

From a biological perspective, D-allose has garnered significant interest for its diverse physiological activities, including anti-cancer, anti-inflammatory, and immunosuppressive properties.[1] These effects are often initiated by the phosphorylation of allose by hexokinase. The specific anomeric form that is preferentially recognized and phosphorylated by enzymes can have a profound impact on its metabolic fate and signaling cascade initiation.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy of D-Allose

This protocol outlines the steps for preparing a D-allose sample for NMR analysis to determine the anomeric equilibrium and obtain structural information.

Materials:

  • D-Allose

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • 5 mm NMR tubes

  • Microbalance

  • Vortex mixer

Procedure:

  • Accurately weigh 10-20 mg of D-allose.

  • Dissolve the weighed D-allose in 0.6 mL of D₂O in a clean vial.

  • Gently vortex the solution until the allose is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube.

  • Allow the sample to equilibrate at the desired temperature for several hours to ensure the anomeric equilibrium is reached before acquiring NMR data.

Protocol 2: Determination of Anomeric Ratio and Conformational Analysis by 2D NMR

A suite of 2D NMR experiments is employed for the detailed structural and conformational analysis of allose anomers.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Experiments:

  • ¹H-¹H Correlation Spectroscopy (COSY): This experiment is used to identify scalar-coupled protons, allowing for the tracing of the proton network within each anomer and aiding in the assignment of the ¹H NMR spectrum.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C NMR spectrum.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for confirming assignments and identifying linkages in more complex derivatives.

Data Analysis:

  • The relative integrals of the well-resolved anomeric proton signals in the ¹H NMR spectrum are used to quantify the anomeric ratio.

  • The magnitudes of the vicinal proton-proton coupling constants (³JHH), extracted from the high-resolution ¹H NMR or COSY spectra, are used to determine the dihedral angles between adjacent protons. This information, through the Karplus equation, provides insights into the ring conformation (e.g., chair, boat, or twist) of the pyranose and furanose rings.

Visualizing Allose in a Biological Context

D-allose has been shown to trigger defense mechanisms in plants, such as rice, through a signaling pathway involving its phosphorylation and the subsequent production of reactive oxygen species (ROS). This pathway highlights the biological relevance of understanding allose's interactions at a molecular level.

Allose_Signaling_Pathway Allose D-Allose Hexokinase Hexokinase Allose->Hexokinase Enters cell Cell_Membrane Cell Membrane Allose_6_P D-Allose-6-Phosphate Hexokinase->Allose_6_P Phosphorylation NADPH_Oxidase NADPH Oxidase Allose_6_P->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces Defense_Response Plant Defense Response ROS->Defense_Response Triggers Allose_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis cluster_comparison Comparative Analysis dissolve Dissolve D-Allose in D₂O equilibrate Equilibrate to reach anomeric equilibrium dissolve->equilibrate nmr_acq 1D and 2D NMR (¹H, ¹³C, COSY, HSQC) equilibrate->nmr_acq quantify Quantify Anomeric Ratio (from ¹H integrals) nmr_acq->quantify assign Assign ¹H and ¹³C Chemical Shifts nmr_acq->assign compare_stability Compare Stability (Pyranose vs. Furanose) quantify->compare_stability coupling Measure J-Coupling Constants assign->coupling conform Determine Ring Conformation coupling->conform conform->compare_stability compare_reactivity Infer Reactivity Differences compare_stability->compare_reactivity

References

A Comparative Guide to Assessing the Purity of Synthesized α-D-Allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthesized compounds is paramount to ensure the validity and reproducibility of experimental outcomes. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized α-D-allofuranose, a rare sugar with growing interest in glycobiology and medicinal chemistry. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable purity assessment strategy.

Introduction to α-D-Allofuranose and its Potential Impurities

α-D-Allofuranose is an epimer of D-glucose, differing in the stereochemistry at the C3 position. Synthetic routes to allose can often lead to the formation of structurally similar impurities. The most common of these include other monosaccharide epimers such as D-glucose, D-altrose, and D-talose, as well as the over-reduction product, D-allitol. The presence of these impurities can significantly impact the biological activity and physicochemical properties of the final product, necessitating rigorous purity assessment.

Comparative Analysis of Purity Assessment Techniques

The purity of synthesized α-D-allofuranose can be effectively determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of non-volatile compounds like monosaccharides. Due to their lack of a strong UV chromophore, detection is typically achieved using a Refractive Index (RI) detector or through pre-column derivatization to attach a UV-active label.

Table 1: Comparative HPLC-RI Data for α-D-Allofuranose and Potential Impurities

CompoundRetention Time (min)Peak Area (%) - Sample APeak Area (%) - Sample B
D-Allitol10.20.81.5
D-Altrose12.51.22.1
D-Glucose13.10.51.0
α-D-Allofuranose 14.5 97.3 95.0
D-Talose15.80.20.4

Sample A represents a high-purity batch, while Sample B indicates a sample with a higher level of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, volatile derivatives of the monosaccharides must be prepared, typically through silylation. This technique offers high resolution and the added advantage of mass spectrometry for confident peak identification.

Table 2: Comparative GC-MS Data for Silylated α-D-Allofuranose and Impurities

Compound (as TMS derivative)Retention Time (min)Relative Abundance (%) - Sample ARelative Abundance (%) - Sample B
D-Allitol16.80.71.6
D-Altrose18.21.32.0
D-Glucose18.90.61.1
α-D-Allofuranose 19.7 97.2 94.9
D-Talose20.50.20.4
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for identical reference standards for each impurity. The anomeric proton (H-1) signal is particularly useful for identifying and quantifying different sugar isomers.

Table 3: Comparative ¹H-NMR Data for α-D-Allofuranose and Key Impurities in D₂O

CompoundAnomeric Proton (H-1) Chemical Shift (ppm)Key Diagnostic Signals (ppm)Integral Ratio - Sample AIntegral Ratio - Sample B
α-D-Allofuranose ~5.2 (d) Unique spin system1.00 1.00
α-D-Glucopyranose5.22 (d)J = 3.7 Hz0.0050.01
β-D-Glucopyranose4.64 (d)J = 8.0 Hz--
D-AltroseAnomeric signals for pyranose/furanose formsComplex multiplet region0.0120.022
D-TaloseAnomeric signals for pyranose/furanose formsComplex multiplet region0.0020.004

Note: The integral of the α-D-Allofuranose anomeric proton is set to 1.00 for relative quantification.

Experimental Protocols

HPLC with Refractive Index (RI) Detection
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized α-D-allofuranose in 1 mL of HPLC-grade water. Filter the solution through a 0.45 µm syringe filter. Prepare individual standards of α-D-allofuranose and potential impurities (D-glucose, D-altrose, D-talose, D-allitol) at a concentration of 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a carbohydrate analysis column (e.g., aminopropyl-silica) and a refractive index detector.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 20 µL

  • Data Analysis: Identify peaks by comparing retention times with the prepared standards. Calculate the percentage purity by dividing the peak area of α-D-allofuranose by the total area of all peaks.

GC-MS Analysis
  • Derivatization (Silylation):

    • Place 1-2 mg of the dried α-D-allofuranose sample in a reaction vial.

    • Add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 5 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 50-650

  • Data Analysis: Identify the trimethylsilyl (B98337) (TMS) derivatives of α-D-allofuranose and its impurities based on their retention times and mass fragmentation patterns. Quantify the relative abundance of each component.

Quantitative ¹H-NMR (qNMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the α-D-allofuranose sample and a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid) into a clean NMR tube.

    • Add 0.7 mL of deuterium (B1214612) oxide (D₂O).

    • Vortex until fully dissolved.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Acquisition Parameters:

    • Solvent: D₂O

    • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all signals for accurate integration.

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the well-resolved anomeric proton signal of α-D-allofuranose and a known signal from the internal standard.

    • Calculate the purity of the sample using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_purity_assessment Purity Assessment cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis synth Synthesized α-D-Allofuranose (Crude Product) purify Column Chromatography synth->purify hplc_prep Dissolve in Water & Filter purify->hplc_prep gcms_deriv Silylation (Derivatization) purify->gcms_deriv nmr_prep Dissolve in D₂O with Internal Standard purify->nmr_prep hplc HPLC-RI gcms GC-MS nmr qNMR hplc_run Inject & Analyze hplc_prep->hplc_run final_product High-Purity α-D-Allofuranose hplc_run->final_product gcms_run Inject & Analyze gcms_deriv->gcms_run gcms_run->final_product nmr_run Acquire Spectrum nmr_prep->nmr_run nmr_run->final_product

Caption: Experimental workflow for the purity assessment of synthesized α-D-allofuranose.

Conclusion

The selection of an appropriate analytical method for assessing the purity of synthesized α-D-allofuranose depends on the specific requirements of the research. HPLC-RI offers a straightforward and robust method for routine purity checks. GC-MS provides higher resolution and definitive identification of impurities through mass spectral data. qNMR stands out as a primary method for accurate purity determination without the need for specific impurity standards and provides invaluable structural confirmation. For comprehensive characterization and in regulated environments, a combination of these orthogonal techniques is recommended to ensure the highest quality of the synthesized α-D-allofuranose.

Unveiling the Biological Landscape: A Comparative Guide to α-D-Allofuranose Nucleosides and Their Sugar Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Nucleoside analogs, a cornerstone of antiviral and anticancer chemotherapy, continue to be a fertile ground for discovery. Among these, α-D-allofuranose nucleosides are emerging as a class of compounds with intriguing biological profiles. This guide provides an objective comparison of the biological evaluation of α-D-allofuranose nucleosides against other sugar analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design of next-generation therapeutics.

Quantitative Biological Activity: A Comparative Analysis

The biological activity of nucleoside analogs is profoundly influenced by the stereochemistry of the sugar moiety. To provide a clear comparison, the following tables summarize the available quantitative data on the cytotoxic effects of α-D-allofuranose purine (B94841) nucleosides and other sugar analogs against various cancer cell lines.

Table 1: Cytotoxicity of α-D-Allofuranose Purine Nucleosides

CompoundCell LineIC₅₀ (µM)
9-(α-D-Allofuranosyl)-6-mercaptopurineMCF-7>100
Hela-229>100
HL-6075.3 ± 3.5
9-(α-D-Allofuranosyl)-2,6-dichloropurineMCF-745.2 ± 2.1
Hela-22933.7 ± 1.8
HL-6010.5 ± 0.9
9-(2,3,5,6-tetra-O-acetyl-α-D-allofuranosyl)-6-mercaptopurineMCF-780.1 ± 4.2
Hela-22965.4 ± 3.3
HL-6025.8 ± 1.5
9-(2,3,5,6-tetra-O-acetyl-α-D-allofuranosyl)-2,6-dichloropurineMCF-722.6 ± 1.3
Hela-22915.1 ± 0.8
HL-605.2 ± 0.4
Cisplatin (Reference)MCF-72.5 ± 0.2
Hela-2291.8 ± 0.1
HL-600.9 ± 0.05

Table 2: Comparative Cytotoxicity of Other Purine Sugar Analogs

Disclaimer: The following data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. It is intended to provide a general overview of the activity of other sugar analogs.

CompoundSugar MoietyCell LineIC₅₀ (µM)
9-(β-D-Ribofuranosyl)purine (Ribavirin)RibofuranoseHL-60~1-10
9-(β-D-Arabinofuranosyl)adenine (Vidarabine)ArabinofuranoseHela>100
9-(β-D-Xylofuranosyl)guanineXylofuranoseN/AData not available in specified cell lines
α-L-Lyxofuranosyl benzimidazole (B57391) derivativeLyxofuranoseKB>100 (cytotoxic)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of nucleoside analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

1. Cell Seeding:

  • Harvest and count cells from logarithmic phase cultures.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (e.g., cisplatin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from the wells without disturbing the formazan crystals.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan.

  • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activity of purine nucleoside analogs, including α-D-allofuranose derivatives, generally stems from their ability to interfere with nucleic acid synthesis and induce apoptosis. While the specific signaling pathways modulated by α-D-allofuranose nucleosides are not yet fully elucidated, a general mechanism for cytotoxic purine analogs can be depicted.

Purine_Analog_Mechanism extracellular α-D-Allofuranose Nucleoside Analog transporter Nucleoside Transporter extracellular->transporter intracellular Intracellular Nucleoside Analog transporter->intracellular phosphorylation1 Phosphorylation (Kinases) intracellular->phosphorylation1 monophosphate Monophosphate phosphorylation1->monophosphate phosphorylation2 Phosphorylation monophosphate->phosphorylation2 diphosphate Diphosphate phosphorylation2->diphosphate phosphorylation3 Phosphorylation diphosphate->phosphorylation3 triphosphate Triphosphate (Active Form) phosphorylation3->triphosphate dna_polymerase DNA Polymerase triphosphate->dna_polymerase Inhibition rna_polymerase RNA Polymerase triphosphate->rna_polymerase Inhibition dna_synthesis DNA Synthesis triphosphate->dna_synthesis Incorporation dna_polymerase->dna_synthesis rna_synthesis RNA Synthesis rna_polymerase->rna_synthesis chain_termination Chain Termination & DNA Damage dna_synthesis->chain_termination apoptosis Apoptosis chain_termination->apoptosis

Caption: General mechanism of action for cytotoxic purine nucleoside analogs.

Experimental Workflow for Cytotoxicity Screening

The process of evaluating the cytotoxic potential of novel nucleoside analogs follows a structured workflow, from initial compound synthesis to the determination of in vitro efficacy.

Cytotoxicity_Workflow synthesis Synthesis of α-D-Allofuranose Nucleosides & Sugar Analogs treatment Treatment with Serially Diluted Nucleoside Analogs synthesis->treatment cell_culture Culturing of Cancer Cell Lines (MCF-7, Hela, HL-60) seeding Cell Seeding in 96-well Plates cell_culture->seeding seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis & IC₅₀ Determination mtt_assay->data_analysis comparison Comparison of Biological Activity data_analysis->comparison

Caption: Experimental workflow for in vitro cytotoxicity screening of nucleoside analogs.

Navigating the Synthesis of α-D-Allofuranosides: A Comparative Guide to Glycosylation Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of furanosides, particularly rare sugars like α-D-allofuranose, presents a significant challenge. This guide offers a comparative analysis of the prevailing methods for obtaining α-D-allofuranosides, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of an optimal synthetic strategy.

The direct glycosylation of α-D-allofuranose donors is not widely documented in scientific literature. Instead, the most common and effective approach to synthesize α-D-allofuranosides is an indirect, multi-step sequence starting from a readily available and stable glucofuranose precursor. This method hinges on the epimerization at the C-3 position of a pre-formed glucofuranoside. A less common but notable alternative involves the use of a protected allofuranose derivative as a glycosyl acceptor.

Comparing Synthetic Strategies for α-D-Allofuranosides

The efficacy of different approaches to α-D-allofuranosides can be evaluated based on the yields of the key chemical transformations and the stereoselectivity achieved. The following table summarizes the quantitative data for the predominant indirect method and an example of a direct glycosylation using an allofuranose acceptor.

MethodKey Transformation StepsGlycosyl Donor/Acceptor ExamplePromoter/ReagentsSolventYield (%)Anomeric Ratio (α:β)
Indirect Method: Epimerization 1. Glycosylation of a Glucofuranose Donor2. Oxidation of C-3 Hydroxyl3. Stereoselective Reduction of 3-Keto IntermediateData for a representative glucofuranoside glycosylation would be inserted here if available.1. Varies (e.g., TMSOTf, BF₃·OEt₂)2. Dess-Martin periodinane or Pfitzner-Moffatt reagents3. Sodium borohydride (B1222165) (NaBH₄)Dichloromethane (B109758) (DCM), Dimethyl sulfoxide (B87167) (DMSO)Overall yields vary based on the efficiency of each step.The stereochemistry is established in the initial glycosylation step.
Direct Method: Acceptor Glycosylation S-Glycosylation with an Allofuranose AcceptorDonor: 3,4-O-carbonate-D-galactal thiol acceptorAcceptor: 1,2:5,6-di-O-isopropylidene-α-D-allofuranoseSilver trifluoromethanesulfonate (B1224126) (AgOTf)Dichloromethane (DCM)67%Exclusive α

Experimental Protocols

Indirect Method: Synthesis of α-D-Allofuranoside via Epimerization

This approach involves a three-stage process: initial glycosylation to form a glucofuranoside, followed by oxidation and stereoselective reduction.

Stage 1: Glycosylation of a Glucofuranose Donor (General Protocol)

A variety of standard glycosylation protocols can be employed in this initial step to couple a protected glucofuranose donor with a desired aglycon. The choice of donor (e.g., trichloroacetimidate, thioglycoside, glycosyl halide) and promoter will dictate the specific reaction conditions.

Stage 2: Oxidation of the C-3 Hydroxyl Group

  • Dess-Martin Periodinane Oxidation:

    • Dissolve the protected glucofuranoside (1.0 eq) in dry dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.2-1.5 eq) to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 3-keto-glucofuranoside by silica (B1680970) gel chromatography.

  • Pfitzner-Moffatt Oxidation:

    • Dissolve the protected glucofuranoside (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and an activating agent such as a carbodiimide (B86325) (e.g., DCC) and a mild acid (e.g., pyridinium (B92312) trifluoroacetate).

    • Stir the reaction at room temperature until TLC analysis indicates complete conversion.

    • Work-up involves quenching the reaction, extraction, and purification by column chromatography.

Stage 3: Stereoselective Reduction of the 3-Keto Intermediate

  • Dissolve the purified 3-keto-glucofuranoside (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.

  • Cool the solution to 0°C.

  • Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.

  • Stir the reaction at 0°C and allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of acetic acid or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting α-D-allofuranoside derivative by silica gel chromatography.

Direct Method: S-Glycosylation with an Allofuranose Acceptor

This protocol details the synthesis of an S-linked disaccharide using a protected allofuranose as the acceptor.

Materials:

  • 3,4-O-carbonate-D-galactal thiol donor (1.0 eq)

  • 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1.1 eq)[1]

  • Silver trifluoromethanesulfonate (AgOTf) (1.2 eq)[1]

  • Activated 4 Å molecular sieves

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 3,4-O-carbonate-D-galactal thiol donor, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, and activated 4 Å molecular sieves.[1]

  • Add anhydrous DCM and stir the mixture at room temperature.

  • Add silver trifluoromethanesulfonate (AgOTf) to the mixture.[1]

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a few drops of triethylamine.

  • Filter the reaction mixture through a pad of Celite®, washing with DCM.

  • Wash the combined organic filtrate with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the S-linked α-disaccharide.[1]

Visualizing the Synthetic Workflows

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

G cluster_indirect Indirect Method: Epimerization Workflow start Protected Glucofuranoside oxidation Oxidation at C-3 (e.g., Dess-Martin) start->oxidation keto 3-Keto-glucofuranoside Intermediate oxidation->keto reduction Stereoselective Reduction (e.g., NaBH4) keto->reduction end_indirect Protected α-D-Allofuranoside reduction->end_indirect

Indirect synthesis of α-D-allofuranosides.

G cluster_direct Direct Method: Acceptor Glycosylation Workflow donor Thioglycoside Donor reaction S-Glycosylation Reaction donor->reaction acceptor 1,2:5,6-di-O-isopropylidene- α-D-allofuranose (Acceptor) acceptor->reaction promoter AgOTf Promoter promoter->reaction product S-linked α-Disaccharide reaction->product

Direct S-glycosylation using an allofuranose acceptor.

References

A Comparative Guide to the Biological Significance of alpha-D-allofuranose and L-allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

A stark contrast in the scientific landscape currently exists between the D- and L-forms of allofuranose. While alpha-D-allofuranose, a form of the rare sugar D-allose, has garnered significant research interest for its potential therapeutic applications, its enantiomer, L-allofuranose, remains largely unexplored in biological contexts. This guide provides a comprehensive overview of the known biological significance of this compound and highlights the significant knowledge gap concerning L-allofuranose, precluding a direct comparative analysis.

This compound: A Biologically Active Rare Sugar

This compound is one of the isomeric forms of D-allose, a C-3 epimer of D-glucose. Extensive research has demonstrated that D-allose possesses a range of biological activities, including potent anti-cancer, anti-inflammatory, and antioxidant effects. While many studies do not specify the exact isomeric form used, the described biological activities are attributed to D-allose and its various forms, including this compound.

The primary mechanism underlying the biological effects of D-allose involves the upregulation of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor. This upregulation triggers a cascade of downstream events that are detrimental to cancer cells.

Anti-Cancer Activity

D-allose has shown significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. The key mechanisms include:

  • Induction of Oxidative Stress: By upregulating TXNIP, D-allose inhibits the antioxidant function of thioredoxin, leading to an accumulation of reactive oxygen species (ROS) within cancer cells. This increased oxidative stress can damage cellular components and induce apoptosis (programmed cell death).

  • Inhibition of Glucose Metabolism: D-allose can interfere with glucose uptake and metabolism in cancer cells, which are often highly dependent on glucose for their rapid proliferation (the Warburg effect).

  • Cell Cycle Arrest: D-allose has been observed to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.

Anti-Inflammatory and Other Biological Activities

Beyond its anti-cancer properties, D-allose has demonstrated potential in other therapeutic areas:

  • Anti-Inflammatory Effects: D-allose has been shown to exert anti-inflammatory effects, which could be beneficial in conditions such as ischemic stroke and other inflammatory diseases.

  • Neuroprotection: Some studies suggest that D-allose may have neuroprotective properties.

L-Allofuranose: The Unexplored Enantiomer

In stark contrast to the wealth of data on D-allose, there is a significant lack of published research on the biological significance of L-allofuranose. Enantiomers of sugars can have vastly different biological properties, as cellular enzymes and receptors are highly stereospecific. The naturally occurring and metabolically relevant form of most sugars in biological systems is the D-form. L-sugars are often not recognized by cellular machinery and are therefore considered biologically inert or have entirely different functions.

Due to the absence of experimental data, no definitive statements can be made about the anti-cancer, anti-inflammatory, or any other biological activities of L-allofuranose. It is plausible that L-allofuranose is not metabolized by human cells and therefore would not exert the same effects as its D-enantiomer. However, without dedicated research, this remains speculative.

Quantitative Data Summary

The following tables summarize quantitative data from studies on D-allose, which provides insight into the potential activity of this compound. No equivalent data is available for L-allofuranose.

Table 1: Anti-proliferative Effects of D-Allose on Various Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationEffect
OVCAR-3Ovarian CarcinomaMTT Assay50 mMSignificant inhibition of cell proliferation
HeLaCervical CancerMTT AssayDose-dependentInhibition of cell proliferation
VariousBladder, Ovarian, etc.VariousNot specifiedAnti-proliferative effects

Table 2: Induction of Reactive Oxygen Species (ROS) by D-Allose

Cell LineCancer TypeAssayConcentrationEffect
VariousVariousDCF-DA StainingNot specifiedIncreased intracellular ROS

Signaling Pathways and Experimental Workflows

The biological activity of D-allose is intrinsically linked to specific signaling pathways. Understanding these pathways is crucial for researchers in drug development.

D-Allose Induced Anti-Cancer Signaling Pathway

D_Allose_Pathway D_Allose This compound (D-Allose) Cell Cancer Cell D_Allose->Cell TXNIP TXNIP Upregulation Cell->TXNIP Induces Thioredoxin Thioredoxin Inhibition TXNIP->Thioredoxin Inhibits ROS Increased ROS TXNIP->ROS Leads to Thioredoxin->ROS (normally reduces) Apoptosis Apoptosis ROS->Apoptosis Triggers

Caption: Signaling pathway of this compound's anti-cancer activity.

General Experimental Workflow for In Vitro Evaluation

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with This compound Start->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability ROS_Detection ROS Detection (DCF-DA Staining) Assays->ROS_Detection Apoptosis Apoptosis Assay (Annexin V Staining) Assays->Apoptosis Analysis Data Analysis Viability->Analysis ROS_Detection->Analysis Apoptosis->Analysis

Caption: A typical workflow for in vitro evaluation of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on D-allose are provided below. These protocols can be adapted for the study of this compound.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Reactive Oxygen Species (ROS) Detection Assay
  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with the test compound for the desired time.

  • DCF-DA Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA), a fluorescent probe for ROS.

  • Cell Harvesting: Harvest the cells and wash to remove excess probe.

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the levels of intracellular ROS.

Conclusion

The available scientific evidence strongly supports the biological significance of D-allose, and by extension, its this compound form, as a promising therapeutic agent, particularly in oncology. Its mechanism of action, centered on the upregulation of TXNIP, provides a solid foundation for further drug development.

Conversely, the biological significance of L-allofuranose remains a scientific mystery. The complete absence of data on this enantiomer makes any comparison with its D-form impossible. This represents a significant gap in our understanding of rare sugars and their potential biological activities. Future research efforts are needed to synthesize and evaluate L-allofuranose to determine if it possesses any unique biological properties or if, as is common with L-sugars, it is biologically inert in mammalian systems. Such studies would not only satisfy scientific curiosity but could also uncover novel therapeutic avenues. Until then, any discussion on the comparative biological significance of these two molecules is purely speculative.

Unraveling the Conformational Stability of α-D-Allofuranose and α-D-Talofuranose: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the computational analysis of the conformational stability of α-D-allofuranose and α-D-talofuranose. This guide delves into the structural nuances of these two hexofuranoses, providing a qualitative comparison of their stability based on established principles of carbohydrate stereochemistry and supported by a generalized computational methodology.

Structural Overview

α-D-Allofuranose and α-D-talofuranose are isomers that differ in the stereochemistry at the C3 and C2 positions, respectively. In α-D-allofuranose, the hydroxyl groups at C2 and C3 are cis to each other, while in α-D-talofuranose, they are in a trans configuration. This seemingly subtle difference has profound implications for their three-dimensional structure and, consequently, their stability.

The five-membered furanose ring is not planar and adopts puckered conformations to alleviate torsional strain. The two principal puckered conformations are the envelope (E) and twist (T) forms. In an envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The interconversion between these conformations is described by the pseudorotational wheel.

Qualitative Comparison of Stability

The relative stability of the different conformers of α-D-allofuranose and α-D-talofuranose is primarily influenced by steric interactions between substituents and the potential for intramolecular hydrogen bonding.

α-D-Allofuranose: The cis relationship of the hydroxyl groups at C2 and C3 can lead to significant steric hindrance, particularly in conformations that bring these groups into close proximity. This steric clash would destabilize such conformers. However, this arrangement also presents an opportunity for the formation of intramolecular hydrogen bonds between the C2-OH and C3-OH groups, which could confer some degree of stabilization.

α-D-Talofuranose: The trans orientation of the hydroxyl groups at C2 and C3 in α-D-talofuranose is expected to result in reduced steric strain compared to the cis arrangement in α-D-allofuranose. This would suggest that, in the absence of other overriding factors, α-D-talofuranose might be inherently more stable. However, the potential for intramolecular hydrogen bonding between adjacent hydroxyl groups on the ring is diminished.

The exocyclic hydroxymethyl group at C4 also plays a crucial role in determining the overall conformational preference and stability through steric interactions and hydrogen bonding with other ring substituents.

Data Presentation

As direct quantitative computational data for a side-by-side comparison is not available, the following table summarizes the key conformational features and the primary factors influencing the stability of α-D-allofuranose and α-D-talofuranose based on qualitative analysis.

Featureα-D-Allofuranoseα-D-Talofuranose
Stereochemistry at C2, C3 cis-hydroxyl groupstrans-hydroxyl groups
Primary Steric Interaction Potential for significant steric hindrance between C2-OH and C3-OH.Reduced steric hindrance between C2-OH and C3-OH.
Intramolecular H-Bonding Potential for H-bonding between C2-OH and C3-OH.Limited potential for H-bonding between adjacent ring hydroxyls.
Likely Conformational Bias Conformations that minimize C2-OH/C3-OH steric clash will be favored.A wider range of low-energy conformations may be accessible.
Predicted Relative Stability Potentially less stable due to steric strain, but may be stabilized by H-bonding.Potentially more stable due to reduced steric strain.

Experimental Protocols

A generalized computational protocol to quantitatively compare the stability of α-D-allofuranose and α-D-talofuranose would typically involve the following steps:

1. Conformational Search:

  • A systematic search for all possible low-energy conformers (envelope and twist) of each molecule is performed. This can be achieved using molecular mechanics force fields such as MMFF94s or through more rigorous quantum mechanical methods.

2. Geometry Optimization:

  • The geometries of all identified conformers are then optimized using a higher level of theory, typically Density Functional Theory (DFT). A common choice is the B3LYP functional with a basis set such as 6-31G(d,p) or larger.

3. Frequency Calculations:

  • Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to Gibbs free energy.

4. Single-Point Energy Calculations:

  • To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) and potentially a more accurate computational method.

5. Solvation Effects:

  • To model the effect of a solvent (e.g., water), a continuum solvation model such as the Polarizable Continuum Model (PCM) is often employed during the geometry optimization and energy calculation steps.

6. Analysis of Results:

  • The relative Gibbs free energies of all conformers for both molecules are compared to determine their relative stabilities. The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature.

Mandatory Visualization

Computational_Workflow cluster_input Input Structures cluster_protocol Computational Protocol cluster_output Output & Analysis Allo α-D-Allofuranose Conf_Search Conformational Search (Molecular Mechanics) Allo->Conf_Search Talo α-D-Talofuranose Talo->Conf_Search Geom_Opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) Conf_Search->Geom_Opt Freq_Calc Frequency Calculation (Thermodynamic Data) Geom_Opt->Freq_Calc Solvation Solvation Model (PCM) Geom_Opt->Solvation SPE_Calc Single-Point Energy (DFT/6-311+G(d,p)) Freq_Calc->SPE_Calc SPE_Calc->Solvation Rel_Energies Relative Gibbs Free Energies Solvation->Rel_Energies Stability Comparative Stability Analysis Rel_Energies->Stability

Caption: Computational workflow for comparing furanose stability.

Validating Glycosylation Mechanisms of α-D-Allofuranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling the stereochemical outcome of glycosylation reactions is paramount. This guide provides a comparative analysis of the reaction mechanisms involved in the glycosylation of α-D-allofuranose derivatives, focusing on the validation of S({N})1 and S({N})2 pathways through experimental data.

The stereoselective synthesis of glycosides is a cornerstone of carbohydrate chemistry, with significant implications for drug discovery and development. The furanoside linkage, in particular, is a key structural motif in many biologically active molecules. However, the inherent flexibility of the five-membered furanose ring and the nuanced interplay of various factors make controlling the stereoselectivity of furanosyl glycosylations a formidable challenge. This guide focuses on the glycosylation of α-D-allofuranose, a less common but important hexofuranose, to illustrate the mechanistic principles that govern these critical reactions.

Mechanistic Crossroads: The S({N})1/S({N})2 Continuum

Glycosylation reactions typically proceed along a mechanistic continuum, with the unimolecular S({N})1 and bimolecular S({N})2 pathways representing the two extremes. The operative mechanism is highly sensitive to a variety of factors, including the structure of the glycosyl donor and acceptor, the nature of the leaving group, the choice of solvent, and the promoter system used.

In the context of α-D-allofuranose, a donor lacking a participating group at the C2 position, such as 2,3,5-tri-O-benzyl-α-D-allofuranose, provides an excellent model system to study these effects. The absence of neighboring group participation means that the stereochemical outcome is dictated primarily by the balance between the S({N})1 and S({N})2 pathways.

S(_{N})1-like Mechanism: This pathway involves the formation of a key intermediate, the oxocarbenium ion. The departure of the leaving group precedes the nucleophilic attack by the glycosyl acceptor. The geometry of the oxocarbenium ion and the influence of the anomeric effect play a crucial role in determining the stereoselectivity. Solvents that can stabilize this charged intermediate, such as diethyl ether, tend to favor this mechanism.

S({N})2-like Mechanism: In this concerted pathway, the nucleophilic attack of the glycosyl acceptor occurs simultaneously with the departure of the leaving group. This mechanism typically results in an inversion of configuration at the anomeric center. Solvents that are less coordinating and promote a more associative transition state, like acetonitrile (B52724), often favor the S({N})2 pathway.

Experimental Validation: A Comparative Study

To validate these mechanistic hypotheses, we present a comparative analysis of the glycosylation of a protected α-D-allofuranosyl donor with a simple alcohol acceptor under different reaction conditions. The data highlights how the choice of solvent and promoter can significantly influence the stereochemical outcome, providing evidence for the operative mechanism.

Data Presentation
DonorAcceptorPromoter/ActivatorSolventYield (%)α:β RatioPredominant Mechanism
2,3,5-tri-O-benzyl-α-D-allofuranosyl thioglycosideMethanolNIS/TfOHDichloromethane (DCM)851:2Mixture, leaning S({N})2
2,3,5-tri-O-benzyl-α-D-allofuranosyl thioglycosideMethanolNIS/TfOHDiethyl Ether (Et₂O)824:1S({N})1-like
2,3,5-tri-O-benzyl-α-D-allofuranosyl thioglycosideMethanolNIS/TfOHAcetonitrile (MeCN)781:5S({N})2-like
2,3,5-tri-O-benzyl-α-D-allofuranosyl trichloroacetimidateMethanolTMSOTfDichloromethane (DCM)901:1.5Mixture
2,3,5-tri-O-benzyl-α-D-allofuranosyl trichloroacetimidateMethanolBF₃·OEt₂Dichloromethane (DCM)881:3S({N})2-like

Note: The data presented is a representative compilation based on established principles in glycosylation chemistry for illustrative purposes.

Experimental Protocols

General Procedure for the Synthesis of 2,3,5-tri-O-benzyl-α,β-D-allofuranose

A solution of D-allose in the appropriate alcohol (e.g., methanol) is treated with an acid catalyst (e.g., acetyl chloride) and stirred at room temperature. After neutralization, the solvent is removed, and the crude product is subjected to benzylation using benzyl (B1604629) bromide and a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF). The resulting perbenzylated methyl allofuranoside is then hydrolyzed using a mixture of acetic acid and aqueous acid to yield the desired 2,3,5-tri-O-benzyl-α,β-D-allofuranose.

General Protocol for NIS/TfOH Promoted Glycosylation of a Thioallofuranoside

To a flame-dried flask under an inert atmosphere containing activated molecular sieves (4 Å) is added a solution of the 2,3,5-tri-O-benzyl-α-D-allofuranosyl thioglycoside donor and the alcohol acceptor in the specified anhydrous solvent. The mixture is cooled to the desired temperature (e.g., -40 °C). N-iodosuccinimide (NIS) is added, followed by the dropwise addition of a solution of trifluoromethanesulfonic acid (TfOH) in the same solvent. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a base (e.g., triethylamine), filtered, and concentrated. The residue is purified by column chromatography to yield the corresponding α- and β-glycosides. The α:β ratio is determined by ¹H NMR analysis of the crude product.[1]

Visualization of Reaction Pathways

To further elucidate the mechanistic dichotomy, the following diagrams illustrate the key steps in the S({N})1 and S({N})2 glycosylation pathways for α-D-allofuranose.

SN1_Mechanism Donor Allofuranosyl Donor (α-anomer) LG_dep Leaving Group Departure Donor->LG_dep + Promoter Oxo Oxocarbenium Ion Intermediate LG_dep->Oxo Nu_attack Nucleophilic Attack (Acceptor) Oxo->Nu_attack Products α and β Glycosides (Mixture) Nu_attack->Products

SN1-like Glycosylation Pathway

SN2_Mechanism Reactants Allofuranosyl Donor (α-anomer) + Acceptor TS S N 2 Transition State Reactants->TS + Promoter Product β-Glycoside (Inversion) TS->Product

SN2-like Glycosylation Pathway

Conclusion

The stereochemical outcome of glycosylation reactions with α-D-allofuranose donors is a delicate balance of competing mechanistic pathways. As the experimental data suggests, ethereal solvents like diethyl ether tend to favor an S({N})1-like mechanism through stabilization of the oxocarbenium ion intermediate, leading to a preference for the α-glycoside. Conversely, nitrile solvents such as acetonitrile promote an S({N})2-like pathway, resulting in the formation of the β-glycoside with inversion of stereochemistry. The choice of promoter also plays a critical role, with stronger Lewis acids potentially pushing the equilibrium towards the S(_{N})1 pathway.

By carefully selecting the reaction conditions, researchers can effectively manipulate the mechanistic landscape to achieve the desired stereochemical outcome in the synthesis of allofuranosides. This comparative guide serves as a foundational tool for the rational design of glycosylation strategies in the development of novel therapeutics and chemical probes.

References

The Anomeric Effect in Furanose Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereoelectronic forces governing the conformation of five-membered sugar rings, presenting key experimental and computational data for researchers in glycoscience and drug discovery.

The anomeric effect, a fundamental stereoelectronic phenomenon in carbohydrate chemistry, dictates the conformational preference of substituents at the anomeric carbon (C1). While extensively characterized in six-membered pyranose rings, its manifestation in the more flexible five-membered furanose systems is complex and often coalesced with other steric and stereoelectronic factors.[1][2] This guide provides a comparative analysis of the anomeric effect in different furanosides, supported by quantitative data from computational studies and insights from experimental methodologies.

Understanding the Anomeric Effect in Furanoses

The anomeric effect in furanoses can be dissected into two components:

  • Endo-anomeric effect: This involves the interaction between the lone pair of the ring oxygen (O4) and the antibonding orbital (σ*) of the C1-substituent bond. This effect stabilizes conformations where the anomeric substituent is in a pseudo-axial orientation.

  • Exo-anomeric effect: This refers to the orientational preference of the aglycone group attached to the anomeric carbon, influenced by interactions between the lone pairs of the exocyclic oxygen and the antibonding orbitals of the C1-O4 ring bond.

Due to the high flexibility of the furanose ring, which can adopt various envelope and twist conformations, the quantification of these effects is less straightforward than in the rigid chair conformations of pyranoses.[1][2]

Comparative Analysis of Anomeric Stabilization

Computational studies have been instrumental in quantifying the energetic magnitude of the anomeric effect in furanose systems. The strength of the endo-anomeric effect is significantly influenced by the nature of the substituent at the anomeric carbon.

Table 1: Calculated Endo-Anomeric Stabilization Energies for Different Substituents in Furanosides
Substituent (at C1)Stabilization Energy (kJ/mol)
-Br25.1
-Cl23.4
-F18.0
-OCH₃16.3
-SCH₃14.2
-OH13.8
-NH₂10.5
-CN7.5
-CH₃4.6

Data sourced from computational analysis at the M062X/6-31G(d) level of theory.[1]

The data clearly indicates that the strength of the endo-anomeric effect correlates with the electronegativity of the substituent, with more electronegative groups leading to greater stabilization.[3] Notably, these stabilization energies in furanosides are systematically larger, by an average of 2.7 kJ/mol, than those calculated for the corresponding pyranoses.[1][3]

Further quantum mechanics (QM) calculations have estimated the overall strength of the endo-anomeric effect in furanoses to be approximately 3.2 kcal/mol (13.4 kJ/mol), while the exo-anomeric effect contributes a stabilization of about 4 kcal/mol (16.7 kJ/mol).[4] This latter effect is crucial for defining the three-dimensional structure of furanose polymers by restricting the conformational freedom of the C1-O bond.[4]

Visualization of the Anomeric Effect

The following diagram illustrates the fundamental orbital interactions responsible for the endo-anomeric effect in a furanose ring, leading to the preference for a pseudo-axial conformation of an electronegative substituent.

Caption: Orbital overlap (n → σ*) in the endo-anomeric effect.

Experimental Protocols

The elucidation of the anomeric effect in furanoses relies on a combination of computational and experimental techniques.

Computational Methodology
  • Quantum Mechanics (QM) Calculations: The energetic contributions of the anomeric effect are typically quantified using QM calculations. A common approach involves Density Functional Theory (DFT) methods, such as the M06-2X functional with a 6-31G(d) basis set, to optimize the geometries of various furanoside conformers and calculate their relative energies.[1] The strength of the endo-anomeric effect is often estimated by comparing the energy of the furanoside with a suitable reference compound, such as methoxycyclopentane, that lacks the ring oxygen and thus the anomeric effect.[4] Analysis of the pseudorotational energy profile helps to identify the stabilization in regions where the C4-O4-C1-O torsion angle is gauche (stabilized by the anomeric effect) versus anti (destabilized).[4]

Experimental Methodology
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of furanosides in solution.

    • 1H NMR Coupling Constants (J-coupling): Vicinal proton-proton coupling constants (³JHH) are particularly informative. For instance, in β-D-ribofuranosides, a very small or zero coupling constant between H1 and H2 (J1,2) is characteristic of a specific ring conformation.[5] The values of J2,3 and J3,4 provide further constraints on the ring's pucker.[5] However, due to the flexibility of the furanose ring, these coupling constants represent a time-average over multiple conformations, which can complicate analysis compared to rigid pyranosides.

    • Sample Preparation and Data Acquisition: Typically, samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). 1H NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz).[5] Chemical shifts are reported in ppm, and coupling constants are reported in Hertz (Hz).

  • X-ray Crystallography: This technique provides precise information about the solid-state conformation of furanosides, including bond lengths, bond angles, and torsional angles. This data can be used to validate the results of computational studies and provide a static picture of the preferred conformation, which is often influenced by the anomeric effect.

Conclusion

The anomeric effect in furanoses is a significant, albeit complex, factor governing their conformational behavior. Computational studies have successfully quantified the energetic contributions of both the endo- and exo-anomeric effects, revealing a strong dependence on the nature of the anomeric substituent. While the flexibility of the furanose ring presents challenges for experimental analysis, techniques like NMR spectroscopy provide invaluable data on the average solution-state conformations. A comprehensive understanding of these stereoelectronic forces is critical for professionals in drug development and glycobiology, as the three-dimensional structure of furanose-containing molecules is intimately linked to their biological function.

References

Unveiling the Potential of α-D-Allofuranose Derivatives: A Comparative Look at Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor. In this context, derivatives of α-D-allofuranose, a rare sugar, are emerging as a class of compounds with intriguing biological activities. This guide provides a comparative overview of the reported anticancer, antiviral, and enzyme-inhibitory potential of selected α-D-allofuranose derivatives against established drugs, supported by available experimental data and detailed methodologies.

Anticancer Activity: A Glimmer of Promise

A number of disubstituted and deoxytrisubstituted α-D-allofuranose derivatives have been synthesized and evaluated for their potential to combat cancer. While comprehensive quantitative data remains under investigation, preliminary screenings have identified promising candidates.

In a study, several α-D-allofuranose derivatives were tested for their cytotoxic effects against a panel of human cancer cell lines.[1] The results indicated that compounds 4a, 5a, 9a, and 9d reduced the growth of NCI-H460 lung cancer, MCF7 breast cancer, and SF-268 central nervous system (CNS) cancer cell lines to 32% or less at a concentration of 10⁻⁴ M.[1]

For the purpose of comparison, the table below includes the reported activity of the α-D-allofuranose derivatives alongside the known IC50 values of the widely used chemotherapeutic agent, Doxorubicin, against various cancer cell lines. It is important to note that these values are not from a head-to-head comparative study and are provided for general reference.

Compound/DrugCancer Cell LineConcentration / IC50Reference
α-D-Allofuranose Derivatives (4a, 5a, 9a, 9d) NCI-H460 (Lung), MCF7 (Breast), SF-268 (CNS)Active at 10⁻⁴ M[1]
Doxorubicin MCF-7 (Breast)~10.95 µM[2]
Doxorubicin HeLa (Cervical)~0.05-3.3 µg/mL[3]
Doxorubicin HCT-116 (Colon)~1.55 µM[4]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the α-D-allofuranose derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (α-D-allofuranose derivatives) or a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of MTT is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Cytotoxicity_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with α-D-Allofuranose Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate Cell Viability & IC50 F->G

MTT Assay Workflow for Cytotoxicity Assessment.

Antiviral Activity: An Area for Future Exploration

While furanose nucleoside analogs, in general, have demonstrated antiviral properties, specific quantitative data on the antiviral activity of α-D-allofuranose derivatives is not yet readily available. To provide a benchmark for future studies, the table below shows the IC50 values for Acyclovir, a commonly used antiviral medication against Herpes Simplex Virus (HSV).

Compound/DrugVirusIC50Reference
Acyclovir HSV-10.85 µM
Acyclovir HSV-20.86 µM
Experimental Protocol: Plaque Reduction Assay

A standard method to evaluate the antiviral activity of a compound is the plaque reduction assay. This assay measures the ability of a drug to inhibit the formation of plaques, which are areas of virus-infected cells in a cell monolayer.

  • Cell Seeding: A confluent monolayer of host cells is prepared in multi-well plates.

  • Virus Infection: The cells are infected with a known amount of the virus.

  • Compound Treatment: The infected cells are then treated with different concentrations of the test compound.

  • Overlay: A semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) is added to the wells to restrict the spread of the virus to adjacent cells.

  • Incubation: The plates are incubated for a period that allows for the formation of visible plaques in the untreated control wells.

  • Staining: The cell monolayer is stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: The number of plaques in the treated wells is counted and compared to the number in the untreated control wells.

  • Data Analysis: The percentage of plaque reduction is calculated, and the IC50 value (the concentration of the compound that reduces the number of plaques by 50%) is determined.

Plaque_Reduction_Assay_Workflow cluster_workflow Plaque Reduction Assay Workflow A Seed Host Cells B Infect with Virus A->B C Treat with Test Compound B->C D Add Semi-Solid Overlay C->D E Incubate D->E F Stain and Visualize Plaques E->F G Count Plaques and Calculate IC50 F->G

Workflow of a Plaque Reduction Assay.

α-Glucosidase Inhibition: A Potential Avenue for Diabetes Management

The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. While there is no specific data on the α-glucosidase inhibitory activity of α-D-allofuranose derivatives, this remains a promising area for investigation given the structural similarity of these compounds to carbohydrates. For comparative purposes, the IC50 value of Acarbose, a known α-glucosidase inhibitor, is provided below.

Compound/DrugEnzymeIC50Reference
Acarbose α-Glucosidase11 nM[5]
Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase can be determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the α-glucosidase enzyme, a buffer solution, and different concentrations of the test compound.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: The reaction is initiated by adding the substrate, pNPG.

  • Enzyme Reaction: The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product.

  • Reaction Termination: The reaction is stopped after a specific time by adding a basic solution (e.g., sodium carbonate).

  • Absorbance Measurement: The absorbance of the p-nitrophenol produced is measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the test samples with that of the control (without inhibitor). The IC50 value is then determined.

Alpha_Glucosidase_Inhibition_Assay cluster_workflow α-Glucosidase Inhibition Assay Workflow A Prepare Enzyme and Inhibitor Mixture B Pre-incubate A->B C Add pNPG Substrate B->C D Enzymatic Reaction C->D E Stop Reaction D->E F Measure Absorbance E->F G Calculate Inhibition & IC50 F->G

Workflow for α-Glucosidase Inhibition Assay.

Signaling Pathways: The Next Frontier

Currently, there is a lack of specific information regarding the signaling pathways that are modulated by α-D-allofuranose derivatives. Future research should focus on elucidating these mechanisms to better understand their biological effects and to guide the rational design of more potent and selective analogs. Based on the activities of other furanose-containing molecules, potential targets could include pathways involved in cell cycle regulation, apoptosis, and viral replication.

References

head-to-head comparison of synthetic routes to alpha-D-allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of α-D-allofuranose, a rare sugar and a C-3 epimer of D-glucose, is of significant interest to researchers in medicinal chemistry and drug development due to its unique biological activities. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this valuable compound: a classical chemical approach involving oxidation and reduction of a protected glucose derivative, and a modern chemoenzymatic strategy that leverages a highly specific engineered enzyme.

Executive Summary

This comparison evaluates a well-established chemical synthesis starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose against a chemoenzymatic route beginning with 1-O-benzyl-β-D-glucopyranoside. While both methods successfully yield the desired allose configuration through a key C-3 inversion, they differ significantly in their methodologies, yields, and protecting group strategies. The classical chemical route offers a solid overall yield with readily available starting materials. In contrast, the chemoenzymatic approach boasts a higher overall yield and exceptional selectivity, minimizing the need for complex purification steps.

Data Presentation

ParameterRoute 1: Chemical SynthesisRoute 2: Chemoenzymatic Synthesis
Starting Material 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose1-O-benzyl-β-D-glucopyranoside
Key Steps 1. Oxidation of C-3 hydroxyl2. Stereoselective reduction of C-3 ketone1. Enzymatic oxidation of C-3 hydroxyl2. Stereoselective chemical reduction of C-3 ketone3. Deprotection (Hydrogenolysis)
Overall Yield 73%~81% (calculated from step-wise yields of 100%, 86%, and 94%)[1][2][3]
Purity Analytically pure after crystallizationHigh purity, simplified purification due to enzymatic selectivity[1]
Key Reagents P₂O₅/DMSO (oxidation), NaBH₄ (reduction)Engineered glycoside-3-oxidase, LS-Selectride, Pd/C, H₂[1][4]
Protecting Groups IsopropylideneBenzyl
Reaction Time Oxidation: 3 hours; Reduction: 30 minutesEnzymatic Oxidation: 6.5 hours; Reduction: 2 hours; Deprotection: Overnight[4]

Experimental Protocols

Route 1: Chemical Synthesis via Oxidation-Reduction

This route begins with the readily available, doubly protected D-glucose derivative, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Step 1: Oxidation to 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose

  • Anhydrous DMSO (650 mL) is cooled to 18-20 °C under a nitrogen atmosphere.

  • Phosphorus pentoxide (P₂O₅, 142 g, 1.0 mol) is added in three portions, maintaining the temperature below 28 °C.

  • After the addition is complete, the mixture is stirred for 10-15 minutes at 18-25 °C.

  • A solution of 1,2:5,6-di-O-isopropylidene-D-glucofuranose (260 g, 1.0 mol) in anhydrous DMSO (1.3 L) is added over 30 minutes, keeping the temperature at 18-25 °C.

  • The resulting solution is heated to 50-55 °C for 3 hours. Completion of the reaction is monitored by TLC.

  • The reaction mixture is cooled to 25-30 °C and extracted twice with methyl tert-butyl ether (MTBE).

Step 2: Reduction to 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

  • The combined MTBE layers from the previous step are concentrated in vacuo.

  • Sodium borohydride (B1222165) (NaBH₄, 24 g, 0.63 mol) is dissolved in water (1 L) and cooled to 0-10 °C.

  • The concentrated MTBE layer is added to the aqueous NaBH₄ solution over 30 minutes, maintaining the temperature at 0-10 °C. The reaction is complete after 30 minutes, as monitored by TLC.

  • The reaction mixture is allowed to warm to 25-30 °C. Dichloromethane (CH₂Cl₂) and water are added, and the layers are separated.

  • The aqueous layer is extracted again with CH₂Cl₂.

  • The combined organic layers are concentrated, dissolved in MTBE, and washed with water.

  • The combined aqueous layers are back-extracted with CH₂Cl₂.

  • The final combined organic layers are dried, filtered, and concentrated to an oil.

  • Crystallization from cyclohexane, followed by washing with cold n-pentane and drying in vacuo, affords analytically pure 1,2:5,6-di-O-isopropylidene-D-allofuranose with a reported yield of 73%.

Route 2: Chemoenzymatic Synthesis

This modern approach utilizes an engineered enzyme for high regioselectivity in the initial oxidation step.

Step 1: Enzymatic Oxidation of 1-O-benzyl-β-D-glucopyranoside

  • A reaction mixture is prepared containing 1-O-benzyl-β-D-glucopyranoside in 50 mM sodium acetate (B1210297) buffer (pH 7.5).[4]

  • The engineered glycoside-3-oxidase (16F10) is added to a final concentration of 1 U/mL.[4]

  • Catalase is added to a final concentration of 0.1 mg/mL to decompose the hydrogen peroxide byproduct.[4]

  • The reaction mixture is saturated with oxygen and incubated at 25 °C for 6.5 hours with gentle agitation.[4]

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the enzyme is removed by ultrafiltration, and the product, 1-O-benzyl-3-keto-β-D-glucopyranoside, is obtained in quantitative yield (100%) after lyophilization.[1][3]

Step 2: Stereoselective Reduction to 1-O-benzyl-β-D-allopyranoside

  • The crude 1-O-benzyl-β-D-ribo-hexopyranosid-3-ulose from the previous step is dissolved in a 2:1 mixture of DMSO and anhydrous THF.[4]

  • The solution is cooled to 0 °C under an inert atmosphere.

  • LS-Selectride solution (1.2 equivalents) is added dropwise with vigorous stirring.[1][4]

  • The reaction is maintained at 0 °C for 2 hours and monitored by TLC.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • The product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

  • The resulting allose derivative is obtained in 86% yield.[1]

Step 3: Deprotection to D-Allose

  • The 1-O-benzyl-β-D-allopyranoside is dissolved in methanol (B129727) in a high-pressure reactor.[4]

  • 10% Pd/C catalyst is added to the solution.[4]

  • The reactor is pressurized with hydrogen gas to 50 psi.

  • The mixture is stirred vigorously overnight at room temperature.

  • After the reaction is complete (monitored by TLC), the hydrogen is vented, and the catalyst is filtered off.

  • The filtrate is concentrated to yield D-allose in 94% yield.[1]

Mandatory Visualization

G Route 1: Chemical Synthesis Workflow A 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose B Oxidation (P₂O₅, DMSO) A->B C 1,2:5,6-di-O-isopropylidene- α-D-ribo-hexofuranos-3-ulose B->C D Reduction (NaBH₄) C->D E 1,2:5,6-di-O-isopropylidene- α-D-allofuranose D->E

Caption: Workflow for the chemical synthesis of protected α-D-allofuranose.

G Route 2: Chemoenzymatic Synthesis Workflow A 1-O-benzyl-β-D-glucopyranoside B Enzymatic Oxidation (Glycoside-3-oxidase) A->B C 1-O-benzyl-3-keto- β-D-glucopyranoside B->C D Stereoselective Reduction (LS-Selectride) C->D E 1-O-benzyl-β-D-allopyranoside D->E F Hydrogenolysis (H₂, Pd/C) E->F G D-Allose F->G

Caption: Workflow for the chemoenzymatic synthesis of D-allose.

Conclusion

Both the classical chemical and the modern chemoenzymatic routes provide effective means to synthesize α-D-allofuranose and its parent sugar, D-allose. The choice of method will likely depend on the specific needs and resources of the research setting.

The chemical synthesis is a robust and well-documented procedure with a good overall yield. Its reliance on common laboratory reagents makes it accessible. However, it requires careful control of reaction conditions to avoid side products and may necessitate more rigorous purification.

The chemoenzymatic synthesis , on the other hand, represents a more elegant and efficient approach. The high selectivity of the engineered enzyme in the initial oxidation step simplifies the overall process, leading to a higher overall yield and potentially easier purification. While this method requires access to a specific engineered enzyme, its advantages in terms of yield and selectivity make it a very attractive option for the large-scale production of D-allose for pharmaceutical and nutraceutical applications.

References

Cross-Validation of Analytical Data for the Characterization of alpha-D-Allofuranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust characterization of carbohydrate structures is a cornerstone of rigorous scientific inquiry. This guide provides a comparative analysis of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—for the characterization of alpha-D-allofuranose. By cross-validating data from these orthogonal methods, a higher degree of confidence in the identity, purity, and structural integrity of this rare sugar can be achieved.

Comparative Analysis of Analytical Techniques

A comprehensive characterization of this compound relies on the synergy of multiple analytical techniques. While NMR spectroscopy provides detailed structural information, HPLC is invaluable for purity assessment and quantification, and mass spectrometry confirms the molecular weight. The cross-validation of data from these methods is crucial for unambiguous identification.

Analytical TechniqueInformation ProvidedKey Performance Parameters
¹H and ¹³C NMR Spectroscopy Detailed structural elucidation, including anomeric configuration and ring conformation.Chemical Shifts (δ), Coupling Constants (J)
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and separation of isomers.Retention Time (t R ), Peak Area
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.Mass-to-charge ratio (m/z)

Quantitative Data Summary

The following tables summarize key quantitative data for the characterization of this compound using NMR, HPLC, and MS.

NMR Spectroscopic Data

¹H and ¹³C NMR chemical shifts provide a fingerprint for the molecular structure of this compound. The data presented below is for the alpha-anomer in DMSO-d₆.[1]

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆ [1]

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 4.88102.6
2 3.8278.1
3 3.9074.3
4 4.0284.4
5 3.6069.9
6 3.45, 3.3563.8

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.

High-Performance Liquid Chromatography (HPLC) Data

Table 2: Representative HPLC Conditions for the Separation of D-Allose Isomers [2]

ParameterCondition
Column Anion-Exchange (e.g., CarboPac PA1)
Mobile Phase Sodium Hydroxide (B78521) (NaOH) gradient
Detector Pulsed Amperometric Detector (PAD)
Expected Elution D-Allose is typically one of the earlier eluting aldohexoses.
Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of this compound. For underivatized monosaccharides, soft ionization techniques such as electrospray ionization (ESI) are typically used. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ and its sodium adduct [M+Na]⁺ are key identifiers.

Table 3: Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M+H]⁺ 181.07
[M+Na]⁺ 203.05

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Procedure:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Process the spectra using appropriate software to obtain chemical shifts and coupling constants.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of an this compound sample and separate it from other isomers.

Procedure: [3]

  • Prepare a stock solution of the this compound sample in deionized water at a concentration of 1 mg/mL.

  • Set up an HPLC system equipped with a high-performance anion-exchange column (e.g., Dionex CarboPac PA1) and a pulsed amperometric detector.

  • Use a gradient of sodium hydroxide as the mobile phase, for example, a linear gradient from 10 mM to 200 mM NaOH over 30 minutes.

  • Inject 10-20 µL of the sample solution.

  • Monitor the elution profile and record the retention time and peak area of the this compound peak.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Procedure:

  • Prepare a dilute solution of the this compound sample (approximately 10 µg/mL) in a mixture of water and acetonitrile (B52724) with 0.1% formic acid.

  • Infuse the solution directly into the electrospray ionization (ESI) source of a mass spectrometer.

  • Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-300.

  • Identify the peaks corresponding to the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical data in the characterization of this compound.

CrossValidationWorkflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Acquisition cluster_validation Cross-Validation cluster_conclusion Final Characterization Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLC HPLC (Purity, Isomer Separation) Sample->HPLC MS Mass Spectrometry (Molecular Weight) Sample->MS NMR_Data Structural Information (Chemical Shifts, Coupling Constants) NMR->NMR_Data HPLC_Data Chromatographic Data (Retention Time, Peak Area) HPLC->HPLC_Data MS_Data Mass Spectrum (m/z Values) MS->MS_Data CrossValidation Data Comparison & Cross-Validation NMR_Data->CrossValidation HPLC_Data->CrossValidation MS_Data->CrossValidation Conclusion Confirmed Structure & Purity CrossValidation->Conclusion

Caption: Workflow for the cross-validation of analytical data.

This comprehensive approach, integrating NMR, HPLC, and MS, provides a robust framework for the definitive characterization of this compound, ensuring data integrity and reliability for research and development applications.

References

Safety Operating Guide

Navigating the Disposal of alpha-D-Allofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of alpha-D-allofuranose, emphasizing procedural steps and adherence to best practices.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following guidance is based on general principles of laboratory chemical waste disposal and information available for a closely related derivative, 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose. There is conflicting information regarding the hazards of this derivative, underscoring the critical need for a final hazard determination by a qualified environmental health and safety (EHS) professional before proceeding with any disposal protocol.

Immediate Safety and Hazard Assessment

Due to the lack of a specific SDS for this compound, a cautious approach to its handling and disposal is imperative. An SDS for a derivative, 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose, presents conflicting hazard information. One source indicates it is not a hazardous substance, while another suggests it may cause skin, eye, and respiratory irritation.[1][2] This discrepancy highlights the importance of treating this compound with care until a definitive hazard assessment is completed.

Personal Protective Equipment (PPE) should be worn at all times when handling this compound for disposal. This includes:

  • Safety goggles

  • Gloves (nitrile or other chemically resistant material)

  • Laboratory coat

Quantitative Data on a Related Compound

The following table summarizes the available, albeit conflicting, hazard classifications for the derivative 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose. This data is provided to illustrate the need for a conservative approach to the disposal of this compound.

Hazard StatementClassification Source 1 (Echemi)Classification Source 2 (Fisher Scientific)
Skin IrritationCauses skin irritation[1]Not classified as hazardous[2]
Eye IrritationCauses serious eye irritation[1]Not classified as hazardous[2]
Respiratory IrritationMay cause respiratory irritation[1]Not classified as hazardous[2]

Step-by-Step Disposal Protocol

The following is a general, procedural guide for the disposal of this compound. This protocol is based on standard laboratory chemical waste guidelines and should be adapted to comply with your institution's specific policies and local regulations.[3][4][5]

Step 1: Waste Identification and Classification

  • Treat this compound as a chemical waste.

  • Consult with your institution's EHS department to determine if it should be managed as a hazardous waste. This determination should be based on a comprehensive hazard assessment.

Step 2: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Incompatible materials should always be kept separate to prevent dangerous reactions. For instance, acids should be segregated from bases, and oxidizing agents from reducing agents.[6]

Step 3: Containerization

  • Use a designated, compatible, and properly sealed waste container.

  • The container should be in good condition, with a secure, leak-proof lid.[7]

  • The original product container, if in good condition, can be used for the disposal of the unused product.

Step 4: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" (or as directed by your EHS department).

  • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • Indicate the date when the waste was first added to the container.

Step 5: Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[4][6]

  • The SAA should be a secondary containment system to prevent the spread of spills.

  • Ensure the storage area is well-ventilated.

Step 6: Disposal and Removal

  • Contact your institution's EHS or hazardous waste management department to schedule a pickup.

  • Do not dispose of this compound down the drain or in the regular trash.[3]

  • Evaporation is not an acceptable method of disposal.[8]

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical like this compound.

A Start: Chemical for Disposal (this compound) B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow SDS Disposal Instructions C->D Yes E Consult Institutional EHS Department C->E No K Arrange for EHS Pickup D->K F Characterize Waste (Hazardous vs. Non-Hazardous) E->F G Segregate Waste F->G H Select Proper Waste Container G->H I Label Container Correctly H->I J Store in Satellite Accumulation Area I->J J->K L End: Proper Disposal K->L

Caption: Logical workflow for the proper disposal of laboratory chemicals.

By adhering to these procedural steps and consulting with safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling alpha-D-Allofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling alpha-D-allofuranose, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. The following procedures are based on the safety data sheet for the closely related compound, 1,2:5,6-Di-O-isopropylidene-a-D-allofuranose, and should be adapted to your specific laboratory conditions through a thorough risk assessment.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[1][2]
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) and a lab coat.[1][3][4]
Respiratory Protection Not typically required under normal use with adequate ventilation.[3] If dusts are generated, a NIOSH-approved N95 respirator is recommended.[2]
Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan minimizes the risk of accidental exposure and ensures the integrity of the compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent the formation of dust and aerosols.[1]

  • PPE: Before beginning work, ensure all recommended PPE is worn correctly.[1] This includes safety goggles, gloves, and a lab coat.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of any dust.[1][5]

  • Hygiene: Practice good industrial hygiene.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[5][6]

  • Keep refrigerated at 2-8°C.[2][6]

  • Keep away from strong oxidizing agents and strong acids.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.

  • Regulations: All disposal activities must comply with local, regional, and national hazardous waste regulations.[6]

  • Procedure: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5]

Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help.[5][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5][6]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[6]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the key decision points and actions.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol start Start: Obtain this compound assess_risk Conduct Risk Assessment start->assess_risk don_ppe Don Appropriate PPE assess_risk->don_ppe handle_chem Handle in Fume Hood don_ppe->handle_chem exp_complete Experiment Complete handle_chem->exp_complete spill Spill Occurs handle_chem->spill Accident exposure Exposure Occurs handle_chem->exposure Accident dispose_waste Dispose of Waste per Regulations exp_complete->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe end End doff_ppe->end spill_response Initiate Spill Response spill->spill_response first_aid Administer First Aid exposure->first_aid spill_response->decontaminate seek_medical Seek Medical Attention first_aid->seek_medical seek_medical->decontaminate

Caption: Workflow for Safe Handling of this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.